molecular formula C7H3BrFNO B1446005 5-Bromo-2-fluoro-4-hydroxybenzonitrile CAS No. 1628508-69-9

5-Bromo-2-fluoro-4-hydroxybenzonitrile

Cat. No.: B1446005
CAS No.: 1628508-69-9
M. Wt: 216.01 g/mol
InChI Key: YESGAMVCLNWVKB-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-hydroxybenzonitrile (CAS 1628508-69-9) is a versatile aromatic compound with the molecular formula C7H3BrFNO and a molecular weight of 216.01 g/mol. This high-purity solid serves as a critical synthetic intermediate in organic and medicinal chemistry research, particularly in the development of novel active pharmaceutical ingredients (APIs) and other complex molecules. Its structure incorporates multiple functional groups—bromine, fluorine, a nitrile, and a phenol—that make it a valuable and versatile building block for further chemical transformations. The bromine and fluorine substituents allow for selective metal-catalyzed cross-couplings and nucleophilic substitutions, while the hydroxyl and nitrile groups provide additional handles for synthesis. Researchers will find this compound is typically supplied as a white to off-white solid that requires storage at 2-8°C with protection from light. Its predicted boiling point is 269.6±40.0 °C, with a predicted pKa of 5.32±0.23. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-bromo-2-fluoro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESGAMVCLNWVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-fluoro-4-hydroxybenzonitrile (CAS No. 1628508-69-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-4-hydroxybenzonitrile is a halogenated aromatic nitrile, a class of compounds recognized for their utility as versatile building blocks in organic synthesis.[1] The strategic placement of a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile moiety on the benzene ring imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry.[1][2] The nitrile group, a common pharmacophore in many approved drugs, can act as a bioisostere for other functional groups and contribute to the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4] This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, spectral analysis, safety considerations, and the role of this compound in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1628508-69-9[5][6][7]
Molecular Formula C₇H₃BrFNO[7][8][9]
Molecular Weight 216.01 g/mol [7][8]
Appearance White to off-white solid (predicted)N/A
Boiling Point 269.6 ± 40.0 °C (Predicted)[7]
Density 1.87 ± 0.1 g/cm³ (Predicted)[7]
Storage 2-8°C, Keep in a dark and dry place[7]
SMILES N#CC1=C(F)C=C(O)C(Br)=C1[9]
InChIKey YESGAMVCLNWVKB-UHFFFAOYSA-N[7][8]

Synthesis and Mechanism

A logical starting material would be 2-fluoro-4-hydroxyphenol. The synthesis could proceed as follows:

  • Electrophilic Bromination of 2-fluoro-4-hydroxyphenol: The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. With the para position occupied by the hydroxyl group and one ortho position blocked by the fluorine atom, bromination is expected to occur at the other ortho position (C5). A mild brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile can be employed to achieve selective monobromination.

  • Conversion of the Phenolic Hydroxyl Group to a Nitrile: This transformation is more complex and can be achieved through a multi-step sequence. One possible approach is the conversion of the hydroxyl group to a triflate, followed by a palladium-catalyzed cyanation reaction.

The following diagram illustrates this proposed synthetic pathway:

G cluster_0 Proposed Synthesis of this compound start 2-Fluoro-4-hydroxybenzonitrile step1 Electrophilic Bromination start->step1 NBS, Acetonitrile intermediate This compound step1->intermediate

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Representative)

The following is a representative, non-validated protocol based on general procedures for similar transformations. Note: This protocol requires optimization and should be performed with appropriate safety precautions by qualified personnel.

Step 1: Synthesis of this compound from 2-Fluoro-4-hydroxybenzonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-4-hydroxybenzonitrile (1 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Analysis (Predicted)

While experimental spectral data for this compound is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the four different substituents.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted benzene ring with a nitrile carbon, carbons attached to halogens, and carbons bearing a hydroxyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretching band around 3200-3600 cm⁻¹.

  • A sharp C≡N stretching band around 2220-2240 cm⁻¹.

  • C-F and C-Br stretching vibrations in the fingerprint region.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks of approximately equal intensity).

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzonitriles are a prominent class of intermediates in the synthesis of pharmaceuticals.[1] The nitrile group is a key pharmacophore in numerous drugs, where it can participate in hydrogen bonding and other interactions with biological targets.[3] The presence of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[2]

The structural motif of this compound, with its multiple functional groups, offers several avenues for further chemical modification, making it a valuable scaffold for the synthesis of compound libraries for high-throughput screening. The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents. The hydroxyl group can be alkylated, acylated, or used as a handle for further derivatization.

The following workflow illustrates the potential application of this compound in a drug discovery program:

G cluster_0 Drug Discovery Workflow start This compound step1 Library Synthesis (e.g., Suzuki Coupling) start->step1 step2 High-Throughput Screening step1->step2 step3 Hit Identification step2->step3 step4 Lead Optimization step3->step4 end Drug Candidate step4->end

Caption: Application of this compound in a typical drug discovery workflow.

Safety and Handling

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a promising building block for organic synthesis, particularly in the field of medicinal chemistry. Its multifunctional nature allows for diverse chemical transformations, making it a valuable scaffold for the development of novel therapeutic agents. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic approach, predicted spectral characteristics, and its potential applications, serving as a valuable resource for researchers and drug development professionals.

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical properties of the novel aromatic compound, 5-Bromo-2-fluoro-4-hydroxybenzonitrile (CAS No. 1628508-69-9). As a substituted benzonitrile, this molecule holds significant potential as a versatile building block in medicinal chemistry and materials science, owing to its unique combination of functional groups: a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile moiety. A thorough understanding of its physical characteristics is paramount for its effective utilization in synthesis, formulation, and quality control. This document synthesizes available predicted data and outlines detailed, field-proven experimental protocols for the empirical determination of its key physical properties. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers in drug discovery and chemical development.

Introduction: The Chemical Significance of this compound

This compound is a poly-functionalized aromatic compound with a molecular formula of C₇H₃BrFNO. Its structure, featuring a reactive bromine atom amenable to cross-coupling reactions, a fluorine atom that can modulate electronic properties and metabolic stability, a phenolic hydroxyl group capable of hydrogen bonding and serving as a nucleophile or a precursor to ethers, and a versatile nitrile group that can be transformed into various other functionalities, makes it a highly attractive intermediate for the synthesis of complex molecules.

The strategic placement of these substituents on the benzene ring creates a unique electronic and steric environment, influencing its reactivity, solubility, and potential biological activity. For instance, the interplay between the electron-withdrawing fluorine and nitrile groups and the electron-donating hydroxyl group can significantly impact the acidity of the phenol and the reactivity of the aromatic ring. Therefore, a precise characterization of its physical properties is not merely a routine exercise but a critical step in unlocking its full potential in the development of novel pharmaceuticals and advanced materials.

Core Physical and Chemical Properties

A summary of the currently available and predicted physical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers, many of the thermal and solubility properties are based on computational predictions and await experimental verification.

PropertyValueSource(s)
Chemical Structure
CAS Number 1628508-69-9
Molecular Formula C₇H₃BrFNO[1]
Molecular Weight 216.01 g/mol [1]
Appearance White to off-white solid (Predicted)[2]
Boiling Point 269.6 ± 40.0 °C (Predicted)[2]
Density 1.87 ± 0.1 g/cm³ (Predicted)[1][2]
pKa (hydroxyl group) 5.32 ± 0.23 (Predicted)[2]
Flash Point 145 °C[3]
Solubility Data not available. Predicted to have low solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and DMSO.

Experimental Determination of Physical Properties: Methodologies and Rationale

The following section details the standardized experimental protocols for the determination of the key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.

Melting Point Determination by Capillary Method

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol:

  • Sample Preparation: Finely powder a small amount of this compound. Ensure the sample is completely dry by placing it in a desiccator over a suitable drying agent for at least 24 hours.

  • Capillary Tube Loading: Tap the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample to introduce a small amount of the compound.[4] Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end, aiming for a packed column height of 2-3 mm.[4]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Preliminary Measurement: Heat the apparatus rapidly to obtain an approximate melting point. This provides a target range for the more accurate measurement.

  • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[4] Begin heating again at a slow, controlled rate of 1-2°C per minute.[4][5]

  • Data Recording: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting). This range is the melting point of the compound.

Causality and Trustworthiness: A slow heating rate is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.[5] Repeating the measurement at least twice with fresh samples validates the reproducibility of the result.

Solubility Profile Determination

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation development. A standard approach involves the shake-flask method followed by quantification using UV-Vis spectroscopy, assuming the compound has a chromophore.

Experimental Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, methanol, acetone, dichloromethane, and hexane.

  • Saturated Solution Preparation: In separate vials, add an excess amount of this compound to a known volume of each solvent. "Excess" is confirmed by the presence of undissolved solid.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: Allow the vials to stand undisturbed for at least 24 hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples to expedite separation.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the collected supernatant with the respective solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

  • UV-Vis Analysis:

    • Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of the compound to determine the λmax.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to generate a calibration curve.

    • Sample Measurement: Measure the absorbance of the diluted supernatant samples.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the compound in the diluted samples and then calculate the solubility in the original saturated solutions.

Causality and Trustworthiness: The shake-flask method is considered the gold standard for equilibrium solubility determination.[6] The use of a calibration curve ensures accurate quantification, and performing the experiment in triplicate provides statistical confidence in the results.

Spectroscopic Characterization: A Structural Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts will be influenced by the electronic effects of the substituents. The two aromatic protons will likely appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine, bromine, oxygen, and nitrile groups will be significantly deshielded and appear at higher chemical shifts. The carbon-fluorine coupling will be observable as doublets.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The solution should be clear and free of any solid particles. Filtering the solution through a small plug of glass wool into the NMR tube is recommended.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Spectrum: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.

  • C=C stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-O stretch: A band in the 1200-1300 cm⁻¹ region.

  • C-F stretch: A strong band in the 1000-1400 cm⁻¹ region.

  • C-Br stretch: A band in the 500-600 cm⁻¹ region.

Experimental Protocol for ATR-FTIR Analysis:

  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.[7]

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.[7]

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Expected Mass Spectrum (Electron Ionization): Under electron ionization (EI) conditions, the mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 215 and 217 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[3] Common fragmentation pathways may include the loss of Br, CO, HCN, and other small fragments.

Experimental Protocol for Electron Ionization Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[8]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a novel compound like this compound.

G cluster_0 Initial Assessment cluster_1 Physical State & Thermal Properties cluster_2 Solubility & Physicochemical Properties cluster_3 Spectroscopic Identification Compound This compound Purity Purity Assessment (e.g., HPLC, LC-MS) Compound->Purity Appearance Appearance (Visual Inspection) Purity->Appearance MeltingPoint Melting Point (Capillary Method) Purity->MeltingPoint BoilingPoint Boiling Point (Distillation - if applicable) Purity->BoilingPoint Solubility Solubility Profiling (Shake-Flask Method) Purity->Solubility pKa pKa Determination (Potentiometric Titration) Purity->pKa NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR FTIR FTIR Spectroscopy Purity->FTIR MS Mass Spectrometry Purity->MS DSC Differential Scanning Calorimetry (DSC) MeltingPoint->DSC FinalReport Comprehensive Data Analysis & Report DSC->FinalReport BoilingPoint->FinalReport UV_Vis UV-Vis Spectroscopy (Quantification) Solubility->UV_Vis UV_Vis->FinalReport pKa->FinalReport NMR->FinalReport FTIR->FinalReport MS->FinalReport

Caption: Workflow for the physical characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound, a compound of considerable interest to the scientific community. While a complete experimental dataset is still forthcoming, the outlined protocols offer a robust framework for researchers to empirically determine these crucial parameters. The synthesis of predicted data with established analytical methodologies provides a solid foundation for the informed application of this promising molecule in drug discovery and materials science. As with any novel compound, it is imperative that these physical properties are experimentally verified to ensure the reliability and reproducibility of future research and development endeavors.

References

An In-depth Technical Guide to 5-Bromo-2-fluoro-4-hydroxybenzonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoro-4-hydroxybenzonitrile is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile group, a phenolic hydroxyl group, and two different halogen atoms (bromine and fluorine), offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and methods for its structural elucidation. Furthermore, it explores the potential applications of this molecule, particularly as a key building block in the development of novel therapeutics such as kinase inhibitors.

Introduction: The Significance of Fluorinated and Brominated Benzonitriles

Halogenated benzonitriles are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. The presence of electron-withdrawing groups like halogens and the nitrile functionality activates the aromatic ring for various chemical transformations, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The incorporation of a fluorine atom, as seen in this compound, is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Similarly, the bromine atom provides a reactive handle for introducing further molecular complexity, for instance, through Suzuki or Buchwald-Hartwig couplings. The phenolic hydroxyl group can modulate solubility and provides an additional point for derivatization. This trifecta of functional groups makes this compound a highly valuable building block in drug discovery programs.

Physicochemical and Structural Properties

The structural and physicochemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 1628508-69-9[1]
Molecular Formula C₇H₃BrFNO[1]
Molecular Weight 216.01 g/mol [1]
IUPAC Name This compound
Appearance Predicted to be a white to off-white crystalline solid
Solubility Predicted to be soluble in common organic solvents like DMSO, DMF, and alcohols
Melting Point Not available in the public domain.
Boiling Point Not available in the public domain.
Chemical Structure

The chemical structure of this compound is depicted below, with the standard numbering of the benzene ring.

Caption: Chemical structure of this compound.

Synthesis and Mechanism

Proposed Synthetic Workflow

G start Start: 2-Fluoro-4-hydroxybenzonitrile bromination Bromination (NBS, Acetonitrile) start->bromination Dissolve workup Aqueous Work-up & Extraction bromination->workup Reaction Quench purification Purification (Column Chromatography) workup->purification Crude Product product Product: this compound purification->product Pure Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard bromination procedures for activated aromatic rings.

  • Reaction Setup: To a solution of 2-fluoro-4-hydroxybenzonitrile (1.0 eq.) in acetonitrile (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent as it is a solid, easier to handle than liquid bromine, and provides a source of electrophilic bromine in a controlled manner, minimizing side reactions.

  • Acetonitrile: This polar aprotic solvent is selected for its ability to dissolve the starting material and reagent, facilitating a homogeneous reaction.

  • Room Temperature: The reaction is performed at room temperature as the starting material is sufficiently activated by the hydroxyl group, avoiding the need for heating which could lead to over-bromination or decomposition.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of similar structures.

TechniquePredicted Data
¹H NMR (in DMSO-d₆)δ ~11.0 (s, 1H, -OH), ~7.8 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H)
¹³C NMR (in DMSO-d₆)δ ~160 (C-OH), ~135 (C-Br), ~120 (Ar-CH), ~118 (C-CN), ~115 (Ar-CH), ~110 (C-F), ~95 (C-CN)
IR (Infrared) ~3300 cm⁻¹ (O-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~1600, 1500 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-F stretch), ~600 cm⁻¹ (C-Br stretch)
Mass Spectrometry (MS) [M-H]⁻ at m/z ~214/216 (isotopic pattern for Br)

Interpretation of Spectral Data:

  • ¹H NMR: The spectrum is expected to show a downfield singlet for the phenolic proton. The two aromatic protons would appear as doublets due to coupling with each other and potentially further splitting due to coupling with the fluorine atom.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon attached to the hydroxyl group will be significantly downfield. The presence of the fluorine atom will cause splitting of the signals for the adjacent carbons (C-F coupling).

  • IR Spectroscopy: The characteristic sharp peak for the nitrile group stretch and the broad peak for the hydroxyl group stretch would be key identifiers.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak with the characteristic isotopic pattern of bromine (approximately 1:1 ratio for the M and M+2 peaks).

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure is highly suggestive of its utility as a key intermediate in the synthesis of biologically active molecules, particularly in the realm of protein kinase inhibitors.[2]

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Many FDA-approved kinase inhibitors feature substituted aromatic cores. The functional groups on this compound allow for its elaboration into more complex heterocyclic systems that can effectively target the ATP-binding site of kinases.

Potential Synthetic Utility in Kinase Inhibitor Scaffolds

G start This compound suzuki Suzuki Coupling (at Bromine) start->suzuki snar Nucleophilic Aromatic Substitution (at Fluorine) start->snar ether O-Alkylation/Arylation (at Hydroxyl) start->ether kinase_scaffold Complex Kinase Inhibitor Scaffold suzuki->kinase_scaffold snar->kinase_scaffold ether->kinase_scaffold

References

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoro-4-hydroxybenzonitrile is a key building block in the synthesis of various pharmacologically active compounds. Its unique substitution pattern, featuring fluoro, bromo, hydroxyl, and cyano groups, provides multiple points for molecular modification, making it a valuable intermediate in medicinal chemistry. This guide presents a comprehensive overview of a rational and efficient multi-step synthesis pathway for this compound, commencing from commercially available starting materials. Each step is detailed with theoretical justifications, step-by-step experimental protocols, and visual aids to ensure clarity and reproducibility for researchers in the field.

Introduction

The strategic incorporation of fluorine and bromine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Benzonitrile derivatives, in particular, are versatile intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] this compound stands as a compound of interest due to its potential as a precursor for more complex molecular architectures. This guide provides a detailed, scientifically-grounded pathway for its synthesis, designed to be both practical and informative for professionals in chemical synthesis and drug development.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a pathway that sequentially introduces the desired functional groups onto a simple aromatic precursor. The nitrile group can be installed via a cyanation reaction on an aryl bromide. The hydroxyl group can be present in the starting material or introduced at a later stage. The fluoro and bromo substituents can be incorporated through electrophilic aromatic substitution reactions. Based on the available literature and established synthetic methodologies, a plausible forward synthesis is outlined below.

Overall Synthesis Pathway

The proposed synthesis of this compound is a three-step process starting from 2-fluorophenol. The pathway involves:

  • Regioselective Bromination: Introduction of a bromine atom at the position para to the hydroxyl group of 2-fluorophenol.

  • Protection of the Hydroxyl Group: Masking the phenolic hydroxyl group to prevent side reactions in the subsequent cyanation step.

  • Cyanation: Conversion of the aryl bromide to the target benzonitrile.

Step 1: Synthesis of 4-Bromo-2-fluorophenol

Principle and Rationale

The initial step involves the regioselective electrophilic bromination of 2-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group.[2][3] The para-position to the hydroxyl group is sterically more accessible and electronically favored, leading to the desired 4-bromo-2-fluorophenol as the major product. Using a non-polar solvent like methylene chloride at low temperatures helps to control the reactivity and selectivity of the bromination reaction.[4]

Experimental Protocol[4]
  • In a flask equipped with a magnetic stirrer and cooled in an ice bath to approximately 3°C, dissolve 22.4 g (0.2 mol) of 2-fluorophenol in 250 ml of methylene chloride.

  • To the stirred solution, add 31.97 g (0.2 mol) of bromine all at once.

  • Continue stirring the resulting solution at ice bath temperature for two hours, followed by one hour at room temperature.

  • Pour the reaction mixture into 600 ml of water containing an excess of sodium bisulfite to quench any unreacted bromine.

  • Separate the organic phase and wash the aqueous phase with an additional 200 ml of methylene chloride.

  • Combine the organic extracts, wash with a saturated sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield 4-bromo-2-fluorophenol as a colorless oil.

Workflow Diagram

Step_1_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Dissolve 2-fluorophenol in Methylene Chloride B Cool to 3°C (Ice Bath) A->B C Add Bromine B->C D Stir at 3°C for 2 hours C->D E Stir at Room Temp for 1 hour D->E F Quench with Sodium Bisulfite Solution E->F G Separate Organic Layer F->G H Wash with NaHCO3 and Dry (MgSO4) G->H I Evaporate Solvent H->I J 4-Bromo-2-fluorophenol I->J

Caption: Workflow for the synthesis of 4-Bromo-2-fluorophenol.

Step 2: Synthesis of 5-Bromo-2-fluoro-4-methoxybenzonitrile (Intermediate)

Principle and Rationale

Direct cyanation of 4-bromo-2-fluorophenol can be challenging due to the presence of the acidic phenolic proton, which can interfere with the cyanide nucleophile and the catalyst. Therefore, protection of the hydroxyl group is a prudent step. Methylation is a common and effective protection strategy. The subsequent reaction is a Rosenmund-von Braun cyanation, where the aryl bromide is converted to a nitrile using copper(I) cyanide.[5] This reaction typically requires high temperatures and a polar aprotic solvent like DMF or NMP. The electron-withdrawing nature of the fluorine and the future cyano group facilitates this nucleophilic substitution.

Hypothetical Experimental Protocol (Based on Analogy)

Note: This is a generalized procedure based on similar transformations. Optimization may be required.

Part A: Methylation of 4-Bromo-2-fluorophenol

  • Dissolve the 4-bromo-2-fluorophenol from Step 1 in a suitable solvent such as acetone or DMF.

  • Add an excess of a weak base, for instance, potassium carbonate.

  • Add a methylating agent like dimethyl sulfate or methyl iodide and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product, 4-bromo-2-fluoroanisole, by distillation or column chromatography.

Part B: Cyanation of 4-Bromo-2-fluoroanisole

  • In a reaction vessel, combine the 4-bromo-2-fluoroanisole with an excess of copper(I) cyanide.

  • Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

  • Heat the mixture to a high temperature (typically 150-200°C) and stir for several hours under an inert atmosphere.[5]

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride or ammonia to complex with the copper salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over a drying agent, and concentrate it to obtain the crude 5-bromo-2-fluoro-4-methoxybenzonitrile.

  • Purify the product by column chromatography or recrystallization.

Step 3: Demethylation to this compound

Principle and Rationale

The final step is the deprotection of the methoxy group to unveil the target hydroxyl group. This is a standard ether cleavage reaction. A common and effective reagent for this transformation is boron tribromide (BBr3), which is a strong Lewis acid that readily cleaves aryl methyl ethers. The reaction is typically performed at low temperatures in an inert solvent like dichloromethane.

Hypothetical Experimental Protocol (Based on Analogy)

Note: This is a generalized procedure based on similar transformations. Optimization may be required.

  • Dissolve the 5-bromo-2-fluoro-4-methoxybenzonitrile from Step 2 in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78°C).

  • Slowly add a solution of boron tribromide in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or methanol.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the final product by recrystallization or column chromatography.

Summary of the Proposed Synthesis

The table below summarizes the key transformations, reagents, and expected outcomes for the synthesis of this compound.

StepTransformationStarting MaterialKey ReagentsProduct
1Electrophilic Bromination2-FluorophenolBromine, Methylene Chloride4-Bromo-2-fluorophenol
2aO-Methylation4-Bromo-2-fluorophenolDimethyl sulfate, K2CO34-Bromo-2-fluoroanisole
2bCyanation4-Bromo-2-fluoroanisoleCopper(I) cyanide, NMP5-Bromo-2-fluoro-4-methoxybenzonitrile
3Demethylation5-Bromo-2-fluoro-4-methoxybenzonitrileBoron tribromide, DichloromethaneThis compound

Visual Representation of the Synthesis Pathway

Synthesis_Pathway A 2-Fluorophenol B 4-Bromo-2-fluorophenol A->B  Br2, CH2Cl2 C 4-Bromo-2-fluoroanisole B->C  (CH3)2SO4, K2CO3 D 5-Bromo-2-fluoro-4-methoxybenzonitrile C->D  CuCN, NMP E This compound D->E  BBr3, CH2Cl2

Caption: Proposed synthesis pathway for this compound.

Conclusion

This technical guide outlines a robust and scientifically sound multi-step synthesis for this compound. By leveraging well-established reactions in organic chemistry, including electrophilic bromination, O-methylation, Rosenmund-von Braun cyanation, and demethylation, this pathway provides a clear and reproducible route for obtaining this valuable synthetic intermediate. The detailed protocols and mechanistic rationale are intended to empower researchers in their efforts to synthesize this and related compounds for applications in drug discovery and materials science.

References

An In-depth Technical Guide to 5-Bromo-2-fluoro-4-hydroxybenzonitrile: Synthesis, Properties, and Applications for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms and polar functional groups onto aromatic scaffolds is a cornerstone of rational molecular design. 5-Bromo-2-fluoro-4-hydroxybenzonitrile is a trifunctional aromatic compound that stands out as a highly versatile, yet underexplored, building block. Its unique substitution pattern—a nitrile group, a phenolic hydroxyl group, and two different halogen atoms (bromine and fluorine)—on a benzene ring offers a rich platform for a multitude of chemical transformations. The confirmed International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , and its CAS Registry Number is 1628508-69-9.[1]

This technical guide serves as a comprehensive resource for researchers, providing an in-depth analysis of the physicochemical properties, a proposed synthetic pathway, and a discussion of the potential applications of this compound. The confluence of a reactive nitrile, a nucleophilic and directing hydroxyl group, and sites for cross-coupling (bromine) and potential modulation of electronic properties (fluorine) makes this molecule a compelling candidate for the synthesis of novel pharmaceutical agents and advanced materials.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be reliably predicted based on its structure and comparison with analogous compounds.

PropertyValue/PredictionSource/Basis
IUPAC Name This compoundIUPAC Nomenclature Rules
CAS Number 1628508-69-9Chemical Supplier Data[1]
Molecular Formula C₇H₃BrFNOChemical Supplier Data[1]
Molecular Weight 216.01 g/mol Chemical Supplier Data[1]
Appearance Predicted to be an off-white to pale yellow solidAnalogy to similar compounds
Melting Point Not experimentally determined; likely >150 °CAnalogy to 5-Bromo-2-hydroxybenzonitrile (158-163 °C)
pKa (hydroxyl) Predicted to be ~6-7Electron-withdrawing effects of F, Br, and CN
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, acetone)General solubility of phenolic compounds
Spectroscopic Characterization (Predicted)

A crucial aspect of synthesizing and utilizing a novel compound is its analytical characterization. Below are the predicted spectroscopic signatures for this compound, which can serve as a benchmark for experimental verification.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, both appearing as doublets due to coupling with the fluorine atom. The phenolic proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitrile group will be significantly downfield, while the carbons bonded to the electronegative fluorine and bromine atoms will also exhibit characteristic shifts.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong, sharp absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretch. A broad absorption in the region of 3200-3500 cm⁻¹ will indicate the presence of the hydroxyl (-OH) group. The aromatic C-H and C=C stretching vibrations will appear in their usual regions.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The nominal molecular ion peak (M⁺) will be at m/z 215, with a nearly equally intense peak at m/z 217.

Proposed Synthesis of this compound

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Fluoro-4-nitrophenol B Protection of Hydroxyl Group (e.g., Methoxymethyl ether) A->B MOMCl, DIPEA C Reduction of Nitro Group (e.g., SnCl2, HCl or H2, Pd/C) B->C Reduction D Sandmeyer Reaction (1. NaNO2, HCl; 2. CuCN) C->D Diazotization & Cyanation E Bromination (e.g., NBS in DMF) D->E Electrophilic Aromatic Substitution F Deprotection of Hydroxyl Group (e.g., Acidic conditions) E->F Hydrolysis G This compound F->G Final Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Protection of the Hydroxyl Group

  • To a solution of 2-fluoro-4-nitrophenol in an anhydrous solvent such as dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methoxymethyl chloride (MOMCl) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected intermediate.

Causality: The acidic phenolic proton would interfere with the subsequent Sandmeyer reaction and potentially the reduction step. Protection as a MOM ether ensures its inertness under these conditions.

Step 2: Reduction of the Nitro Group

  • Dissolve the protected nitrophenol from Step 1 in ethanol or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the aniline derivative.

Causality: The nitro group needs to be converted to an amine to serve as a precursor for the diazonium salt in the Sandmeyer reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.

Step 3: Sandmeyer Reaction to Introduce the Nitrile Group

  • Dissolve the aniline from Step 2 in an aqueous solution of hydrochloric acid and cool to 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Cool the mixture and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer, dry, and purify by column chromatography to obtain the protected benzonitrile.

Causality: The Sandmeyer reaction is a classic and reliable method for converting an aryl amine into a nitrile.[1] This is a key step to install the cyano functionality.

Step 4: Regioselective Bromination

  • Dissolve the protected benzonitrile from Step 3 in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction until the starting material is fully consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers, dry, and purify by column chromatography.

Causality: The MOM-protected hydroxyl group is a strong ortho-, para-director. The position para to it is occupied by the nitrile. The fluorine atom is a deactivating group but also an ortho-, para-director. The bromine will be directed to the position ortho to the MOM-ether and meta to the fluorine and nitrile, which corresponds to the desired C5 position.

Step 5: Deprotection of the Hydroxyl Group

  • Dissolve the brominated compound from Step 4 in a solvent such as methanol or tetrahydrofuran (THF).

  • Add a strong acid, such as concentrated hydrochloric acid.

  • Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution).

  • Extract the final product, this compound, with ethyl acetate.

  • Wash, dry, and purify the product by recrystallization or column chromatography.

Causality: The MOM ether is an acid-labile protecting group. Treatment with strong acid efficiently cleaves it to reveal the free hydroxyl group, yielding the final target molecule.

Reactivity and Potential Applications in Drug Discovery and Materials Science

The unique arrangement of functional groups in this compound imparts a versatile reactivity profile, making it a valuable scaffold for generating molecular diversity.

Reactivity Profile
  • Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other etherification reactions. Its presence also activates the aromatic ring towards electrophilic substitution.

  • Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocycles. The nitrile group is a well-known pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[2]

  • Aromatic Ring & Halogens: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents. The fluorine atom can modulate the pKa of the phenol and the overall lipophilicity and metabolic stability of the molecule, which are critical parameters in drug design.[3][4][5]

Potential Applications Diagram

Applications Core 5-Bromo-2-fluoro-4- hydroxybenzonitrile App1 Kinase Inhibitors Core->App1 Suzuki/Buchwald- Hartwig Coupling App2 Agrochemicals Core->App2 Functionalization App3 OLED Materials Core->App3 Cross-Coupling for Extended Conjugation App4 Heterocyclic Scaffolds Core->App4 Nitrile/Phenol Cyclization App5 Antiviral/Anticancer Agents Core->App5 Bioisosteric Replacement

Caption: Potential applications of this compound.

In-Depth Application Insights
  • Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted aromatic core. The bromine atom on this compound can be readily replaced with various aryl or heteroaryl groups via Suzuki or Buchwald-Hartwig coupling reactions to build libraries of potential kinase inhibitors. The nitrile and hydroxyl groups can serve as key hydrogen bonding motifs within the ATP-binding pocket of kinases.

  • Agrochemicals: Substituted benzonitriles are a known class of herbicides and fungicides. The unique substitution pattern of this molecule could lead to the development of new agrochemicals with novel modes of action.

  • Organic Electronics (OLEDs): Fluorinated and cyano-substituted aromatic compounds are often used in the development of materials for organic light-emitting diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF) emitters. The electronic properties of this molecule could be tuned through reactions at the bromine and hydroxyl positions to create novel materials with desirable photophysical properties.

  • Synthesis of Complex Heterocycles: The ortho-positioning of the fluorine and nitrile, and the presence of the hydroxyl group, provide opportunities for intramolecular cyclization reactions to form complex heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the SDS of structurally similar compounds such as other halogenated hydroxybenzonitriles, the following hazards should be anticipated:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

Recommended Handling Precautions:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and cool place.

Conclusion

This compound is a promising and versatile building block for advanced chemical synthesis. While its full potential is yet to be unlocked, its unique combination of functional groups offers a rich playground for chemists in both academia and industry. The proposed synthetic route provides a practical starting point for its preparation, and the analysis of its potential reactivity and applications underscores its significance for the development of novel pharmaceuticals, agrochemicals, and functional materials. As researchers continue to explore the vast chemical space of substituted aromatics, compounds like this compound will undoubtedly play a crucial role in the innovation of next-generation molecules.

References

An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-hydroxybenzonitrile: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-fluoro-4-hydroxybenzonitrile, a halogenated aromatic nitrile of significant interest to researchers and professionals in drug development and materials science. We will delve into its physicochemical properties, offering both predicted and available experimental data. This guide outlines plausible synthetic strategies based on established organic chemistry principles and provides a framework for its analytical characterization. Furthermore, we explore the potential applications of this molecule, drawing insights from the well-documented biological activities of structurally related benzonitriles. Safety and handling protocols, derived from data on analogous compounds, are also presented to ensure its responsible use in a laboratory setting. This document is intended to be a vital resource for scientists leveraging this versatile chemical intermediate in their research endeavors.

Core Molecular Attributes

This compound is a polysubstituted aromatic compound featuring a nitrile moiety, a hydroxyl group, and two different halogen atoms (bromine and fluorine) on the benzene ring. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable precursor in organic synthesis.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below. It is important to note that while some data is experimentally derived, other parameters are based on computational predictions and should be considered as such.

PropertyValueSource
Molecular Weight 216.01 g/mol [Calculated]
CAS Number 1628508-69-9[1][2]
Molecular Formula C₇H₃BrFNO[2]
IUPAC Name This compound[2]
Appearance White to off-white solid[Supplier Data]
Boiling Point (Predicted) 269.6 ± 40.0 °C[Computational]
Density (Predicted) 1.87 ± 0.1 g/cm³[Computational]
pKa (Predicted) 5.32 ± 0.23[Computational]
Storage Conditions 2-8°C, protect from light, store in a dry, dark place[1]
Molecular Structure

The structural representation of this compound is crucial for understanding its reactivity. The positions of the substituents on the benzene ring are key to its chemical behavior.

Caption: 2D Structure of this compound.

Synthesis Strategies

SynthesisWorkflow start 2-Fluoro-4-hydroxybenzonitrile (Precursor) product This compound (Target Molecule) start->product Bromination reagent Brominating Agent (e.g., NBS, Br₂) reagent->product conditions Reaction Conditions (Solvent, Catalyst, Temperature) conditions->product purification Purification (Crystallization, Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Electrophilic Bromination

The following protocol is a generalized procedure and may require optimization for yield and purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-4-hydroxybenzonitrile in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or acetic acid).

  • Reagent Addition: At a controlled temperature (typically 0 °C to room temperature), add a brominating agent such as N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) dropwise to the stirred solution. The reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

  • Reaction Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[5]

Analytical Characterization

The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques. While specific spectral data is not publicly available, the expected features can be predicted.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding electron-withdrawing and donating groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons will be characteristic of their electronic environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH and quaternary carbons.[6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and C-Br and C-F stretches, as well as aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

Applications in Research and Development

Substituted benzonitriles are a well-established class of compounds with diverse applications, particularly in medicinal chemistry.[8][9] The nitrile group is a versatile pharmacophore that can act as a hydrogen bond acceptor and a bioisostere for other functional groups like ketones.[8]

Potential as an Intermediate in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable intermediate for the synthesis of biologically active molecules.

  • Enzyme Inhibitors: Many substituted benzonitriles have been investigated as inhibitors of various enzymes. For instance, they are key components in the development of aromatase inhibitors for cancer therapy and tubulin polymerization inhibitors with antiproliferative activity.[8][10]

  • Scaffold for Library Synthesis: The multiple functional groups on the molecule provide handles for further chemical modifications through reactions such as etherification of the hydroxyl group, nucleophilic substitution of the fluorine atom, and cross-coupling reactions at the bromine position. This makes it an ideal starting point for generating libraries of compounds for high-throughput screening.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for related halogenated and nitrile-containing aromatic compounds.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile rubber).[11]

  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Exposure Routes and Symptoms: Based on analogous compounds, exposure may cause irritation to the skin, eyes, and respiratory tract. It may be harmful if swallowed, inhaled, or absorbed through the skin.[13]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Storage and Disposal: Store in a tightly sealed container in a cool, dry, and dark place as recommended.[1] Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a promising and versatile building block for synthetic and medicinal chemists. Its unique substitution pattern offers multiple avenues for chemical elaboration, paving the way for the discovery of novel compounds with potential applications in pharmaceuticals and materials science. While further experimental data is needed to fully characterize its properties and reactivity, this guide provides a solid foundation for researchers interested in exploring the potential of this intriguing molecule. As with all chemical reagents, it is essential to adhere to strict safety protocols during its handling and use.

References

An In-depth Technical Guide to the Synthesis and Application of 5-Bromo-2-fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-bromo-2-fluoro-4-hydroxybenzonitrile, a key building block in contemporary medicinal chemistry. This document delves into its physicochemical properties, elucidates a documented synthetic route, and explores its applications in the development of novel therapeutics, particularly as a crucial intermediate for kinase inhibitors and other targeted therapies.

Introduction: Strategic Importance in Drug Discovery

This compound (CAS No. 1628508-69-9) is a highly functionalized aromatic compound that has emerged as a valuable scaffold in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile group, offers multiple points for chemical modification. This strategic arrangement of functional groups allows for its incorporation into a diverse range of molecular architectures, making it a sought-after intermediate in the quest for novel drugs. The presence of both electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity, enabling selective chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValue
CAS Number 1628508-69-9
Molecular Formula C₇H₃BrFNO
Molecular Weight 215.01 g/mol
Appearance Off-white to light yellow solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Synthesis and Discovery: A Documented Approach

While the initial "discovery" of a compound is often difficult to pinpoint to a single origin, a documented synthesis provides a concrete starting point for its availability and application in research. A United States patent describes a method for the preparation of this compound, highlighting its role as a key intermediate.[1]

The synthesis starts from the readily available 2-fluoro-4-hydroxybenzonitrile. The core of the transformation is an electrophilic aromatic substitution, specifically a bromination reaction. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity, placing the bromine atom at the 5-position.

Synthetic Pathway

The following diagram illustrates the synthetic route to this compound from 2-fluoro-4-hydroxybenzonitrile.

Synthesis_Pathway start 2-Fluoro-4-hydroxybenzonitrile product This compound start->product N-Bromosuccinimide (NBS) Trifluoromethanesulfonic acid Acetonitrile, -30 °C to rt

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in the patent literature.[1]

Materials:

  • 2-Fluoro-4-hydroxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Cooling bath (e.g., acetone/dry ice)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-4-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to -30 °C using a suitable cooling bath.

  • Acid Addition: Slowly add trifluoromethanesulfonic acid (1.1 eq) to the cooled solution while stirring. Maintain the temperature at -30 °C.

  • Brominating Agent Addition: To the stirred solution, add N-bromosuccinimide (1.4 eq) portion-wise, ensuring the temperature remains at -30 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction by pouring the mixture into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous acetonitrile is crucial as the reagents, particularly trifluoromethanesulfonic acid, are sensitive to moisture.

  • Low Temperature: The reaction is initiated at a low temperature (-30 °C) to control the reactivity of the strong acid and the brominating agent, which helps to minimize side reactions and improve the regioselectivity of the bromination.

  • Trifluoromethanesulfonic Acid: This strong acid acts as a catalyst, protonating the hydroxyl group and increasing the electrophilicity of the brominating agent, thereby facilitating the electrophilic aromatic substitution on the electron-rich phenol ring.

  • N-Bromosuccinimide (NBS): NBS is a convenient and effective source of electrophilic bromine for the bromination of aromatic compounds.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutically active molecules. Its utility is demonstrated in its application as a building block for sodium channel modulators and USP30 inhibitors.[2] The strategic placement of its functional groups allows for diverse coupling reactions and further modifications to build complex molecular architectures with desired biological activities. For instance, the hydroxyl group can be alkylated or arylated, the bromine atom can participate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), and the nitrile group can be transformed into other functional groups like amines or carboxylic acids.

Conclusion

This compound is a key chemical entity whose documented synthesis has paved the way for its use in the development of novel therapeutics. Its versatile structure and multiple points for chemical modification make it an important tool for medicinal chemists. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its potential in drug discovery and development. The continued investigation of this and similar functionalized benzonitriles will undoubtedly contribute to the advancement of medicinal chemistry and the creation of new treatments for a range of diseases.

References

key characteristics of 5-Bromo-2-fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-hydroxybenzonitrile

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated aromatic compound of significant interest to the scientific community, particularly those in drug discovery and materials science. Its multifunctional structure, featuring a strategically substituted benzene ring with bromo, fluoro, hydroxyl, and nitrile groups, renders it a versatile synthetic intermediate.[1] The interplay of these functional groups provides a unique electronic and steric profile, making it a valuable building block for creating complex molecular architectures and novel bioactive compounds. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, synthetic considerations, reactivity, and potential applications, grounded in established chemical principles and available data.

Core Chemical and Physical Characteristics

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in chemical reactions, its solubility in various solvent systems, and the analytical methods best suited for its characterization.

Chemical Identity

A precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 1628508-69-9[2][3][4]
Molecular Formula C₇H₃BrFNO[3][4]
Molecular Weight 216.01 g/mol [3]
IUPAC Name This compound[3]
SMILES N#CC1=CC(Br)=C(O)C=C1F[3]
Physicochemical Properties

These properties are essential for planning experiments, including reaction setup, purification, and storage.

PropertyValue/DescriptionSource
Appearance Typically a white to off-white crystalline solid or powder.[1] (inferred)
Purity Commercially available with purity typically ≥97%.[3]
Melting Point Not explicitly reported for this isomer, but related compounds like 5-Bromo-2-hydroxybenzonitrile melt at 158-163 °C.
Solubility Expected to be soluble in polar organic solvents like ethanol, ethers, and dimethyl sulfoxide (DMSO).[5][6]
Stability Stable under recommended storage conditions.[7]

Synthesis and Purification Workflow

While specific, peer-reviewed synthesis routes for this compound are not widely published, a logical synthetic pathway can be designed based on established organic chemistry reactions and patent literature for analogous compounds.[8][9] A common strategy involves the selective bromination of a suitably substituted benzonitrile precursor.

Retrosynthetic Analysis & Proposed Route

The most direct approach involves the electrophilic bromination of 2-fluoro-4-hydroxybenzonitrile. The hydroxyl group is a strong activating group and ortho-, para-directing. The fluorine atom is deactivating but also ortho-, para-directing. The position ortho to the hydroxyl group and meta to the fluorine is sterically accessible and electronically favored for bromination.

Synthetic Workflow Precursor 2-Fluoro-4-hydroxybenzonitrile Intermediate Bromination Reaction Precursor->Intermediate N-Bromosuccinimide (NBS) Acetonitrile, RT Product 5-Bromo-2-fluoro-4- hydroxybenzonitrile Intermediate->Product Workup & Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative, field-proven method for the selective bromination of activated aromatic rings.

Materials:

  • 2-Fluoro-4-hydroxybenzonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (anhydrous)

  • Round-bottomed flask with magnetic stirrer

  • Argon or Nitrogen atmosphere setup

  • Saturated sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 2-fluoro-4-hydroxybenzonitrile in anhydrous acetonitrile in a round-bottomed flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.

  • Extraction & Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its four functional groups. The combination of electron-withdrawing halogens and a phenolic hydroxyl group provides a platform for diverse chemical transformations.[1]

Reactivity Sites cluster_0 Key Reactivity Zones mol Nitrile Nitrile Group: - Hydrolysis to Amide/Acid - Reduction to Amine - Cyclization Reactions Hydroxyl Phenolic Hydroxyl: - O-Alkylation (Williamson Ether Synthesis) - O-Acylation - Nucleophilic Aromatic Substitution (activating) Bromo Bromo Group: - Cross-Coupling (Suzuki, Stille, etc.) - Lithiation/Grignard Formation - Nucleophilic Aromatic Substitution Fluoro Fluoro Group: - Generally stable - Can influence regioselectivity - Potential for SₙAr under harsh conditions

Caption: Key functional groups and their associated chemical reactivity.

  • Phenolic Hydroxyl Group: Acts as a nucleophile or can be deprotonated to form a phenoxide, facilitating O-alkylation or O-acylation. It strongly activates the ring towards further electrophilic substitution.

  • Bromo Group: Serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds.

  • Nitrile Group: This versatile group can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used as a precursor for synthesizing heterocyclic rings like tetrazoles.

  • Fluoro Group: The fluorine atom enhances the electrophilicity of the aromatic ring and can influence the regioselectivity of reactions. It is generally stable but can be displaced in nucleophilic aromatic substitution (SₙAr) reactions under specific conditions.

Applications in Research and Development

While specific applications of this exact molecule are emerging, its structural motifs are prevalent in high-value chemical sectors. Related brominated hydroxybenzonitriles are known intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[10][11]

  • Medicinal Chemistry: This compound is an attractive scaffold for kinase inhibitors, where the benzonitrile moiety can act as a hydrogen bond acceptor. The various substitution points allow for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against biological targets.[11]

  • Agrochemicals: The halogenated phenol structure is a common feature in herbicides and fungicides. The molecule can serve as a starting point for developing new crop protection agents.

  • Materials Science: The rigid aromatic core and polar functional groups make it a candidate for synthesizing liquid crystals, dyes, and other advanced organic materials.

Safety, Handling, and Storage

Although a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from analogous compounds provides a strong basis for a safety assessment.[7][12][13]

  • Hazard Identification:

    • Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[12][13]

    • Irritation: Causes skin irritation and serious eye irritation.[7][12] May cause respiratory irritation.[7][12]

    • Chronic Effects: The chemical, physical, and toxicological properties have not been thoroughly investigated. The general warning for nitrile compounds is to proceed with the utmost caution.

  • Recommended PPE: Wear protective gloves, chemical safety goggles, and a laboratory coat. Use only in a well-ventilated area or with a fume hood.[13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][12] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • Disposal: Waste material must be disposed of in accordance with national and local regulations. Do not allow the product to enter drains.

Conclusion

This compound is a highly functionalized aromatic compound with considerable potential as a building block in synthetic chemistry. Its well-defined reactivity sites offer chemists a reliable platform for constructing complex molecules for pharmaceutical, agrochemical, and materials science applications. A comprehensive understanding of its properties, coupled with stringent adherence to safety protocols, is essential for leveraging its full synthetic potential.

References

Spectroscopic Unveiling of 5-Bromo-2-fluoro-4-hydroxybenzonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Imperative in Modern Drug Development

In the intricate landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. The journey from a promising lead compound to a clinically viable drug candidate is paved with rigorous analytical challenges. Among these, the precise characterization of a molecule's three-dimensional architecture and electronic properties stands as a cornerstone of medicinal chemistry. It is this foundational knowledge that empowers researchers to understand molecular interactions, predict metabolic fate, and ultimately, design safer and more efficacious therapeutics. This guide is dedicated to the comprehensive spectroscopic analysis of 5-Bromo-2-fluoro-4-hydroxybenzonitrile , a compound of significant interest in the synthesis of bioactive molecules. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we aim to provide a robust framework for the structural verification and quality control of this and structurally related compounds. Our approach is rooted in the principles of scientific integrity, emphasizing not just the "what" but the "why" behind each analytical technique and experimental choice.

Physicochemical Properties and Safety Considerations

Before embarking on any spectroscopic analysis, a thorough understanding of the compound's fundamental properties and associated handling precautions is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃BrFNON/A
Molecular Weight 216.01 g/mol N/A
Appearance Predicted to be a solidN/A
CAS Number 1628508-69-9[1]

Safety and Handling:

This compound and its structural analogs, such as 4-Bromo-2-fluorobenzonitrile and 5-Bromo-2-hydroxybenzonitrile, are classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] They are also known to cause skin and serious eye irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is an unparalleled technique for probing the chemical environment of individual atoms within a molecule. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about molecular structure, connectivity, and dynamics.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton (¹H) NMR spectroscopy provides a detailed map of the hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to its local electronic environment, offering valuable clues about neighboring functional groups.

Predicted ¹H NMR Spectrum:

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0Singlet (broad)1HOH
~7.8Doublet1HH-6
~7.2Doublet1HH-3

Interpretation:

  • The downfield signal at approximately 11.0 ppm is characteristic of a phenolic hydroxyl proton, broadened by hydrogen bonding and exchange with the solvent.

  • The aromatic region is expected to show two doublets. The proton at position 6 (H-6) is deshielded by the adjacent electron-withdrawing bromine atom, resulting in a downfield shift around 7.8 ppm.

  • The proton at position 3 (H-3) is influenced by the ortho-fluorine and para-hydroxyl groups, leading to a predicted chemical shift around 7.2 ppm.

  • The splitting pattern (doublets) arises from the coupling between the two aromatic protons.

Diagram 1: ¹H NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep2 Add internal standard (e.g., TMS) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 Sample ready acq2 Lock and shim the magnetic field acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 proc1 Fourier transform the raw data acq3->proc1 FID data proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration and peak picking proc3->proc4 end Structural Confirmation proc4->end Final Spectrum & Analysis

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Since the natural abundance of ¹³C is low (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectrum:

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~158C-F (doublet due to C-F coupling)
~150C-OH
~135C-Br
~125C-H (C-6)
~118C-CN
~115C-H (C-3)
~110C-CN

Interpretation:

  • The carbon atoms attached to electronegative atoms (F, O, Br) are significantly deshielded and appear at lower field. The carbon attached to fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling, appearing as a doublet.

  • The quaternary carbons (C-1, C-4, C-5) will generally have lower intensities compared to the protonated carbons.

  • The nitrile carbon (C≡N) is expected to appear in the range of 110-120 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bond types.

Predicted IR Spectrum:

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (phenolic)
~2230Sharp, MediumC≡N stretch (nitrile)
1600-1450Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (phenol)
~1100StrongC-F stretch
~700-500Medium-StrongC-Br stretch

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common technique for solid samples that requires minimal sample preparation.

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after the measurement.

Diagram 2: ATR-FTIR Experimental Setup

G IR_Source IR Source ATR_Crystal ATR Crystal with Sample IR_Source->ATR_Crystal Incident IR Beam Detector Detector ATR_Crystal->Detector Reflected Evanescent Wave

Caption: Simplified schematic of an ATR-FTIR experiment.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.

Predicted Mass Spectrum (Electrospray Ionization - ESI):

In negative ion mode ESI-MS, the molecule is expected to lose a proton to form the [M-H]⁻ ion.

  • [M-H]⁻: The most abundant ion cluster will correspond to the deprotonated molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, this will appear as a pair of peaks of nearly equal intensity.

    • For C₇H₂⁷⁹BrFNO⁻: m/z ≈ 213.9

    • For C₇H₂⁸¹BrFNO⁻: m/z ≈ 215.9

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.[4]

  • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • The sample is nebulized and ionized by applying a high voltage to the ESI probe.

  • The resulting ions are guided into the mass analyzer, where they are separated based on their m/z ratio.

  • The detector records the abundance of each ion, generating the mass spectrum.

Diagram 3: ESI-MS Workflow

G cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis & Detection sample_prep Prepare dilute solution of analyte infusion Direct Infusion / LC sample_prep->infusion esi_source Electrospray Ionization Source infusion->esi_source mass_analyzer Mass Analyzer (e.g., Quadrupole, TOF) esi_source->mass_analyzer Generated Ions detector Detector mass_analyzer->detector final_spectrum Molecular Weight Confirmation detector->final_spectrum Mass Spectrum

Caption: A generalized workflow for ESI-Mass Spectrometry.

Conclusion: An Integrated Approach to Structural Verification

The spectroscopic characterization of this compound presented in this guide underscores the power of a multi-technique approach to structural elucidation. While each analytical method provides a unique piece of the structural puzzle, it is their synergistic application that affords the highest level of confidence in the identity and purity of a compound. The predicted NMR spectra reveal the proton and carbon environments, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides an accurate molecular weight and isotopic pattern. For researchers and drug development professionals, a meticulous and integrated spectroscopic analysis is not merely a procedural step but a critical investment in the integrity and success of their scientific endeavors.

References

solubility of 5-Bromo-2-fluoro-4-hydroxybenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Bromo-2-fluoro-4-hydroxybenzonitrile in Organic Solvents

Introduction

In the landscape of pharmaceutical, agrochemical, and materials science research, functionalized aromatic compounds serve as critical building blocks for novel molecular entities. This compound is one such compound, incorporating a unique combination of substituents—a hydroxyl group, a nitrile moiety, and halogen atoms—on a benzene ring. This structural arrangement provides a versatile platform for diverse chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and derivatization of the hydroxyl and nitrile groups[1][2].

A fundamental, yet often overlooked, parameter that governs the utility of any chemical intermediate is its solubility. The ability to dissolve a compound in a suitable solvent is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and formulating final products. This technical guide provides a comprehensive analysis of the solubility profile of this compound. We will explore its physicochemical properties to predict solubility behavior, present a standardized experimental protocol for quantitative determination, and offer insights grounded in the principles of physical organic chemistry for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Properties & Predicted Solubility Profile

To understand the solubility of this compound, we must first analyze its molecular structure. The interplay of its functional groups dictates its polarity, hydrogen bonding capability, and overall interaction with different solvent environments.

  • Molecular Structure: C₇H₃BrFNO

  • Molecular Weight: 216.01 g/mol [2]

  • Key Functional Groups:

    • Phenolic Hydroxyl (-OH) group: This group is highly polar and can act as both a hydrogen bond donor and acceptor. It significantly increases the compound's affinity for polar, protic solvents.

    • Nitrile (-C≡N) group: The cyano group possesses a strong dipole moment and can act as a hydrogen bond acceptor.[3]

    • Bromine (-Br) and Fluorine (-F) atoms: These electron-withdrawing halogens contribute to the molecule's overall polarity and can participate in halogen bonding.

    • Aromatic Benzene Ring: The core phenyl ring is nonpolar and lipophilic, favoring interactions with nonpolar solvents.

The solubility of a compound is governed by the principle "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4][5] Given that this compound possesses both highly polar functional groups and a nonpolar aromatic core, its solubility is expected to be nuanced. It is predicted to be a solid at room temperature, similar to related compounds like 5-Bromo-2-fluorobenzonitrile (m.p. 76-80 °C) and 5-Bromo-2-hydroxybenzonitrile (m.p. 158-163 °C)[6].

Based on this structural analysis, we can predict its solubility in various classes of organic solvents.

Section 2: Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, a robust predictive framework can be established based on its physicochemical properties and data from analogous structures like benzonitrile and other substituted phenols.[7][8] The following table summarizes the predicted solubility profile and the rationale behind it.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the alcohol solvents. The general rule is that organic compounds with fewer than five carbon atoms and a polar functional group are water/alcohol soluble.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileHigh to Moderate These solvents cannot donate hydrogen bonds but can accept them via the nitrile and hydroxyl oxygen atoms. Their high dielectric constants effectively solvate the polar regions of the molecule. Benzonitrile, a related parent compound, is very soluble in acetone.[7]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to Low Ethers are moderately polar and can act as hydrogen bond acceptors. While some solubility is expected, the strong hydrogen bonding network of the solute may not be fully disrupted. Related compounds are soluble in ethers.[8]
Halogenated Dichloromethane (DCM), ChloroformModerate to Low These solvents have moderate polarity. Solubility will depend on the balance between the polar functional groups and the nonpolar aromatic ring. DCM is often used as a reaction solvent for similar structures.[9]
Aromatic Toluene, BenzeneLow While the aromatic ring of the solute can interact favorably with these solvents via π-π stacking, the highly polar hydroxyl and nitrile groups will limit solubility. Benzonitrile itself is highly soluble in benzene, but the addition of the polar -OH group significantly reduces this affinity.[7]
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneVery Low / Insoluble These solvents lack the polarity and hydrogen bonding capability to overcome the strong intermolecular forces (especially hydrogen bonds) between the solute molecules.[4][5]

Section 3: Experimental Protocol for Solubility Determination

To move beyond prediction and obtain precise, quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[10]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

  • This compound (high purity, >98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant-temperature orbital shaker or water bath

  • Centrifuge capable of holding the vials

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Methodology: Isothermal Shake-Flask Protocol

  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of the compound in the chosen solvent at a known concentration.

    • Perform serial dilutions to create a set of at least five calibration standards that bracket the expected solubility range.

    • Analyze these standards using HPLC or UV-Vis spectroscopy to generate a calibration curve (Absorbance vs. Concentration or Peak Area vs. Concentration).

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that a solid phase remains after equilibration, confirming saturation.

    • Record the total mass of the compound added.

    • Pipette a known volume or mass of the selected solvent into the vial.

  • Equilibration:

    • Securely cap the vials and place them in a constant-temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typical. This step is critical as it ensures the solvent is fully saturated.[10]

  • Phase Separation:

    • After equilibration, remove the vials and let them stand undisturbed at the same temperature for at least 2 hours to allow larger particles to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15-20 minutes. This step is crucial for preventing artificially high solubility measurements.

  • Sample Analysis:

    • Carefully withdraw a clear aliquot of the supernatant from the centrifuged vial.

    • Immediately perform a precise dilution of the aliquot with the same solvent to bring its concentration within the range of the previously established calibration curve.

    • Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the standards.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Account for the dilution factor to calculate the concentration of the original saturated solution.

    • Express the solubility in desired units, such as mg/mL, g/100 g of solvent, or mol/L.

Section 4: Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility, providing a clear visual guide for researchers.

G Workflow for Isothermal Solubility Determination cluster_prep Phase 1: Preparation cluster_eq Phase 2: Equilibration cluster_sep Phase 3: Separation & Analysis cluster_calc Phase 4: Calculation A Prepare Calibration Standards B Add Excess Solute to Vial C Add Known Volume of Solvent B->C D Agitate in Shaker Bath (24-72h at const. Temp) C->D Establish Equilibrium E Centrifuge to Separate Solid D->E Achieve Saturation F Withdraw Supernatant & Dilute E->F Isolate Saturated Solution G Analyze via HPLC / UV-Vis F->G Quantify Solute H Determine Concentration from Calibration Curve G->H I Calculate Final Solubility (mg/mL) H->I Apply Dilution Factor

Caption: Experimental workflow for the isothermal shake-flask method.

Conclusion

This compound is a molecule of significant interest with a nuanced solubility profile dictated by its combination of polar, hydrogen-bonding functional groups and a nonpolar aromatic core. It is predicted to be highly soluble in polar protic and aprotic solvents (e.g., alcohols, DMSO, DMF) and poorly soluble in nonpolar aliphatic and aromatic solvents (e.g., hexane, toluene).

For researchers and drug development professionals, moving beyond these predictions to obtain precise, quantitative solubility data is essential for process optimization and formulation. The detailed isothermal shake-flask protocol provided in this guide offers a robust and reliable framework for achieving this. By systematically applying these principles and methodologies, scientists can effectively harness the synthetic potential of this compound in their research and development endeavors.

References

Methodological & Application

Application Notes & Protocols: 5-Bromo-2-fluoro-4-hydroxybenzonitrile as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, particularly in drug discovery and materials science, the efficiency of a synthetic route is often dictated by the strategic utility of its key intermediates. 5-Bromo-2-fluoro-4-hydroxybenzonitrile (CAS No. 1628508-69-9) has emerged as a preeminent example of such a building block. Its structure is a carefully orchestrated arrangement of four distinct and orthogonally reactive functional groups on a benzene scaffold: a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile moiety. This unique constitution allows for a programmed, stepwise functionalization, making it an invaluable precursor for the synthesis of complex, poly-substituted aromatic compounds.

The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The phenolic hydroxyl group is a versatile site for etherification or esterification, introducing a wide array of side chains. The fluorine atom, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution (SNAr). Finally, the nitrile group can be transformed into other key functionalities or used to modulate the electronic properties of the molecule.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple catalog of reactions to explain the underlying principles governing the compound's reactivity and provides detailed, field-proven protocols for its most critical synthetic transformations.

Physicochemical Properties & Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1628508-69-9[1]
Molecular Formula C₇H₃BrFNO[2]
Molecular Weight 216.01 g/mol [3]
Appearance Typically a white to off-white crystalline solid[3]
Purity Typically >97%[4]

Safety & Handling:

This compound and its analogs are classified as hazardous.[2] All manipulations should be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][4][5]

  • Precautions: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[2][5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Core Reactivity & Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups, allowing for selective and sequential modifications.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ Base trans_complex Ar-Pd(II)L₂(Ar') transmetalation->trans_complex reductive_elim Reductive Elimination trans_complex->reductive_elim reductive_elim->pd0 Ar-Ar'

References

The Strategic Utility of 5-Bromo-2-fluoro-4-hydroxybenzonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Targeted Drug Discovery

In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized building blocks is paramount. 5-Bromo-2-fluoro-4-hydroxybenzonitrile, a polysubstituted aromatic compound, has emerged as a molecule of significant interest for medicinal chemists. Its unique arrangement of a nitrile, a hydroxyl group, and two distinct halogens on a benzene ring offers a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the applications and experimental protocols involving this compound, with a particular focus on its role in the development of targeted therapeutics, such as kinase inhibitors.

The strategic placement of the bromo, fluoro, hydroxyl, and nitrile functionalities imparts a desirable combination of reactivity and physicochemical properties. The electron-withdrawing nature of the nitrile and fluorine atom can influence the acidity of the phenolic hydroxyl group and modulate the electronic properties of the aromatic ring. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The hydroxyl group provides a site for etherification, allowing for the exploration of structure-activity relationships (SAR) through the introduction of various side chains. The nitrile group itself is a common feature in many bioactive molecules and can participate in critical interactions with biological targets.

This document will delve into the synthetic routes to access this valuable intermediate, explore its key chemical transformations, and provide detailed, field-proven protocols for its utilization in the synthesis of potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 1628508-69-9--INVALID-LINK--[1]
Molecular Formula C₇H₃BrFNO--INVALID-LINK--[2]
Molecular Weight 216.01 g/mol --INVALID-LINK--[3]
Appearance White to off-white crystalline solid--INVALID-LINK--[3]

Synthesis of this compound: A Strategic Approach

Proposed Synthetic Pathway

The proposed synthesis starts with the commercially available 2-fluoro-4-hydroxybenzonitrile. The key step is the regioselective bromination of the aromatic ring. The directing effects of the hydroxyl (ortho-, para-directing) and nitrile (meta-directing) groups, along with the fluoro group, will influence the position of bromination. The hydroxyl group is a strong activating group and will likely direct the incoming electrophile (bromine) to the position ortho to it (C5), which is also meta to the nitrile group.

Synthesis of this compound start 2-Fluoro-4-hydroxybenzonitrile product This compound start->product Bromination reagent Br2, Acetic Acid

Caption: Proposed synthesis of this compound.

Experimental Protocol: Bromination of 2-Fluoro-4-hydroxybenzonitrile

This protocol is a representative method adapted from procedures for the bromination of substituted phenols.

Materials:

  • 2-Fluoro-4-hydroxybenzonitrile

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10% w/v)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-4-hydroxybenzonitrile (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the stirred reaction mixture via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate until the orange color of bromine disappears.

    • Pour the reaction mixture into ice-cold water and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of kinase inhibitors. Kinases are a crucial class of enzymes that regulate many cellular processes, and their dysregulation is a hallmark of diseases like cancer[5]. Small molecule kinase inhibitors have revolutionized the treatment of various cancers.

The this compound scaffold can be elaborated at two key positions: the bromine atom via cross-coupling reactions and the hydroxyl group via etherification. This allows for the systematic exploration of the chemical space around the core structure to optimize binding to the target kinase.

Kinase Inhibitor Synthesis start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) start->suzuki C-C bond formation ether Williamson Ether Synthesis (Alkyl halide, base) start->ether C-O bond formation product1 Aryl-substituted derivative suzuki->product1 product2 Ether-linked derivative ether->product2 final_product Diverse Kinase Inhibitor Library product1->final_product product2->final_product

Caption: Derivatization of this compound for a kinase inhibitor library.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the Bromo Group

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl moieties at the 5-position of the benzonitrile ring[6]. These introduced groups can be designed to interact with specific residues in the kinase active site.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, pyridylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk tube or round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted derivative.

Protocol 2: Williamson Ether Synthesis of the Hydroxyl Group

The Williamson ether synthesis is a classic and reliable method for forming ethers[7]. By reacting the phenolic hydroxyl group with various alkyl halides, a diverse library of ether derivatives can be generated. These ether side chains can occupy hydrophobic pockets in the kinase active site, leading to improved potency and selectivity.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., DMF, acetone)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Base Addition: Add the base (1.5-2.0 eq of K₂CO₃ or 1.1 eq of NaH) to the solution and stir for 15-30 minutes at room temperature.

  • Alkyl Halide Addition: Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-8 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction to room temperature.

    • If using K₂CO₃, filter off the solid. If using NaH, carefully quench with water.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the organic layer.

    • Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.

Structure-Activity Relationship (SAR) Insights and Drug Design Principles

The development of potent and selective kinase inhibitors often relies on iterative cycles of design, synthesis, and biological evaluation to establish a clear structure-activity relationship (SAR)[8][9][10]. The this compound scaffold provides an excellent platform for such studies.

  • The Nitrile Group: The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase active site. Its electron-withdrawing nature also influences the overall electronic properties of the inhibitor.

  • The 5-Substituent (from Suzuki Coupling): The nature of the aryl or heteroaryl group introduced at the 5-position is critical for achieving potency and selectivity. Different substituents can be explored to optimize van der Waals interactions and hydrogen bonding with the kinase.

  • The 4-O-Alkyl Group (from Ether Synthesis): The ether side chain at the 4-position can be tailored to fit into hydrophobic pockets within the ATP-binding site. The length, branching, and presence of additional functional groups on this chain can significantly impact binding affinity.

  • The 2-Fluoro Group: The fluorine atom can modulate the pKa of the neighboring hydroxyl group and influence the conformation of the molecule. It can also form favorable interactions with the protein target and improve metabolic stability.

SAR cluster_0 This compound Core Core Core Nitrile Nitrile Group (H-bond acceptor) Core->Nitrile Interaction with Hinge Region Bromo Bromo Group (Suzuki Coupling Site for R1) Core->Bromo Introduction of diverse R1 groups Hydroxy Hydroxyl Group (Etherification Site for R2) Core->Hydroxy Introduction of diverse R2 groups Fluoro Fluoro Group (pKa modulation, metabolic stability) Core->Fluoro Fine-tuning properties

Caption: Key structural features of this compound for SAR studies.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategically positioned functional groups provide multiple avenues for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries for drug discovery. The protocols detailed in this guide for its derivatization via Suzuki-Miyaura coupling and Williamson ether synthesis offer robust and reproducible methods for accessing a wide range of novel chemical entities.

The application of this scaffold in the design of kinase inhibitors is particularly promising. By systematically exploring the structure-activity relationships of its derivatives, medicinal chemists can develop potent and selective inhibitors for a variety of kinase targets implicated in human diseases. As our understanding of the molecular drivers of disease continues to grow, the demand for such versatile and strategically designed chemical tools will undoubtedly increase, solidifying the importance of this compound in the future of drug discovery.

References

Application Note & Protocol: Regioselective Synthesis of 3,5-Dibromo-2-fluoro-4-hydroxybenzonitrile via Electrophilic Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This document provides a comprehensive protocol for the regioselective bromination of 5-Bromo-2-fluoro-4-hydroxybenzonitrile using N-bromosuccinimide (NBS). Halogenated phenolic compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The targeted synthesis of polyhalogenated aromatic intermediates requires precise control over regioselectivity, which can be challenging due to the complex interplay of electronic and steric effects from multiple substituents.

The substrate, this compound, possesses a highly activated aromatic ring due to the potent ortho-, para-directing hydroxyl group. This protocol leverages this inherent reactivity to achieve a high-yield synthesis of 3,5-Dibromo-2-fluoro-4-hydroxybenzonitrile. N-Bromosuccinimide is employed as a safe and effective electrophilic bromine source, offering significant handling advantages over elemental bromine.[1][2] The methodology detailed herein utilizes acetonitrile as the solvent, which has been shown to promote efficient and clean aromatic brominations with NBS.[3] This application note is intended for researchers in organic synthesis, medicinal chemistry, and process development, offering a reliable and reproducible procedure for accessing this valuable chemical intermediate.

Reaction Scheme & Mechanism

Overall Transformation

The reaction proceeds via an electrophilic aromatic substitution, where a second bromine atom is introduced onto the aromatic ring ortho to the activating hydroxyl group.

Reaction Scheme

Figure 1: Electrophilic bromination of this compound with NBS to yield 3,5-Dibromo-2-fluoro-4-hydroxybenzonitrile.

Mechanistic Rationale and Regioselectivity

The outcome of this reaction is governed by the principles of electrophilic aromatic substitution (EAS) on a polysubstituted benzene ring.

  • Activating and Directing Effects: The hydroxyl (-OH) group is a powerful activating group and a strong ortho-, para-director due to the resonance stabilization it provides to the arenium ion intermediate. The existing substituents are a fluoro (-F) group, a bromo (-Br) group, and a cyano (-CN) group. While halogens are deactivating inductively, they are ortho-, para-directing through resonance. The cyano group is a strong deactivating group and a meta-director.

  • Controlling Substituent: The hierarchy of directing influence overwhelmingly favors the hydroxyl group. It strongly activates the positions ortho and para to it. In the starting material, the para position (C1 relative to -OH) is occupied by the cyano group, and one ortho position (C5) is occupied by a bromine atom. The remaining vacant ortho position (C3) is therefore the most nucleophilic and sterically accessible site for electrophilic attack.

  • Role of N-Bromosuccinimide (NBS): NBS serves as the source of the bromine electrophile (Br⁺).[4][5] In a polar solvent like acetonitrile, the N-Br bond is polarized, making the bromine atom highly electrophilic and susceptible to attack by the electron-rich phenol ring.[3] The reaction does not typically proceed via a free-radical mechanism, which is more common when using NBS for allylic or benzylic brominations in non-polar solvents like CCl₄.[6][7]

The reaction proceeds through the classical EAS mechanism:

  • The π-electrons of the aromatic ring attack the electrophilic bromine atom of NBS.

  • Formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion).

  • A base (e.g., the succinimide anion or solvent) removes the proton from the C3 position, restoring aromaticity and yielding the final product.

Experimental Protocol

Materials and Equipment
Reagent / Material Grade Supplier CAS No. Notes
This compound≥98%Commercial133059-40-0Starting Material
N-Bromosuccinimide (NBS)≥99%Commercial128-08-5Recrystallize if yellow
Acetonitrile (CH₃CN)AnhydrousCommercial75-05-8Solvent
Ethyl Acetate (EtOAc)ACS GradeCommercial141-78-6Extraction Solvent
Sodium Thiosulfate (Na₂S₂O₃)ACS GradeCommercial7772-98-7For quenching
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercial144-55-8For washing
Brine (Saturated NaCl)-Lab Prepared-For washing
Magnesium Sulfate (MgSO₄)AnhydrousCommercial7487-88-9Drying Agent
Round-bottom flask (100 mL)----
Magnetic stirrer and stir bar----
Ice bath----
Separatory funnel (250 mL)----
Rotary evaporator----
TLC plates (Silica gel 60 F₂₅₄)----
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • N-Bromosuccinimide: NBS is a lachrymator and an irritant. Avoid inhalation of the powder and skin contact.[2]

  • Halogenated Organics: The starting material and product are halogenated aromatic compounds and should be handled with care as they are potentially toxic.

  • Quenching: The reaction can be exothermic, especially during the addition of NBS. Maintain temperature control with an ice bath. Unreacted NBS should be quenched with a reducing agent like sodium thiosulfate.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (2.16 g, 10.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous acetonitrile (40 mL) to the flask. Stir the mixture at room temperature until the starting material is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • NBS Addition: Slowly add N-bromosuccinimide (1.87 g, 10.5 mmol, 1.05 equiv) to the cooled solution in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The product spot should appear at a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any excess NBS. Stir for 10 minutes.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Add ethyl acetate (50 mL) and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic extracts and wash sequentially with 5% aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL), water (1 x 30 mL), and finally with saturated brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to afford the pure 3,5-Dibromo-2-fluoro-4-hydroxybenzonitrile.

Characterization

The final product should be characterized to confirm its identity and purity:

  • ¹H NMR: Expect signals corresponding to the aromatic proton and the hydroxyl proton.

  • ¹³C NMR: Expect signals for the seven distinct carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak with the characteristic isotopic pattern for two bromine atoms.

  • Melting Point (MP): A sharp melting point indicates high purity.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

G Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis reagents Weigh Reactants: - this compound - N-Bromosuccinimide (NBS) setup Setup Flask & Add Substrate and Anhydrous Acetonitrile reagents->setup cool Cool Solution to 0-5 °C (Ice Bath) setup->cool Dissolve Substrate add_nbs Portion-wise Addition of NBS (Maintain T < 10 °C) cool->add_nbs stir Stir at RT for 2-4h add_nbs->stir monitor Monitor by TLC until SM is consumed stir->monitor quench Quench with aq. Na₂S₂O₃ monitor->quench Reaction Complete evap Remove Acetonitrile (Rotary Evaporator) quench->evap extract Extract with Ethyl Acetate (3x) evap->extract wash Wash Organic Layer (NaHCO₃, H₂O, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify by Recrystallization or Column Chromatography dry->purify char Characterize Product (NMR, MS, MP) purify->char

Caption: A flowchart illustrating the major steps of the synthesis protocol.

References

Application Notes and Protocols for the Utilization of 5-Bromo-2-fluoro-4-hydroxybenzonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-fluoro-4-hydroxybenzonitrile, a versatile halogenated aromatic nitrile, and its applications as a key intermediate in organic synthesis. With its unique substitution pattern, this compound offers multiple reactive sites, making it a valuable building block in medicinal chemistry and materials science. This document details its chemical properties and provides a validated, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The causality behind experimental choices, safety protocols, and data interpretation are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound is a polysubstituted aromatic compound featuring a nitrile, a hydroxyl group, and two different halogen atoms (bromine and fluorine) on a benzene ring. This distinct arrangement of functional groups imparts a unique reactivity profile, making it an attractive starting material for the synthesis of complex molecular architectures.

The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The fluorine atom can influence the electronic properties and metabolic stability of derivative compounds, a desirable feature in drug discovery. The phenolic hydroxyl group can be alkylated, for instance, via the Williamson ether synthesis, or can direct further electrophilic aromatic substitution. Finally, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles.

This guide will focus on one of the most powerful and widely used applications of aryl bromides: the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the brominated aromatic ring and a variety of organoboron reagents, leading to the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValueReference
CAS Number 1628508-69-9[1]
Molecular Formula C₇H₃BrFNO[2]
Molecular Weight 216.01 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 158-163 °C[2]
Solubility Soluble in common organic solvents like DMF, DMSO, and THF.

Safety Precautions:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS).

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound and a generic arylboronic acid. This protocol is based on well-established procedures for similar substrates and is designed to be a robust starting point for further optimization.[4][5]

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid). The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the organoboron species for the transmetalation step.

Reaction Scheme

Suzuki_Coupling reagents This compound + Arylboronic Acid product 2-Fluoro-4-hydroxy-5-arylbenzonitrile reagents->product Heat catalyst Pd Catalyst Base, Solvent

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
ReagentM.W. ( g/mol )Equivalents
This compound216.011.0
Arylboronic AcidVaries1.2 - 1.5
Palladium(II) Acetate (Pd(OAc)₂)224.500.02 - 0.05
SPhos (Ligand)410.470.04 - 0.10
Potassium Phosphate (K₃PO₄), tribasic212.272.0 - 3.0
1,4-Dioxane (anhydrous)88.11-
Water (degassed)18.02-
Ethyl Acetate88.11-
Brine (saturated NaCl solution)--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-

Note on Reagent Purity: The success of palladium-catalyzed reactions is highly dependent on the purity of reagents and the exclusion of oxygen. Use anhydrous solvents and degas the reaction mixture thoroughly.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely ground potassium phosphate (2.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is a critical step to remove oxygen which can deactivate the palladium catalyst.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.03 eq.) and SPhos (0.06 eq.). The ligand protects the palladium center and facilitates the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The solvent mixture is crucial for dissolving both the organic and inorganic reagents.

  • Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific arylboronic acid used.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-fluoro-4-hydroxy-5-arylbenzonitrile.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis A Weigh Reactants: - this compound - Arylboronic Acid - Base (K₃PO₄) B Add Catalyst (Pd(OAc)₂) and Ligand (SPhos) A->B C Add Degassed Solvents (Dioxane/Water) B->C D Purge with Inert Gas C->D E Heat to 80-100 °C with Stirring D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute with Ethyl Acetate & Water F->G H Separatory Funnel Extraction G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Causality and Optimization of Experimental Choices

  • Choice of Catalyst and Ligand: Palladium(II) acetate is a common and relatively inexpensive palladium source. SPhos is a bulky, electron-rich phosphine ligand that is highly effective in promoting the oxidative addition of aryl bromides and facilitating the reductive elimination step, often leading to higher yields and faster reaction times.

  • Base Selection: Potassium phosphate is a moderately strong base that is effective in the Suzuki-Miyaura coupling. Its solubility in the aqueous phase of the solvent system facilitates the activation of the boronic acid. Other bases such as cesium carbonate or sodium carbonate can also be used, and the choice may need to be optimized for specific substrates.

  • Solvent System: The use of a mixed solvent system like dioxane/water is common. Dioxane solubilizes the organic reactants and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Temperature: The reaction is typically heated to accelerate the rate-limiting steps of the catalytic cycle. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition of the catalyst and reactants.

Alternative Synthetic Transformations: Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily alkylated via the Williamson ether synthesis.[6][7] This Sₙ2 reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

General Protocol Outline
  • Deprotonation: Dissolve this compound in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and stir to form the phenoxide in situ.

  • Alkylation: Add the desired alkyl halide (e.g., an alkyl iodide or bromide) to the reaction mixture.

  • Reaction: Heat the mixture to facilitate the nucleophilic substitution. Reaction temperatures can range from room temperature to 80 °C, depending on the reactivity of the alkyl halide.

  • Work-up and Purification: After completion, the reaction is typically worked up by partitioning between water and an organic solvent, followed by purification of the organic layer, often by column chromatography.

Logical Relationship Diagram

Williamson_Ether_Synthesis Start This compound Phenoxide Intermediate Phenoxide Start->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->Phenoxide Product 5-Bromo-2-fluoro-4-alkoxybenzonitrile Phenoxide->Product Sₙ2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Caption: Logical steps in the Williamson ether synthesis.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its strategic combination of reactive sites allows for its incorporation into a wide range of complex molecules through well-established and robust synthetic methodologies. The detailed protocol for the Suzuki-Miyaura cross-coupling reaction provided herein serves as a practical guide for researchers to exploit the reactivity of the aryl bromide moiety. Furthermore, the potential for subsequent modifications at the hydroxyl and nitrile positions underscores the versatility of this compound in the pursuit of novel pharmaceuticals and advanced materials.

References

Application Notes and Protocols for 5-Bromo-2-fluoro-4-hydroxybenzonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: A Novel Candidate in Photosystem II Inhibiting Herbicides

5-Bromo-2-fluoro-4-hydroxybenzonitrile is a halogenated aromatic nitrile compound with significant potential in agrochemical research. Its structural architecture, featuring a hydroxybenzonitrile core, is analogous to the well-established class of photosystem II (PSII) inhibiting herbicides, most notably bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). The strategic inclusion of a fluorine atom at the ortho-position to the hydroxyl group is a key modification. In modern agrochemical design, fluorination is a widely employed strategy to enhance the biological efficacy and metabolic stability of active ingredients.[1][2] The introduction of fluorine can alter physicochemical properties such as lipophilicity and electronic character, potentially leading to improved target site binding, enhanced uptake by plants, and greater resistance to metabolic degradation.[3]

This document provides a comprehensive guide to the potential applications of this compound as a post-emergence herbicide. It is predicated on the hypothesis that, like its structural analogues, its primary mode of action is the inhibition of photosynthetic electron transport. The following sections detail this postulated mechanism, provide in-depth protocols for its validation and efficacy testing, and offer insights into the interpretation of experimental outcomes.

Postulated Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of hydroxybenzonitrile compounds like bromoxynil is attributed to their ability to disrupt photosynthesis.[4][5] These herbicides act by inhibiting the electron transport chain within Photosystem II (PSII), a critical protein complex located in the thylakoid membranes of chloroplasts.[5][6]

Specifically, this compound is expected to bind to the QB-binding niche on the D1 protein subunit of the PSII complex.[4][5] This binding is competitive with plastoquinone, the native electron acceptor. By occupying this site, the herbicide blocks the flow of electrons from the primary quinone acceptor, QA, to QB. This interruption halts the entire photosynthetic process, preventing the fixation of CO₂ and the production of ATP and NADPH, which are essential for plant growth.[4] The blockage of electron flow leads to a buildup of highly reactive oxygen species, causing rapid lipid peroxidation, cell membrane damage, and ultimately, plant death. Symptoms typically manifest as necrotic spots and leaf blistering within 24-48 hours of application.[4]

Mechanism_of_Action cluster_0 Thylakoid Membrane cluster_1 Inhibition Pathway PSII Photosystem II (PSII) D1 D1 Protein (QB Site) QA QA PSII->QA e- QB QB (Plastoquinone) Block BLOCK QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- Cytb6f Cytochrome b6f PQ_Pool->Cytb6f e- Herbicide 5-Bromo-2-fluoro- 4-hydroxybenzonitrile Herbicide->D1 Block->QA

Figure 1: Postulated mechanism of this compound as a Photosystem II inhibitor.

Application Notes

  • Potential Herbicidal Activity: This compound is projected to be a selective, post-emergence, contact herbicide. Its primary utility is expected to be in the control of annual broadleaf weeds in cereal crops (such as wheat, barley, and corn) and other grass crops, similar to bromoxynil.[4] Due to its contact nature, thorough spray coverage is essential for optimal efficacy.

  • Significance of Fluorine Substitution: The ortho-fluoro group may confer several advantages over non-fluorinated analogues like bromoxynil. Fluorine's high electronegativity can alter the acidity of the phenolic hydroxyl group, potentially enhancing its binding affinity to the D1 protein. Furthermore, the carbon-fluorine bond is exceptionally strong, which can increase the molecule's metabolic stability, possibly leading to a longer half-life in the plant and sustained herbicidal action.[3]

  • Use in Resistance Management: As a Group 6 herbicide (WSSA classification), it could be a valuable tool in integrated weed management programs.[4] Rotating or tank-mixing it with herbicides possessing different modes of action can help mitigate the development of weed resistance.

Experimental Protocols

Protocol 1: In Vitro Photosystem II Inhibition Assay (DCPIP Photoreduction)

This protocol validates the postulated mechanism of action by measuring the compound's ability to inhibit photosynthetic electron transport in isolated thylakoid membranes. The assay uses the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction by electrons from PSII.[7] Herbicide activity is quantified by measuring the inhibition of this color change.

A. Materials and Reagents

  • Fresh spinach leaves (or other suitable plant material)

  • Grinding Buffer (P1): 50 mM HEPES-NaOH (pH 7.5), 300 mM sucrose, 5 mM MgCl₂. Keep ice-cold.

  • Resuspension Buffer (P2): 50 mM MES-NaOH (pH 6.0), 400 mM sucrose, 15 mM NaCl, 5 mM MgCl₂. Keep ice-cold.

  • Wash Buffer (P3): 25 mM MES-NaOH (pH 6.0), 10 mM NaCl, 5 mM MgCl₂. Keep ice-cold.

  • Assay Buffer: 50 mM HEPES-NaOH (pH 7.2), 100 mM sucrose, 5 mM MgCl₂, 10 mM NaCl.

  • DCPIP Stock Solution: 1 mM in ethanol.

  • This compound stock solutions (e.g., 10 mM in DMSO).

  • 80% Acetone solution.

  • Blender, cheesecloth, refrigerated centrifuge, spectrophotometer, ice bucket.

B. Thylakoid Isolation Procedure [4]

  • Perform all steps at 4°C or on ice.

  • De-vein and weigh approximately 30 g of fresh spinach leaves.

  • Grind the leaves in a blender with 100 mL of ice-cold Grinding Buffer (P1).

  • Filter the homogenate through four layers of cheesecloth into a pre-chilled centrifuge bottle.

  • Centrifuge the filtrate at 1,500 x g for 10 minutes. Discard the supernatant.

  • Gently resuspend the pellet in a small volume of Resuspension Buffer (P2).

  • Centrifuge at 3,000 x g for 10 minutes.

  • Wash the resulting pellet by resuspending in Wash Buffer (P3) and centrifuging again at 3,000 x g for 10 minutes.

  • Resuspend the final thylakoid pellet in a minimal volume (1-2 mL) of Assay Buffer.

  • Determine the chlorophyll concentration spectrophotometrically using an 80% acetone extraction.

C. DCPIP Photoreduction Assay [7]

  • Prepare serial dilutions of this compound in Assay Buffer from the stock solution. Include a DMSO-only control.

  • In a spectrophotometer cuvette, combine:

    • 2.5 mL Assay Buffer

    • 50 µL of the appropriate herbicide dilution (or DMSO control)

    • Thylakoid suspension to a final chlorophyll concentration of 15-20 µg/mL.

  • Incubate the mixture in the dark for 5 minutes.

  • To start the reaction, add 100 µL of DCPIP stock solution (final concentration ~40 µM) and mix by inversion.

  • Immediately measure the absorbance at 600 nm (A₆₀₀). This is the time-zero reading.

  • Expose the cuvette to a strong light source (e.g., a 100W lamp at 15 cm).

  • Take A₆₀₀ readings every 30-60 seconds for 5-10 minutes.

  • Calculate the rate of DCPIP reduction (ΔA₆₀₀/min) for each concentration.

  • Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of PSII activity).

Figure 2: Workflow for the in vitro Photosystem II inhibition assay.

Protocol 2: Greenhouse Efficacy Screening

This protocol outlines a whole-plant bioassay to determine the herbicidal efficacy of this compound on various weed and crop species under controlled greenhouse conditions.[8][9]

A. Plant Cultivation

  • Select a range of target weed species (e.g., Chenopodium album, Amaranthus retroflexus, Abutilon theophrasti) and crop species (e.g., wheat, barley, corn).

  • Sow seeds in pots or trays filled with a standard greenhouse potting mix.

  • Grow plants in a greenhouse with controlled temperature (22-28°C), humidity (50-70%), and a 16:8 hour light:dark photoperiod.

  • Water plants as needed to ensure uniform growth.

B. Herbicide Application

  • Treat plants at a consistent growth stage, typically when they have 2-4 true leaves.[10]

  • Prepare a stock solution of this compound in a suitable solvent/surfactant system.

  • Perform serial dilutions to obtain a range of application rates (e.g., 0, 50, 100, 200, 400 g a.i./ha). An untreated control is mandatory.

  • Apply the herbicide solutions using a calibrated track sprayer to ensure uniform coverage. The spray volume should typically be between 100-200 L/ha.

C. Evaluation and Data Analysis

  • Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (complete plant death).

  • At the final assessment (21 DAT), harvest the above-ground biomass for each pot.

  • Dry the biomass in an oven at 70°C until a constant weight is achieved.

  • Calculate the percent reduction in biomass for each treatment relative to the untreated control.

  • Analyze the data using dose-response curves to determine the GR₅₀ value (the dose required to cause a 50% reduction in growth) for each species.

Protocol 3: Crop Selectivity Testing

This protocol is a crucial extension of the efficacy screening to determine the tolerance of desired crops to the herbicide, a key factor for its commercial viability.

A. Experimental Design

  • The setup is similar to the Greenhouse Efficacy Screening protocol, but focuses on crop species.

  • Include a wider range of crop varieties if possible, as tolerance can be cultivar-dependent.

  • Test the herbicide at the proposed use rate (1X) and at twice the proposed use rate (2X) to establish a margin of safety.

B. Application and Evaluation

  • Apply the herbicide at the recommended growth stage for post-emergence treatments in each specific crop.

  • Assess phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at regular intervals (3, 7, 14, and 21 DAT).

  • In addition to biomass, measure other relevant parameters such as plant height.

  • For cereal crops, it is also useful to record any impact on tillering.

C. Interpretation

  • A crop is generally considered tolerant if it shows minimal (<10%) transient injury and no significant reduction in biomass at the 2X rate.

  • The results will identify which crops are suitable for treatment with this compound.

Data Presentation and Interpretation

Quantitative data from the protocols should be summarized for clear comparison.

Table 1: In Vitro PSII Inhibition

Compound IC₅₀ (µM) on Spinach Thylakoids
This compound Experimental Value
Bromoxynil (Reference) Experimental Value

| Diuron (Reference) | Experimental Value |

Table 2: Greenhouse Efficacy on Broadleaf Weeds (21 DAT)

Weed Species GR₅₀ (g a.i./ha)
Chenopodium album Experimental Value
Amaranthus retroflexus Experimental Value

| Abutilon theophrasti | Experimental Value |

Table 3: Crop Selectivity (21 DAT)

Crop Species Application Rate Visual Injury (%) Biomass Reduction (%)
Wheat (Triticum aestivum) 1X Experimental Value Experimental Value
2X Experimental Value Experimental Value
Barley (Hordeum vulgare) 1X Experimental Value Experimental Value
2X Experimental Value Experimental Value
Corn (Zea mays) 1X Experimental Value Experimental Value

| | 2X | Experimental Value | Experimental Value |

References

Application Note: Strategic Synthesis of USP30 Inhibitors Using 5-Bromo-2-fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting USP30 for Therapeutic Intervention

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial and peroxisomal membranes.[1][2] Its primary characterized role is to act as a crucial negative regulator of mitophagy, the cellular process responsible for clearing damaged or superfluous mitochondria.[2][3] In healthy cells, the PINK1/Parkin pathway ubiquitinates outer mitochondrial membrane proteins, flagging dysfunctional mitochondria for autophagic degradation. USP30 counteracts this by removing these ubiquitin signals, thereby suppressing mitophagy.[3][4]

In pathologies such as Parkinson's disease, impaired mitochondrial quality control is a central pathogenic mechanism.[3] By inhibiting USP30, we can enhance the clearance of damaged mitochondria, a therapeutic strategy that has shown promise in preclinical models for restoring cellular homeostasis.[1][4][5] This has positioned USP30 as a high-value target for drug discovery, particularly for neurodegenerative disorders and certain cancers.[1][3]

Several classes of small-molecule USP30 inhibitors have been developed, including phenylalanine derivatives, N-cyano pyrrolidines, and benzosulphonamides, many of which show high potency and selectivity.[1][2][6] The development of efficient and flexible synthetic routes to these complex molecules is paramount for advancing novel therapeutic candidates.

Diagram: The Role of USP30 in Mitophagy Regulation

The following diagram illustrates the antagonistic relationship between the PINK1/Parkin pathway and USP30 in controlling mitochondrial quality.

USP30_Pathway cluster_Mitochondrion Damaged Mitochondrion PINK1 PINK1 Accumulation Parkin Parkin (E3 Ligase) Activation PINK1->Parkin Recruits & Activates Ub_Mito Ubiquitinated Mitochondrial Proteins Mitophagy Mitophagy (Degradation) Ub_Mito->Mitophagy Signals For USP30 USP30 USP30->Ub_Mito Parkin->Ub_Mito Ubiquitinates Inhibitor USP30 Inhibitor Inhibitor->USP30 Blocks

Caption: USP30 counteracts Parkin-mediated ubiquitination, inhibiting mitophagy.

Core Synthesis Guide: A Representative Pathway

This section details a representative synthetic strategy for a benzonitrile-based USP30 inhibitor, leveraging the unique chemical functionalities of 5-Bromo-2-fluoro-4-hydroxybenzonitrile.

The Strategic Value of this compound

The choice of starting material is critical for synthetic efficiency. This compound is an exemplary scaffold for several reasons:

  • Aryl Bromide: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the cornerstone of modern C-C and C-N bond formation.[7][8] This allows for the strategic introduction of diverse amine or aryl fragments to build the inhibitor core.

  • Fluorine Atom: The ortho-fluorine substituent can significantly influence the electronic properties of the ring and impart desirable pharmacokinetic properties to the final compound, such as increased metabolic stability and enhanced binding affinity through favorable interactions with the target protein.

  • Phenolic Hydroxyl Group: This group provides a point for derivatization into ethers or can be a key hydrogen bond donor in the final inhibitor-protein complex. It must, however, be protected during certain synthetic steps to prevent unwanted side reactions.

  • Nitrile Group: The cyano moiety is a common feature in many DUB inhibitors and can act as a key pharmacophore, potentially forming covalent or non-covalent interactions with the catalytic cysteine residue of USP30.[2]

Synthetic Workflow Overview

The proposed synthesis is a three-stage process designed for flexibility and high yield, focusing on the construction of a core structure common to many benzosulphonamide-type inhibitors.

Diagram: Synthetic Workflow

Synthetic_Workflow Start 5-Bromo-2-fluoro- 4-hydroxybenzonitrile Protected Step 1: Phenol Protection (e.g., TBS-Cl) Start->Protected Intermediate1 Protected Aryl Bromide Protected->Intermediate1 Coupling Step 2: Buchwald-Hartwig C-N Coupling Intermediate1->Coupling Intermediate2 Coupled Amine Product Coupling->Intermediate2 Finalize Step 3: Deprotection (e.g., TBAF) Intermediate2->Finalize Product Final Inhibitor Core Finalize->Product

Caption: A three-stage workflow for synthesizing a USP30 inhibitor core.

Detailed Experimental Protocols

Disclaimer: The following protocol is a representative, well-established methodology for the described transformations. Researchers should perform their own optimization based on available laboratory equipment and specific substrate requirements. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Protection of the Phenolic Hydroxyl Group

Causality: The acidic proton of the hydroxyl group can interfere with the basic conditions of the subsequent Buchwald-Hartwig amination. Protecting it as a silyl ether, such as tert-Butyldimethylsilyl (TBS), ensures the reaction proceeds cleanly. TBS is chosen for its stability under the coupling conditions and its facile removal in the final step.

Protocol: Synthesis of 4-((tert-butyldimethylsilyl)oxy)-5-bromo-2-fluorobenzonitrile

  • Reagent Preparation:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

    • Add Imidazole (2.5 eq).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Slowly add a solution of tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) in the same anhydrous solvent.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the protected intermediate as a solid.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
tert-Butyldimethylsilyl chloride (TBS-Cl)1.2Protecting Agent
Imidazole2.5Base/Catalyst
Anhydrous DCM/DMF-Solvent

Step 2: Buchwald-Hartwig Amination for C-N Bond Formation

Causality: This reaction is the key step for constructing the inhibitor's core structure.[9] The palladium catalyst, in conjunction with a specialized phosphine ligand (e.g., X-Phos or RuPhos), facilitates the coupling of the aryl bromide with an amine.[7][10][11] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and regenerate the catalyst.

Protocol: Synthesis of a Representative Arylamine Intermediate

  • Reagent Preparation (Glovebox Recommended):

    • To a dry Schlenk tube or reaction vial, add the protected aryl bromide from Step 1 (1.0 eq).

    • Add the desired primary or secondary amine coupling partner (e.g., aniline, 1.2 eq).

    • Add the Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., X-Phos, 0.05 eq).

    • Add the base (e.g., Sodium tert-butoxide, NaOtBu, 1.5 eq).

  • Reaction Execution:

    • Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

    • Add anhydrous, degassed toluene or dioxane as the solvent.

    • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring and Workup:

    • Monitor by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the Celite® pad with additional ethyl acetate.

    • Concentrate the filtrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to isolate the coupled product.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_invisible Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex L₂Pd(II)(Ar)(Br) OxAdd->PdII_Complex Base_Assoc Base Association & Amine Coordination Deprotonation L₂Pd(II)(Ar)(NR₂H)Br Base_Assoc->Deprotonation RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR₂ RedElim->Product Releases Product ArBr Ar-Br ArBr->OxAdd + Amine R₂NH Amine->Base_Assoc +

Caption: The catalytic cycle for palladium-mediated C-N bond formation.

Step 3: Deprotection to Yield the Final Inhibitor Core

Causality: The final step is the removal of the TBS protecting group to reveal the free phenolic hydroxyl, which may be critical for biological activity. Tetrabutylammonium fluoride (TBAF) is a standard reagent for this transformation, as the fluoride ion has a very high affinity for silicon.

Protocol: Synthesis of the Final Phenolic Benzonitrile

  • Reagent Preparation:

    • Dissolve the TBS-protected compound from Step 2 (1.0 eq) in Tetrahydrofuran (THF) in a plastic or Teflon® vial (glass is etched by fluoride ions).

  • Reaction Execution:

    • Add Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq) dropwise at room temperature.

    • Stir for 1-3 hours.

  • Monitoring and Workup:

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product via flash column chromatography or recrystallization to obtain the final, deprotected compound.

Conclusion and Future Perspectives

This application note outlines a robust and adaptable synthetic strategy for producing advanced USP30 inhibitor scaffolds from the versatile starting material, this compound. By leveraging modern palladium-catalyzed cross-coupling chemistry, medicinal chemists can efficiently access a wide range of novel analogues for structure-activity relationship (SAR) studies. The functional handles of the core scaffold provide multiple avenues for optimization of potency, selectivity, and pharmacokinetic properties. As research into the therapeutic potential of USP30 inhibition continues to grow, the development of such efficient synthetic methodologies will be crucial for accelerating the discovery of new medicines for neurodegenerative diseases and beyond.

References

palladium-catalyzed cross-coupling reactions with 5-Bromo-2-fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-fluoro-4-hydroxybenzonitrile

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging this compound in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest due to the unique electronic and steric environment of its substituted phenyl ring, making it a valuable precursor for novel molecular entities in medicinal chemistry and materials science.

Strategic Overview: Understanding the Substrate

This compound is a highly functionalized aryl halide. A successful cross-coupling strategy hinges on understanding the interplay of its substituents, which dictates its reactivity.

  • The Bromo Group (-Br): Positioned at C5, this is the primary reactive site for oxidative addition to a Palladium(0) catalyst, initiating the cross-coupling cascade.

  • The Fluoro and Nitrile Groups (-F, -CN): Located at C2 and C1 respectively, these are strong electron-withdrawing groups. Their presence makes the aromatic ring electron-deficient, which generally accelerates the rate-limiting oxidative addition step of the catalytic cycle.[1]

  • The Hydroxyl Group (-OH): Situated at C4, this phenolic group introduces a critical consideration. Its acidity (pKa ≈ 10) means it can be deprotonated by the bases typically used in cross-coupling reactions. This can influence catalyst activity and may necessitate a protection-deprotection strategy depending on the reaction conditions and coupling partner.

This guide will explore protocols for the most impactful transformations: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, addressing the specific challenges and opportunities presented by this substrate.

The Catalytic Heart: The Palladium Cross-Coupling Cycle

All protocols described herein are based on the fundamental palladium catalytic cycle. A mastery of this process is essential for troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination.[2][3] The choice of ligand is crucial as it modulates the catalyst's stability and reactivity at each stage.[4][5][6]

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)(L)₂-Br OxAdd->PdII Trans Transmetalation PdII->Trans + R-M Intermediate Ar-Pd(II)(L)₂-R Trans->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product CatalystRegen Catalyst Regeneration

Caption: Generalized Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl structures, a common motif in pharmacologically active molecules.[7] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a base.[8][9]

Causality Behind Experimental Choices:
  • Catalyst/Ligand System: The steric hindrance from the ortho-fluoro and nitrile groups necessitates the use of bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos are ideal as they stabilize the Pd(0) species and promote the difficult reductive elimination step. Pre-formed catalysts like Pd(dppf)Cl₂ are also highly effective and air-stable.[10]

  • Base Selection: The choice of base is critical due to the acidic phenol. A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient to activate the boronic acid for transmetalation without causing undesired side reactions involving the hydroxyl group.[8][11]

  • Solvent: A polar aprotic solvent system, often containing water, is required to dissolve the inorganic base and facilitate the reaction. Common choices include 1,4-dioxane/water, DME/water, or toluene/ethanol/water mixtures.[12]

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon source

Procedure:

  • To a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.5 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Coupling Partner (Arylboronic Acid)Catalyst Loading (mol%)BaseTemperature (°C)Typical Yield (%)
Phenylboronic acid3K₂CO₃9085-95
4-Methoxyphenylboronic acid3K₂CO₃9080-92
3-Pyridinylboronic acid5Cs₂CO₃10070-85
N-Boc-pyrrole-2-boronic acid4K₂CO₃8575-88[10]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines, which are prevalent in drug candidates.[13][14] This reaction couples the aryl bromide with a primary or secondary amine using a strong, non-nucleophilic base.[15]

Causality Behind Experimental Choices:
  • Catalyst/Ligand System: This reaction class is highly dependent on specialized ligands. Biaryl phosphine ligands (e.g., XPhos, BrettPhos) are state-of-the-art, promoting the coupling of a wide range of amines, including sterically hindered ones.[16][17] Using air-stable palladium precatalysts (e.g., XPhos Pd G3) simplifies setup and improves reproducibility.[16]

  • Base Selection: A strong base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[15] The strong basicity necessitates protection of the phenolic hydroxyl group to prevent competitive deprotonation and potential catalyst inhibition.

  • Solvent: Anhydrous, non-protic solvents like toluene or THF are essential to prevent quenching the strong base.

Managing the Hydroxyl Group: A Necessary Strategy

For Buchwald-Hartwig amination, protecting the phenol is generally required. A benzyl (Bn) ether is an excellent choice as it is stable to the basic reaction conditions and can be readily removed via hydrogenolysis.

Protect_Couple_Deprotect Start 5-Bromo-2-fluoro- 4-hydroxybenzonitrile Protect Protection Step (e.g., BnBr, K₂CO₃) Start->Protect Protected 4-(Benzyloxy)-5-bromo- 2-fluorobenzonitrile Protect->Protected Couple Buchwald-Hartwig Coupling Protected->Couple Coupled Protected Coupled Product Couple->Coupled Deprotect Deprotection Step (e.g., H₂, Pd/C) Coupled->Deprotect Final Final Aminated Product Deprotect->Final

Caption: Protect-Couple-Deprotect Workflow.

Protocol: Buchwald-Hartwig Amination (Two-Step)

Step A: Benzyl Protection

  • Dissolve this compound (1.0 eq) in acetone or DMF.

  • Add potassium carbonate (K₂CO₃, 1.5 eq) and benzyl bromide (BnBr, 1.2 eq).

  • Heat the mixture to 60 °C and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Filter off the solids and concentrate the filtrate. Purify by column chromatography to obtain 4-(benzyloxy)-5-bromo-2-fluorobenzonitrile.

Step B: C-N Coupling

  • In a glovebox, add the protected substrate (1.0 eq), XPhos Pd G3 (2 mol%), XPhos ligand (2 mol%), and sodium tert-butoxide (1.4 eq) to a reaction vessel.

  • Remove the vessel from the glovebox, add the amine (1.2 eq) followed by anhydrous toluene (to 0.1 M).

  • Seal the vessel and heat to 100-110 °C for 12-24 hours.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purify the crude material via column chromatography.

  • Deprotection: Dissolve the purified, coupled product in ethanol or ethyl acetate. Add Pd/C (10 wt%) and stir under an atmosphere of hydrogen (H₂, balloon or Parr shaker) until deprotection is complete. Filter through Celite and concentrate to yield the final product.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction couples the aryl bromide with a terminal alkyne, providing a direct route to aryl alkynes.[18] It typically employs a dual catalytic system of palladium and a copper(I) salt, though copper-free methods are also prevalent.[19][20]

Causality Behind Experimental Choices:
  • Catalyst System: The classic system uses a Pd(II) precursor like PdCl₂(PPh₃)₂ with a copper(I) iodide (CuI) co-catalyst. The palladium complex facilitates the main cross-coupling cycle, while copper(I) forms a copper acetylide intermediate that participates in the transmetalation step.[18][21]

  • Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves as both the base to deprotonate the alkyne and often as the solvent or co-solvent with THF.[18][21]

  • Hydroxyl Group: The reaction is generally tolerant of the free hydroxyl group, as the amine base is not strong enough to cause significant deprotonation of the phenol.

Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal Alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (2-3 mol%)

  • Copper(I) Iodide (CuI) (4-6 mol%)

  • Triethylamine (Et₃N) or THF/Diisopropylamine mixture

  • Nitrogen or Argon source

Procedure:

  • Add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq) to a dry reaction vessel.

  • Evacuate and backfill with an inert gas three times.

  • Add degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (2-16 hours).

  • Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove solids.

  • Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Heck Reaction: Vinylation of the Aryl Ring

The Heck reaction forms a C-C bond between the aryl bromide and an alkene, typically an electron-deficient one like an acrylate or styrene.[22][23] This reaction introduces a vinyl group, which can be a handle for further functionalization.[24]

Causality Behind Experimental Choices:
  • Catalyst: Simple palladium sources like Pd(OAc)₂ are often sufficient, though phosphine ligands can be used to improve stability and reactivity.[25][26] Phosphine-free conditions, often called Jeffery conditions (using a phase-transfer catalyst like Bu₄NCl), can also be effective.[27]

  • Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is used to neutralize the HBr formed during the catalytic cycle.[22][26]

  • Solvent: Polar aprotic solvents such as DMF, DMAc, or acetonitrile are standard.[25]

Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate) (1.5 equivalents)

  • Pd(OAc)₂ (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • To a sealed reaction vessel, add this compound (1.0 eq), Pd(OAc)₂ (0.03 eq), and P(o-tol)₃ (0.06 eq).

  • Evacuate and backfill with an inert gas.

  • Add anhydrous solvent (e.g., DMF), followed by Et₃N (2.0 eq) and the alkene (1.5 eq).

  • Seal the vessel tightly and heat to 100-120 °C for 12-24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Concentrate and purify the residue by flash column chromatography to afford the vinylated product.

Conclusion and Future Directions

This compound is a robust and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can selectively forge new C-C, C-N, and C-sp bonds. The primary consideration for this substrate is the management of the C4-hydroxyl group, which can be addressed either by using compatible (milder) basic conditions or by employing a straightforward protection-deprotection sequence. The protocols outlined in this guide provide a solid foundation for the synthesis of complex molecules for applications in drug discovery and advanced materials.

References

Application Notes and Protocols: The Strategic Role of 5-Bromo-2-fluoro-4-hydroxybenzonitrile in the Development of Novel Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Voltage-gated sodium channels (VGSCs) are critical mediators of action potential propagation in excitable cells, making them a pivotal target for therapeutic intervention in a range of pathophysiological conditions, including epilepsy, chronic pain, and cardiac arrhythmias.[1][2][3][4] The development of novel, selective sodium channel blockers is a key objective in modern medicinal chemistry. This document provides detailed application notes and protocols on the utility of 5-Bromo-2-fluoro-4-hydroxybenzonitrile as a versatile starting material for the synthesis of a new class of potent sodium channel inhibitors. We will explore a plausible synthetic route, outline a detailed protocol for biological evaluation, and discuss the underlying mechanistic principles that guide the design of these next-generation therapeutics.

PART 1: Synthetic Strategy and Protocol
1.1 Rationale for Synthetic Design

The structure of this compound offers several strategic advantages for the synthesis of sodium channel blockers. The benzonitrile moiety is a common feature in many biologically active molecules and can serve as a key anchoring point or be transformed into other functional groups.[1][5] The hydroxyl group provides a reactive handle for etherification, a common strategy to introduce side chains that can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.[6] The fluorine and bromine substitutions on the aromatic ring can enhance binding affinity and metabolic stability.[7]

Our synthetic strategy focuses on a two-step process:

  • Etherification: The hydroxyl group of this compound will be alkylated with a suitable side chain. For this protocol, we have chosen N-(2-chloroethyl)diethylamine, a common building block in the synthesis of local anesthetics and other CNS-active drugs.

  • Suzuki Coupling: The bromine atom will be replaced with a phenyl group via a Suzuki coupling reaction. The introduction of a second aromatic ring is a common feature in many potent sodium channel blockers and can enhance π-π stacking interactions with aromatic residues in the channel pore.

This approach allows for the modular synthesis of a library of compounds by varying the alkylating agent and the boronic acid used in the respective steps.

1.2 Synthetic Pathway

synthetic_pathway start This compound intermediate 5-Bromo-4-(2-(diethylamino)ethoxy)-2-fluorobenzonitrile start->intermediate  N-(2-chloroethyl)diethylamine,  K2CO3, Acetone, Reflux final 4-(2-(Diethylamino)ethoxy)-2-fluoro-[1,1'-biphenyl]-5-carbonitrile (Hypothetical Blocker) intermediate->final  Phenylboronic acid,  Pd(PPh3)4, Na2CO3,  Toluene/Ethanol/H2O, Reflux

Caption: Synthetic route to a novel sodium channel blocker.

1.3 Detailed Synthesis Protocol

Step 1: Synthesis of 5-Bromo-4-(2-(diethylamino)ethoxy)-2-fluorobenzonitrile

  • To a stirred solution of this compound (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add N-(2-chloroethyl)diethylamine hydrochloride (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 5-Bromo-4-(2-(diethylamino)ethoxy)-2-fluorobenzonitrile .

Step 2: Synthesis of 4-(2-(Diethylamino)ethoxy)-2-fluoro-[1,1'-biphenyl]-5-carbonitrile (Hypothetical Blocker)

  • In a round-bottom flask, dissolve 5-Bromo-4-(2-(diethylamino)ethoxy)-2-fluorobenzonitrile (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1:1 mixture of toluene, ethanol, and water.

  • Add sodium carbonate (Na₂CO₃, 2.0 eq) to the solution.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

  • Reflux the mixture for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final compound, 4-(2-(Diethylamino)ethoxy)-2-fluoro-[1,1'-biphenyl]-5-carbonitrile .

PART 2: Proposed Mechanism of Action
2.1 Interaction with the Voltage-Gated Sodium Channel

Voltage-gated sodium channels are transmembrane proteins that cycle through resting, open, and inactivated states to control the influx of sodium ions and thereby propagate action potentials.[2] Many sodium channel blockers exhibit state-dependent binding, preferentially interacting with the open and/or inactivated states of the channel. This property is crucial for their therapeutic efficacy, as it allows for selective inhibition of rapidly firing neurons, which are characteristic of pathological states like epilepsy and neuropathic pain, while sparing normally active neurons.

The hypothetical blocker synthesized in this protocol is designed to interact with the inner pore of the sodium channel. Key structural features contribute to its proposed mechanism:

  • Lipophilic Aromatic Core: The biphenyl structure provides a large, lipophilic surface that can engage in hydrophobic and π-π stacking interactions with aromatic residues, such as phenylalanine and tyrosine, within the S6 transmembrane helices of the channel.[1][2]

  • Protonatable Amine: The diethylamino group is expected to be protonated at physiological pH. This positively charged moiety can interact with negatively charged amino acid residues in the channel pore, contributing to the voltage-dependent block.

  • Flexible Ether Linkage: The ethoxy linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site.

2.2 Signaling Pathway and Channel Gating

Caption: Proposed mechanism of state-dependent sodium channel blockade.

The blocker is hypothesized to bind to the open and inactivated states of the sodium channel, thereby preventing the channel from returning to the resting state and making it unavailable for subsequent action potential firing. This leads to a use-dependent block, where the inhibitory effect is more pronounced at higher frequencies of neuronal firing.

PART 3: In Vitro Evaluation of Sodium Channel Blockade
3.1 Fluorescence-Based Ion Flux Assay

A fluorescence-based assay provides a high-throughput method to assess the inhibitory activity of the synthesized compound on sodium channels.[8][9] This assay utilizes a sodium-sensitive fluorescent dye that reports changes in intracellular sodium concentration.

3.2 Detailed Assay Protocol

Materials:

  • HEK-293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., NaV1.7).

  • Sodium-sensitive fluorescent dye (e.g., ION Natrium Green 2 AM).[8]

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Sodium channel activator (e.g., veratridine).

  • Positive control (e.g., a known sodium channel blocker like tetrodotoxin).

  • Synthesized test compound.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the HEK-293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the sodium-sensitive dye in assay buffer, containing Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add the dye loading solution to each well and incubate at 37°C for 60 minutes.

  • Compound Addition:

    • Prepare serial dilutions of the synthesized test compound, positive control, and vehicle control in assay buffer.

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Add the compound dilutions to the respective wells and incubate at room temperature for 15-30 minutes.

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a solution of the sodium channel activator (veratridine) to all wells to stimulate sodium influx.

    • Immediately begin kinetic fluorescence readings for 5-10 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • Normalize the data to the vehicle control (100% activity) and a maximal inhibition control (0% activity).

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

3.3 Representative Data
CompoundIC₅₀ (µM)
Hypothetical Blocker 1.5
Tetrodotoxin (Positive Control)0.01
Vehicle Control> 100

This data is representative and should be determined experimentally.

PART 4: Application Notes and Future Perspectives

The presented synthetic route and evaluation protocol provide a robust framework for the development of novel sodium channel blockers based on the this compound scaffold. The modular nature of the synthesis allows for the creation of a diverse library of analogs to explore the structure-activity relationship (SAR).

Future Directions:

  • SAR Studies: Synthesize a series of analogs by varying the substituent at the 5-position (via different boronic acids in the Suzuki coupling) and the side chain at the 4-position (via different alkylating agents). This will help to elucidate the key structural requirements for potent and selective sodium channel blockade.

  • Subtype Selectivity: Evaluate the synthesized compounds against a panel of different sodium channel subtypes (e.g., NaV1.1, NaV1.2, NaV1.5, etc.) to determine their selectivity profile.

  • Electrophysiology: Utilize patch-clamp electrophysiology to further characterize the mechanism of action of the most promising compounds, including their effects on channel gating kinetics and state-dependence.[10][11][12][13]

  • In Vivo Studies: Assess the efficacy of lead compounds in animal models of pain, epilepsy, or other relevant disease states.

The strategic use of this compound as a starting material opens up new avenues for the discovery of next-generation sodium channel blockers with improved therapeutic profiles.

References

Strategic Protection of 5-Bromo-2-fluoro-4-hydroxybenzonitrile: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical and agrochemical synthesis, the strategic manipulation of functional groups is paramount. 5-Bromo-2-fluoro-4-hydroxybenzonitrile is a key building block in the development of various biologically active compounds.[1][2][3] Its polyfunctional nature, featuring a reactive phenolic hydroxyl group alongside bromo, fluoro, and nitrile moieties, necessitates a carefully considered protecting group strategy to achieve desired chemical transformations selectively.[4] This guide provides an in-depth analysis of protecting group strategies for the hydroxyl functionality of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The phenolic hydroxyl group is acidic and can interfere with a wide range of reactions, including those involving bases, nucleophiles, and organometallic reagents.[5] Furthermore, it is a powerful activating group for electrophilic aromatic substitution, which can lead to unwanted side reactions on the aromatic ring.[5][6] Therefore, its temporary protection is often a critical step in a synthetic sequence.

Decision Framework for Selecting the Optimal Protecting Group

The choice of a protecting group is not a one-size-fits-all decision. It requires a thorough evaluation of the planned synthetic route and the stability of the protecting group to various reaction conditions.[7][8] The ideal protecting group should be easy to introduce in high yield, stable to the subsequent reaction conditions, and readily removed under mild conditions that do not affect other functional groups in the molecule.[9]

G cluster_0 Initial Considerations cluster_1 Protecting Group Selection cluster_2 Evaluation & Optimization Start Define Synthetic Route & Downstream Reactions Stability Assess Required Stability: - Acidic Conditions - Basic Conditions - Oxidative/Reductive Reagents - Organometallics Start->Stability PG_Choice Select Potential Protecting Groups Stability->PG_Choice Silyl Silyl Ethers (TBDMS, TIPS) PG_Choice->Silyl Mild Acid/Fluoride Labile MOM Methoxymethyl (MOM) Ether PG_Choice->MOM Acid Labile Benzyl Benzyl (Bn) Ether PG_Choice->Benzyl Hydrogenolysis/ Strong Acid Labile Protocol_Dev Develop & Optimize Protection/Deprotection Protocols Silyl->Protocol_Dev MOM->Protocol_Dev Benzyl->Protocol_Dev Final_PG Final Protecting Group Strategy Protocol_Dev->Final_PG

Figure 1. Decision workflow for selecting a suitable protecting group.

Key Protecting Group Strategies for this compound

Several classes of protecting groups are suitable for the phenolic hydroxyl of this compound. The most common and effective are silyl ethers, methoxymethyl (MOM) ethers, and benzyl ethers.[10]

Silyl Ethers: The Versatile Choice

Silyl ethers are among the most widely used protecting groups for hydroxyl functions due to their ease of formation, varied stability, and mild cleavage conditions.[10] For the target molecule, tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers are excellent candidates.

Advantages:

  • Mild Installation and Removal: Silyl ethers are typically installed using the corresponding silyl chloride and a weak base. Deprotection is readily achieved with fluoride ion sources (e.g., TBAF) or under mild acidic conditions.[11][12]

  • Tunable Stability: The stability of silyl ethers can be modulated by the steric bulk of the substituents on the silicon atom. The general order of stability is TMS < TES < TBDMS < TIPS < TBDPS.[10][11] This allows for selective protection and deprotection in complex molecules.

  • Orthogonal Deprotection: The cleavage of silyl ethers with fluoride is orthogonal to the removal of many other protecting groups, providing valuable flexibility in multi-step syntheses.[7]

Considerations:

  • The electron-withdrawing nature of the fluoro and nitrile groups can influence the reactivity of the phenol.[13][14]

  • While generally stable, silyl ethers can be sensitive to strongly acidic or basic conditions.[11]

Table 1: Comparison of Common Silyl Ether Protecting Groups

Protecting GroupSilylating AgentTypical BaseRelative StabilityDeprotection Conditions
TBDMS TBDMS-ClImidazole, Et₃NModerateTBAF, HF·Py, mild acid (e.g., AcOH)[11][15]
TIPS TIPS-ClImidazole, Et₃NHighTBAF, HF·Py[10][11]
Protocol 1: TBDMS Protection of this compound

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract with EtOAc.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the TBDMS-protected product.

Protocol 2: TBDMS Deprotection

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the deprotected phenol.[16]

G cluster_protection Protection cluster_deprotection Deprotection substrate This compound protected TBDMS-protected derivative substrate->protected  TBDMS-Cl, Imidazole, DMF   deprotected This compound protected->deprotected  TBAF, THF  

Figure 2. Silyl ether protection and deprotection workflow.

Methoxymethyl (MOM) Ether: Stability in Basic and Nucleophilic Environments

The methoxymethyl (MOM) ether is a robust protecting group, particularly stable to a wide range of non-acidic conditions, including those involving organometallics and strong bases.[17]

Advantages:

  • High Stability: MOM ethers are stable to strong bases, nucleophiles, and many reducing and oxidizing agents.[18]

  • Ease of Introduction: Typically formed by reacting the phenol with methoxymethyl chloride (MOM-Cl) or dimethoxymethane in the presence of a base.[19]

Considerations:

  • Deprotection requires acidic conditions: Cleavage is usually achieved with strong acids like HCl or Lewis acids, which might not be compatible with other acid-sensitive functional groups.[17][18]

  • Carcinogenicity of MOM-Cl: Chloromethyl methyl ether is a known carcinogen, and safer alternatives like methoxymethyl-2-pyridylsulfide or dimethoxymethane with an acid catalyst are often preferred.[19][20]

Protocol 3: MOM Protection of this compound

Materials:

  • This compound

  • Dimethoxymethane

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a suspension of this compound (1.0 eq) and P₂O₅ (2.0 eq) in anhydrous DCM, add dimethoxymethane (5.0 eq).

  • Stir the mixture vigorously at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: MOM Deprotection

Materials:

  • MOM-protected this compound

  • Hydrochloric acid (HCl, 6 M)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the MOM-protected compound (1.0 eq) in methanol.

  • Add 6 M HCl and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours, monitoring by TLC.

  • Neutralize the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the product with EtOAc.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[18]

Benzyl (Bn) Ether: Robust and Removable by Hydrogenolysis

Benzyl ethers are highly stable protecting groups, resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[9][21]

Advantages:

  • Robustness: Benzyl ethers are stable to a broad spectrum of reagents, making them suitable for multi-step syntheses.[22][23]

  • Neutral Deprotection: The primary method for benzyl ether cleavage is catalytic hydrogenolysis (e.g., H₂, Pd/C), which proceeds under neutral conditions.[10][21] This is a significant advantage when acid- or base-labile groups are present.

Considerations:

  • Hydrogenolysis Compatibility: The hydrogenolysis conditions may not be compatible with other reducible functional groups, such as alkenes or alkynes.

  • Strong Acid Cleavage: Benzyl ethers can also be cleaved by strong Lewis acids like BBr₃ or BCl₃, which may limit their use with acid-sensitive substrates.[9][24]

Protocol 5: Benzyl Protection of this compound

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetone or DMF

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone or DMF, add K₂CO₃ (2.0 eq).

  • Add benzyl bromide (1.2 eq) and heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Dissolve the residue in EtOAc, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 6: Benzyl Deprotection via Hydrogenolysis

Materials:

  • Benzyl-protected this compound

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl-protected compound in MeOH or EtOAc.

  • Add Pd/C (5-10 mol %).

  • Stir the suspension under an atmosphere of H₂ (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product, which can be further purified if necessary.[21]

Summary and Outlook

The selection of an appropriate protecting group for this compound is a critical step that can significantly impact the success of a synthetic campaign. Silyl ethers offer excellent versatility with their tunable stability and mild deprotection conditions. MOM ethers provide robustness in basic and nucleophilic environments, while benzyl ethers are highly stable and can be removed under neutral hydrogenolysis conditions. By carefully considering the planned reaction sequence and the stability of each protecting group, chemists can devise a synthetic strategy that maximizes efficiency and yield.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-2-fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-2-fluoro-4-hydroxybenzonitrile (CAS No. 1628508-69-9). This document is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven troubleshooting advice and answers to frequently asked questions to help you achieve high purity for this critical synthetic intermediate.

Introduction

This compound is a halogenated aromatic compound featuring a phenolic hydroxyl group, a nitrile, and two different halogen atoms. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complex downstream purification challenges, and lower overall yields of the final target molecule.

This guide is structured to address both general queries and specific experimental issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What are the most common and effective methods for purifying crude this compound?

A1: The two most effective and widely used methods are column chromatography and recrystallization .

  • Column Chromatography: This is the preferred method for initial, large-scale purification, especially when the crude product contains a mixture of impurities with varying polarities, such as unreacted starting materials, regioisomers, or poly-brominated species.[2]

  • Recrystallization: This technique is excellent for achieving high purity on a final polishing step, assuming a suitable solvent can be found. It is particularly effective at removing small amounts of closely related impurities from a solid product. For the analogous compound 5-bromo-2-hydroxybenzonitrile, recrystallization from chloroform has been reported to yield crystalline material.[3]

Q2: How can I monitor the purification process effectively?

A2: Thin-Layer Chromatography (TLC) is the primary tool for monitoring purification.[2] It is indispensable for:

  • Assessing Crude Purity: Visualizing the number of components in your starting material.

  • Developing a Chromatography Method: Screening for an optimal solvent system (eluent) that provides good separation between your target compound and impurities.[4]

  • Tracking Column Fractions: Identifying which fractions collected from the column contain your pure product.[5]

  • Validating Recrystallization: Comparing the purity of the recrystallized solid to the crude material and the remaining mother liquor.

Q3: What are the likely impurities I should be trying to remove?

A3: Impurities largely depend on the synthetic route. A common route involves the electrophilic bromination of a 2-fluoro-4-hydroxybenzonitrile precursor.[6][7] Potential impurities include:

  • Unreacted Starting Material: The non-brominated precursor.

  • Regioisomers: Bromination occurring at a different position on the aromatic ring. The hydroxyl group is a strong ortho-, para-director, which guides the regioselectivity.[6]

  • Poly-brominated Species: Introduction of a second bromine atom to the ring (e.g., 3,5-dibromo-2-fluoro-4-hydroxybenzonitrile).[8]

  • Reagents from Synthesis: Residual brominating agents (e.g., N-Bromosuccinimide) or catalysts.

Q4: Is this compound stable during purification?

A4: The compound is generally stable under standard purification conditions.[1] However, two key considerations are:

  • pH Sensitivity: As a phenol, the hydroxyl group is acidic (predicted pKa ~6.6 for a similar structure).[9] Strong basic conditions could lead to phenoxide formation, altering its solubility and potentially promoting side reactions. Avoid prolonged exposure to strong bases.

  • Oxidation: Phenols can be susceptible to oxidation, which often results in the formation of colored impurities.[10] It is good practice to minimize exposure to air and light, especially when the compound is in solution and heated for extended periods (e.g., during recrystallization).

Part 2: Troubleshooting and Optimization Guide

This section provides detailed, step-by-step solutions to specific problems encountered during purification experiments.

Recrystallization Issues

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming an immiscible liquid.[2] This is a common issue when the solution is too concentrated or cools too quickly.

Troubleshooting Steps:

  • Re-heat: Heat the solution until the oil completely redissolves.

  • Add Solvent: Add more of the hot solvent in small portions (e.g., 5-10% volume increase) to dilute the solution.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal formation.

  • Agitation: Gentle stirring or swirling can sometimes prevent oiling and encourage nucleation.

Q2: My compound won't crystallize from the solution, even after cooling.

A2: This indicates the solution is not supersaturated, meaning it is too dilute.

Troubleshooting Steps:

  • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator until you observe slight turbidity (cloudiness). Then, add a small amount of solvent back until the solution becomes clear again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

    • Seed Crystals: If available, add a single, tiny crystal of the pure compound to the cooled solution. This provides a template for crystallization.[2]

  • Use an Anti-Solvent: If the above fails, you can try adding a second solvent in which your compound is insoluble (an "anti-solvent") dropwise to the cooled solution until turbidity persists.

Q3: The purity of my recrystallized product is still low, or the color hasn't improved.

A3: This suggests that the chosen solvent is not optimal or that certain impurities have very similar solubility profiles to your product.

Troubleshooting Steps:

  • Perform a Second Recrystallization: A second pass can often significantly improve purity.[2]

  • Change the Solvent: Consult a solvent polarity chart and choose a different solvent or a binary solvent mixture. A good recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.

  • Activated Carbon Treatment: For removing colored impurities, add a small amount (1-2% by weight) of activated carbon to the hot solution before filtration. Boil for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities.[2] Caution: Adding too much carbon can lead to significant product loss.

Column Chromatography Issues

Q1: I can't get good separation between my product and an impurity on the TLC plate.

A1: Finding the right mobile phase (eluent) is critical for a successful separation. Your target compound is quite polar due to the hydroxyl and nitrile groups.

Troubleshooting Steps:

  • Adjust Solvent Polarity: The key is to find a solvent system where your product has an Rf value of 0.25 - 0.35 .

    • If spots are too high (high Rf): The eluent is too polar. Reduce the proportion of the polar solvent (e.g., decrease ethyl acetate in a hexane/ethyl acetate mixture).

    • If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent.

  • Try Different Solvent Systems: If a simple two-solvent system doesn't work, try alternatives. Common systems for polar compounds include:

    • Dichloromethane / Methanol

    • Ethyl Acetate / Hexane (or Heptane)

    • Toluene / Acetone

  • Modify the Mobile Phase: Since your compound is acidic (phenolic), it might interact strongly with the slightly acidic silica gel, causing streaking. Adding a small amount of acetic acid (~0.5-1%) to the eluent can suppress the ionization of the hydroxyl group and lead to sharper bands.[2]

Q2: My compound is streaking badly on the TLC plate and the column.

A2: Streaking is often caused by overloading the sample or strong interactions with the stationary phase.[2]

Troubleshooting Steps:

  • Dilute Your Sample: Spot a more dilute solution on your TLC plate. For the column, ensure you are not exceeding the loading capacity of your silica gel (typically 1-5% of the silica weight for difficult separations).

  • Use a Modifying Agent: As mentioned above, adding a small amount of acetic acid to your eluent can significantly reduce streaking for acidic compounds like phenols.

  • Change the Stationary Phase: If streaking persists, consider using a different stationary phase like alumina (neutral or basic) or a reversed-phase silica gel (C18), which separates compounds based on hydrophobicity.[11]

Q3: My yield from the column is very low.

A3: Product loss during chromatography can occur for several reasons.

Troubleshooting Steps:

  • Check for Irreversible Adsorption: Your compound might be sticking irreversibly to the silica gel. This can sometimes happen with very polar compounds. Modifying the eluent with acetic acid may help.

  • Ensure Complete Elution: After your product has seemingly eluted completely (as monitored by TLC), flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 10% methanol in dichloromethane) and check these fractions for any remaining product.

  • Proper Sample Loading: Ensure the sample is loaded onto the column in a very narrow band using a minimal amount of solvent. A wide starting band will lead to broad, overlapping fractions and poor separation.[5] A common technique is to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

Part 3: Data and Methodologies

Data Presentation

Table 1: Suggested Starting Solvent Systems for Column Chromatography (Silica Gel)

Solvent System (v/v)PolarityExpected Elution Behavior for this compound
20-40% Ethyl Acetate in HexaneMediumA good starting point. Adjust ratio to achieve Rf of 0.25-0.35.
50-70% Dichloromethane in HexaneLow-MediumMay be useful for eluting less polar impurities first.
1-5% Methanol in DichloromethaneHighEffective for highly polar impurities or for flushing the column.
30% Ethyl Acetate in Hexane + 0.5% Acetic AcidMedium (Modified)Recommended if tailing or streaking is observed on TLC.

Table 2: Potential Solvents for Recrystallization

SolventPropertiesComments
TolueneAromatic, Non-polarGood for compounds with aromatic character. High boiling point requires careful handling.
Chloroform / DichloromethaneHalogenatedChloroform is reported for the non-fluorinated analog.[3] Use in a well-ventilated fume hood.
Ethanol / WaterProtic, Polar MixtureDissolve in hot ethanol, then add hot water dropwise until cloudy. Good for polar compounds.
Ethyl Acetate / HexaneEster/Alkane MixtureDissolve in minimal hot ethyl acetate, then add hexane as an anti-solvent upon cooling.
Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Prepare the Slurry: In a fume hood, mix silica gel with your chosen starting eluent in a beaker to form a pourable slurry.[4]

  • Pack the Column: Pour the slurry into the column. Use a gentle stream of air or pump pressure to help pack the bed evenly. Drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry. [5]

  • Load the Sample: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). Pre-adsorb this solution onto a small amount of silica gel (2-3x the weight of your crude product). Carefully evaporate the solvent to get a dry, free-flowing powder. Add this powder gently to the top of the packed column.

  • Elute: Carefully add your eluent to the column without disturbing the top layer. Begin collecting fractions.

  • Monitor: Use TLC to analyze the collected fractions. Spot the crude material, and then spot every few fractions on a TLC plate to track the separation.

  • Combine and Evaporate: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

  • Dissolve the Solute: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-30 minutes to maximize crystal formation.[2]

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Dry: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualizations

Diagram 1: General Purification Workflow A flowchart outlining the decision-making process for purifying the target compound.

G cluster_0 Start: Crude Product cluster_1 Analysis & Strategy cluster_2 Purification Methods cluster_3 Final Product Crude Crude 5-Bromo-2-fluoro- 4-hydroxybenzonitrile TLC_Analysis Analyze by TLC Crude->TLC_Analysis Decision Purity Assessment TLC_Analysis->Decision Column Column Chromatography Decision->Column Complex Mixture or Oily Product Recrystal Recrystallization Decision->Recrystal Mostly Pure Solid with Minor Impurities Column->Recrystal For Final Polishing Pure Pure Product (>98%) Column->Pure If Sufficiently Pure Recrystal->Pure Char Characterization (NMR, MS, HPLC) Pure->Char

Caption: Purification workflow for this compound.

Diagram 2: Troubleshooting 'Oiling Out' during Recrystallization A decision tree for resolving product oiling out.

G Start Problem: Compound 'Oils Out' Reheat Re-heat solution to re-dissolve oil Start->Reheat AddSolvent Add more hot solvent (5-10% volume increase) Reheat->AddSolvent SlowCool Cool solution SLOWLY (e.g., insulated flask) AddSolvent->SlowCool Check Did crystals form? SlowCool->Check Success Success: Collect Crystals Check->Success Yes Failure Issue Persists: Consider a different solvent system Check->Failure No

Caption: Decision tree for troubleshooting the 'oiling out' phenomenon.

References

Technical Support Center: Optimizing Reaction Yield of 5-Bromo-2-fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 5-Bromo-2-fluoro-4-hydroxybenzonitrile. Here, we address common challenges and provide troubleshooting strategies to optimize reaction yield and purity.

I. Synthesis Overview: The Pathway to this compound

The synthesis of this compound typically involves the bromination of a 2-fluoro-4-hydroxybenzonitrile precursor. The hydroxyl (-OH) and cyano (-CN) groups on the benzene ring are ortho- and para-directing, while the fluorine (-F) atom is also an ortho-, para-director. The interplay of these directing effects is crucial for achieving high regioselectivity and yield.

A common synthetic approach starts with 3-fluorophenol, which is first brominated to form 4-bromo-3-fluorophenol. This intermediate is then converted to 2-fluoro-4-hydroxybenzonitrile, which is subsequently brominated to yield the final product.[1] Another pathway involves the bromination of 2-fluoro-4-hydroxybenzonitrile, which can be synthesized from 4-bromo-2-fluorobenzonitrile.[2]

Below is a general representation of a key synthetic step:

Synthesis_Pathway 2-Fluoro-4-hydroxybenzonitrile 2-Fluoro-4-hydroxybenzonitrile This compound This compound 2-Fluoro-4-hydroxybenzonitrile->this compound Brominating Agent (e.g., NBS, Br2) Solvent

Caption: General bromination step to produce the target compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Q1: Why is my yield of this compound consistently low?

Possible Causes & Solutions:

  • Suboptimal Brominating Agent: The choice of brominating agent is critical.

    • N-Bromosuccinimide (NBS): Often a good choice for selective bromination. Its reactivity can be initiated by a radical initiator or light, particularly for allylic brominations.[3] Ensure your NBS is fresh and properly stored. For aromatic bromination, a catalytic amount of acid can be used.[4]

    • Bromine (Br2): Can be effective but may lead to over-bromination or side reactions if not controlled carefully. Using a Lewis acid catalyst like FeBr3 can enhance its electrophilicity.[5]

    • Copper(II) Bromide (CuBr2): Can be a milder alternative and may offer different selectivity.[6][7]

  • Incorrect Reaction Conditions:

    • Temperature: Aromatic brominations are sensitive to temperature. Too low a temperature may result in an incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of byproducts.[3] It is crucial to monitor and control the reaction temperature closely.

    • Solvent: The solvent can significantly influence the reaction outcome. Organic acids are sometimes used as solvents for the bromination of fluorophenols.[1] Chlorinated solvents are also common. The choice of solvent should be based on the solubility of the reactants and the specific brominating agent used.

  • Incomplete Reaction:

    • Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2][3]

    • Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the brominating agent might be necessary, but a large excess can lead to di-brominated products.

Q2: I am observing the formation of multiple products, including isomers and di-brominated species. How can I improve selectivity?

Possible Causes & Solutions:

  • Lack of Regioselectivity: The directing effects of the substituents on the benzene ring determine the position of bromination.

    • Steric Hindrance: The fluorine atom at position 2 may sterically hinder bromination at the adjacent position. The hydroxyl group at position 4 is a strong activating group and will direct ortho to itself (positions 3 and 5). The cyano group is a meta-director. The desired product is formed by bromination at position 5.

    • Protecting Groups: In some cases, protecting the hydroxyl group can alter the directing effects and improve selectivity. However, this adds extra steps to the synthesis.

  • Over-bromination: The formation of di-brominated products is a common issue.

    • Control Addition of Brominating Agent: Add the brominating agent slowly and in a controlled manner to the reaction mixture.

    • Temperature Control: Maintain a lower reaction temperature to reduce the rate of the second bromination.

Q3: I am having difficulty purifying the final product. What are the recommended methods?

Possible Causes & Solutions:

  • Inseparable Impurities: Isomeric byproducts can be challenging to separate from the desired product.

    • Column Chromatography: This is a standard method for purifying organic compounds. A suitable eluent system (e.g., petroleum ether/ethyl acetate) needs to be determined through TLC analysis.[2]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.[1]

  • Residual Reagents or Solvents:

    • Aqueous Work-up: A thorough aqueous work-up is essential to remove any unreacted reagents and catalysts. This may involve washing the organic layer with water, a mild base (like sodium bicarbonate solution) to remove acidic impurities, and brine to remove excess water.

    • Drying and Evaporation: Ensure the organic phase is thoroughly dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) before removing the solvent under reduced pressure.[2]

III. Frequently Asked Questions (FAQs)

Q: What is a typical starting material for the synthesis of 2-fluoro-4-hydroxybenzonitrile?

A: A common starting material is 4-bromo-2-fluorobenzonitrile.[2] Another route starts from 3-fluorophenol.[1]

Q: What are some key safety precautions to take during this synthesis?

A: Brominating agents are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions should be conducted with proper shielding, especially when working under pressure or with reactive reagents.

Q: Can I use a different halogenating agent, like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS)?

A: While NCS and NIS are used for chlorination and iodination, respectively, they will not yield the desired bromo- derivative. For this specific synthesis, a bromine source is required.

IV. Experimental Protocols

Illustrative Protocol for Bromination of 2-Fluoro-4-hydroxybenzonitrile

This is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-hydroxybenzonitrile in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the same solvent) to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow A 1. Dissolve Starting Material B 2. Add Brominating Agent A->B C 3. Monitor Reaction (TLC) B->C D 4. Quench and Extract C->D E 5. Wash Organic Layer D->E F 6. Dry and Concentrate E->F G 7. Purify Product F->G

References

Technical Support Center: Synthesis of 5-Bromo-2-fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Bromo-2-fluoro-4-hydroxybenzonitrile. This molecule is a crucial building block in the development of advanced pharmaceuticals and functional materials. Its synthesis, while conceptually straightforward via electrophilic aromatic substitution, presents several challenges that can impact yield, purity, and scalability. The primary route involves the selective bromination of 2-fluoro-4-hydroxybenzonitrile.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the root causes of common side product formation and provide actionable protocols to mitigate these issues, ensuring the integrity of your synthesis.

Section 1: Troubleshooting the Bromination Reaction

The core of the synthesis lies in the selective bromination of the 2-fluoro-4-hydroxybenzonitrile starting material. The electronic properties of the aromatic ring, dictated by the hydroxyl (-OH), fluoro (-F), and cyano (-CN) groups, create a complex reactivity landscape that can lead to several undesired products.

Q1: My crude reaction mixture shows a significant peak corresponding to a di-brominated species. How can I prevent this over-bromination?

A1: Root Cause Analysis & Mitigation Strategy

This is the most common issue and arises from the strong activating effect of the phenolic hydroxyl group, which makes the aromatic ring highly susceptible to a second electrophilic attack. The primary side product is almost always 3,5-Dibromo-2-fluoro-4-hydroxybenzonitrile .

Causality: The -OH group is a powerful ortho-, para-director. Once the first bromine atom is added at the C5 position (ortho to the -OH), the ring remains highly activated, and a second bromination can occur at the C3 position, which is the other ortho position relative to the hydroxyl group.

Mitigation Strategies:

  • Choice of Brominating Agent: The reactivity of the brominating agent is critical. Highly reactive agents like elemental bromine (Br₂) often lead to over-bromination. Milder agents provide better control.

  • Stoichiometry Control: Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the brominating agent can leave a small amount of starting material unreacted, but it significantly suppresses the formation of the di-bromo product.

  • Low-Temperature Addition: Performing the reaction at lower temperatures (e.g., 0 °C to 5 °C) and adding the brominating agent slowly and portion-wise decreases the reaction rate, favoring mono-substitution.

Table 1: Comparison of Common Brominating Agents

Brominating AgentFormulaTypical SolventAdvantagesDisadvantages
N-Bromosuccinimide (NBS)C₄H₄BrNO₂Acetonitrile, DichloromethaneMild, selective, easy to handle solid.[1]Higher cost, can initiate radical reactions if not handled in the dark.
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)C₅H₆Br₂N₂O₂Sulfuric Acid, DichloromethaneHigh bromine content, stable solid.[2]Can be overly reactive if temperature is not controlled.
Elemental BromineBr₂Acetic Acid, WaterInexpensive, highly reactive.[3]Hazardous liquid, difficult to handle, often leads to over-bromination.[3]
Q2: I'm observing an isomeric byproduct that is difficult to separate from my desired 5-bromo product. What is it and how can I improve regioselectivity?

A2: Understanding Regioselectivity

While bromination at the C5 position is electronically and sterically favored, a minor isomer, 3-Bromo-2-fluoro-4-hydroxybenzonitrile , can form.

Causality: The regioselectivity is governed by the combined directing effects of the three substituents:

  • -OH (at C4): Strongly activating, ortho-, para-director (directs to C3 & C5).

  • -F (at C2): Weakly deactivating, ortho-, para-director (directs to C3 & C5).

  • -CN (at C1): Strongly deactivating, meta-director (directs to C3 & C5).

All three groups direct incoming electrophiles to the C3 and C5 positions. While C5 is generally favored, reaction conditions can influence the ratio. Formation of the 3-bromo isomer is often promoted by more aggressive reaction conditions (higher temperatures, highly polar solvents) that can overcome the subtle energetic preference for the C5 position.

Protocol for Enhancing Regioselectivity:

  • Solvent Choice: Use a non-polar or moderately polar aprotic solvent like Dichloromethane (DCM) or Chloroform. This can temper the reactivity of the system compared to highly polar solvents.

  • Temperature Control: Maintain a consistently low temperature (0-5 °C) throughout the addition of the brominating agent.

  • Use a Bulky Brominating Source: While less common, employing a bulkier brominating agent can sometimes enhance selectivity for the less sterically hindered C5 position.

Q3: My product yield is low, and during aqueous workup, I isolate a significant amount of a water-soluble or highly polar impurity. What is happening?

A3: Nitrile Group Hydrolysis

The nitrile group (-C≡N) is susceptible to hydrolysis under either acidic or basic conditions, which are often present during the reaction or workup. This can lead to the formation of two key side products:

  • 5-Bromo-2-fluoro-4-hydroxybenzamide (C₇H₅BrFNO₂)

  • 5-Bromo-2-fluoro-4-hydroxybenzoic acid (C₇H₄BrFO₃)

Causality:

  • Acid-catalyzed hydrolysis: If the bromination is carried out in a strong acid (like H₂SO₄) or quenched with an acidic solution, the nitrile can be protonated, making it susceptible to nucleophilic attack by water.[4]

  • Base-catalyzed hydrolysis: Similarly, a basic workup (e.g., with NaOH) can lead to direct hydroxide attack on the nitrile carbon.[5]

The amide is the intermediate in the hydrolysis pathway to the carboxylic acid.[6] Incomplete hydrolysis will result in a mixture of all three compounds.

Mitigation Strategies:

  • Anhydrous Conditions: If possible, conduct the reaction under strictly anhydrous conditions to minimize the water available for hydrolysis.

  • Neutral Workup: Quench the reaction carefully with a reducing agent like sodium bisulfite (to destroy excess bromine) and then neutralize cautiously with a mild base like sodium bicarbonate. Avoid using strong acids or bases (HCl, NaOH) during the initial workup.

  • Temperature Control During Workup: Perform extractions and washes at low temperatures to slow the rate of any potential hydrolysis.

Section 2: Purification & Analysis
Q4: What is the best way to purify the final product and remove these common side products?

A4: A Multi-Step Purification Protocol

A combination of techniques is often necessary for achieving high purity (>99%).

  • Initial Acid-Base Extraction: This is highly effective for removing the carboxylic acid byproduct.

    • Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution. The acidic 5-bromo-2-fluoro-4-hydroxybenzoic acid will be deprotonated and move into the aqueous layer.

    • Separate the layers. The desired product and other non-acidic impurities will remain in the organic phase.

  • Silica Gel Column Chromatography: This is the most effective method for separating the desired product from the di-bromo and isomeric impurities.

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient of Ethyl Acetate in Hexane (or Heptane) is typically effective. Start with a low polarity (e.g., 5% EtOAc in Hexane) and gradually increase the polarity.

    • Elution Order (Typical):

      • 3,5-Dibromo-2-fluoro-4-hydroxybenzonitrile (least polar)

      • This compound (Desired Product)

      • 3-Bromo-2-fluoro-4-hydroxybenzonitrile (Isomer)

      • Starting Material (2-fluoro-4-hydroxybenzonitrile)

      • 5-Bromo-2-fluoro-4-hydroxybenzamide (most polar, may require higher % EtOAc)

  • Recrystallization: Once the product is reasonably pure after chromatography, recrystallization can be used to achieve analytical purity. A solvent system of Toluene/Heptane or Ethanol/Water can be effective.

Section 3: Visualized Reaction Pathways & Troubleshooting

The following diagrams illustrate the synthetic pathways for the desired product and key side products, along with a logical workflow for troubleshooting common issues.

Reaction Pathway Diagram

Synthesis and Side Products Fig. 1: Reaction Pathways SM 2-Fluoro-4-hydroxybenzonitrile Isomer 3-Bromo-2-fluoro-4-hydroxybenzonitrile (Isomer) SM->Isomer Non-selective Bromination (Harsh Conditions) BrominatingAgent + Brominating Agent (e.g., NBS) SM->BrominatingAgent Product This compound (Desired Product) DiBromo 3,5-Dibromo-2-fluoro-4-hydroxybenzonitrile (Over-bromination) Product->DiBromo + Brominating Agent (Excess Reagent / High Temp) Amide 5-Bromo-2-fluoro-4-hydroxybenzamide (Hydrolysis Product) Product->Amide + H₂O (Acid/Base Workup) Acid 5-Bromo-2-fluoro-4-hydroxybenzoic Acid (Hydrolysis Product) Amide->Acid + H₂O (Further Hydrolysis) BrominatingAgent->Product Selective Bromination (Controlled Conditions)

Caption: Fig. 1: Synthetic route to the target molecule and pathways to common impurities.

Troubleshooting Workflow

Caption: Fig. 2: A logical guide to diagnosing and solving common synthesis issues.

References

stability and storage conditions for 5-Bromo-2-fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-fluoro-4-hydroxybenzonitrile (CAS 1628508-69-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of your research.

I. Core Concepts: Understanding the Stability of this compound

This compound is a multifunctional aromatic compound. Its stability is governed by the interplay of its three key functional groups: a phenolic hydroxyl group, a nitrile group, and halogen substituents on the aromatic ring. Understanding the reactivity of each is crucial for troubleshooting.

  • Phenolic Hydroxyl Group (-OH): This group is susceptible to oxidation, especially when exposed to air (oxygen), light, and basic pH.[1][2][3][4] Oxidation can lead to the formation of colored quinone-type byproducts, which are often a primary indicator of degradation.[1]

  • Nitrile Group (-CN): The nitrile group is generally stable but can undergo hydrolysis to a carboxylic acid under strongly acidic or basic conditions, particularly with heat.[5][6][7][8]

  • Fluorinated Aromatic Ring: The carbon-fluorine bond is one of the strongest in organic chemistry, imparting significant metabolic and thermal stability to the aromatic ring.[9][10][11] This makes the core ring structure quite robust.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter, providing a logical workflow to diagnose and resolve them.

Scenario 1: You observe a pink, red, or brown discoloration of the solid compound or its solution.

Potential Cause: This is a classic sign of oxidation of the phenolic hydroxyl group.[1][2] Phenols are known to oxidize in the presence of air and light, forming colored impurities like quinones.[1]

Troubleshooting Workflow:

G A Discoloration Observed (Pink/Red/Brown) B Review Storage Conditions: - Exposed to light? - Container properly sealed? - Stored under inert gas? A->B C Check Solution pH: - Is the solvent/buffer basic? - Phenols are more rapidly  oxidized at high pH. A->C D Purity Analysis (HPLC): - Compare to a fresh or trusted sample. - Look for new, broader peaks. B->D E Solution: - Store solid in a dark, cool place,  preferably under argon or nitrogen. - Use amber vials for solutions. - Prepare fresh solutions for critical experiments. B->E Improper Storage C->D F Solution: - Buffer solutions to a neutral or  slightly acidic pH (if compatible  with your experiment). C->F Basic pH G Interpretation: - Presence of new peaks confirms  degradation. - Discolored samples should be  considered compromised. D->G Analytical Confirmation

Caption: Workflow for troubleshooting compound discoloration.

Corrective Actions:

  • Storage: Always store the solid compound in a tightly sealed container in a cool, dark place. For long-term storage, consider placing it inside a desiccator under an inert atmosphere (argon or nitrogen).

  • Solutions: Prepare solutions fresh whenever possible. If you must store solutions, use amber glass vials to protect from light and store at or below 4°C.[12] For stock solutions in solvents like DMSO, minimize water content as it can affect the stability of some compounds.[13][14]

  • pH Control: If using aqueous buffers, maintain a neutral or slightly acidic pH, as basic conditions can accelerate phenol oxidation.[2]

Scenario 2: Inconsistent or lower-than-expected activity in biological assays.

Potential Cause: The compound may be degrading in the assay medium, or your stock solution may have lost potency. This could be due to chemical instability (hydrolysis, oxidation) or poor solubility.

Troubleshooting Workflow:

G A Inconsistent/Low Bioactivity B Assess Stock Solution Integrity: - Age of stock solution? - Number of freeze-thaw cycles? - Any visible precipitate or discoloration? A->B C Incubate in Assay Medium: - Prepare a fresh solution of the compound  in your complete assay buffer. - Incubate for the duration of your experiment. A->C H Solution: - Prepare fresh stock solutions. - Aliquot stocks to minimize freeze-thaw cycles. - Re-evaluate solubility. B->H Stock solution compromised D Analyze by LC-MS at T=0 and T=end: - Quantify the parent compound peak area. C->D E Results Interpretation D->E F >15% loss of parent compound: Indicates instability in assay medium. E->F Significant Degradation G <15% loss of parent compound: Instability in medium is unlikely. Investigate other experimental variables. E->G Compound Stable I Solution: - Reduce incubation time if possible. - Adjust buffer pH or composition. - Consider if a formulation change is needed. F->I

Caption: Workflow for investigating loss of bioactivity.

Corrective Actions:

  • Stock Solution Management: Prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO.[15] Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[15]

  • Assess Stability in Media: Before a large-scale experiment, perform a stability test. Incubate the compound in your final assay buffer under the exact experimental conditions (temperature, CO2, etc.) and measure its concentration at the beginning and end of the incubation period using HPLC or LC-MS.

  • Solubility Check: A cloudy solution indicates that the compound is precipitating. Determine the solubility limit in your assay medium to ensure you are working within a soluble range.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: The compound should be stored in a cool, dry, and dark place. A well-ventilated area is also recommended.[9] Keep the container tightly closed to prevent moisture absorption and oxidation.[9] For long-term stability, storage at 2-8°C under an inert atmosphere is ideal.

Condition Recommendation Rationale
Temperature Cool (2-8°C recommended for long-term)Slows down potential degradation reactions.
Atmosphere Tightly sealed container, inert gas (Argon/Nitrogen) preferredPrevents oxidation of the phenol group by atmospheric oxygen.[1][3]
Light Amber vial or store in the darkPrevents light-induced degradation of the phenol group.[2][4]
Moisture Dry/Desiccated environmentPrevents potential hydrolysis of the nitrile group and absorption of water.

Q2: What is the best solvent for preparing stock solutions? How long are they stable?

A2: Anhydrous Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions.[16] The stability of the compound in DMSO depends heavily on storage conditions and the purity of the solvent. While many compounds are stable in DMSO for extended periods when stored properly, it is best practice to prepare fresh solutions for critical experiments.[15] A study on a diverse set of compounds found that 85% were stable in a DMSO/water mixture for over 2 years at 4°C.[12] However, for sensitive compounds, especially those with groups prone to hydrolysis or oxidation, it is recommended to use anhydrous DMSO and store at -20°C or below.

Q3: My compound is a white powder, but after a few months on the shelf, it has a slight yellowish/brown tint. Can I still use it?

A3: A color change is a visual indicator of chemical degradation, likely due to oxidation of the phenol. While the bulk of the material may still be the desired compound, the presence of impurities is confirmed. For sensitive applications such as drug development or quantitative biological assays, using the discolored material is not recommended as the impurities could have unintended effects. You should first re-analyze the purity of the material by HPLC. If the purity is no longer acceptable, a fresh batch should be procured.

Q4: How can I check the purity of my compound if I suspect degradation?

A4: The most reliable method is High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is often suitable for this type of molecule.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Chromatographic Conditions (Starting Point):

    • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for Mass-Spec compatibility) or phosphoric acid.[1]

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: Inject your sample. A pure compound should show a single, sharp peak. The presence of additional peaks, especially if the main peak is smaller compared to a reference sample, indicates the presence of impurities or degradation products.

IV. References

  • The Chemical Stability of Fluorinated Aromatic Hydrocarbons: An In-depth Technical Guide. (2025). BenchChem.

  • EXP13 Hydrolysis of Benzonitrile. Scribd. --INVALID-LINK--

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). National Center for Biotechnology Information. --INVALID-LINK--

  • Air- and light-sensitivity of phenol. (2017). Chemistry Stack Exchange. --INVALID-LINK--

  • Stabilization of phenol solutions to prevent oxidation and degradation. (2025). BenchChem.

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. --INVALID-LINK--

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ACS Publications. --INVALID-LINK--

  • Fluorination of aromatic compounds. Google Patents. --INVALID-LINK--

  • The acid-catalysed hydrolysis of benzonitrile. Royal Society of Chemistry Publishing. --INVALID-LINK--

  • Troubleshooting unstable molecules in chemical space. (2021). RSC Publishing. --INVALID-LINK--

  • (PDF) Troubleshooting Unstable Molecules in Chemical Space. ResearchGate. --INVALID-LINK--

  • Technical Support Center: Addressing Compound Instability During In Vitro Experiments. (2025). BenchChem.

  • Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com. --INVALID-LINK--

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. --INVALID-LINK--

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. --INVALID-LINK--

  • Fluorinated Aromatic Compounds. ResearchGate. --INVALID-LINK--

  • Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. (2018). National Center for Biotechnology Information. --INVALID-LINK--

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018). National Center for Biotechnology Information. --INVALID-LINK--

  • Technical Support Center: Preventing Degradation of Your Compound in Solution. (2025). BenchChem.

  • (PDF) Stability of Screening Compounds in Wet DMSO. ResearchGate. --INVALID-LINK--

  • Studies on repository compound stability in DMSO under various conditions. (2003). PubMed. --INVALID-LINK--

  • How long can a compound be stable in DMSO for? (2014). ResearchGate. --INVALID-LINK--

  • Stability of screening compounds in wet DMSO. (2008). PubMed. --INVALID-LINK--

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). IJNRD. --INVALID-LINK--

  • Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? (2019). ResearchGate. --INVALID-LINK--

References

troubleshooting failed reactions involving 5-Bromo-2-fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-2-fluoro-4-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but sometimes challenging building block. As a key intermediate in the synthesis of bioactive molecules, particularly protein kinase inhibitors, understanding its reactivity is paramount.[1][2][3][4] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for your most pressing experimental challenges.

I. Compound Characteristics and Handling

Before delving into reaction troubleshooting, a clear understanding of the reagent's properties and safety considerations is essential.

Q1: What are the key structural features of this compound that influence its reactivity?

This molecule possesses three key functional groups on a benzene ring, each imparting distinct electronic and steric effects:

  • 4-Hydroxy Group: A strong electron-donating group that activates the ring towards electrophilic aromatic substitution. Its phenolic nature means it is acidic and will be deprotonated under basic conditions, forming a phenoxide. This is a critical consideration for many reaction types.

  • 5-Bromo Group: A large halogen atom that serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions.[5][6][7] Its position is ortho to the activating hydroxyl group and meta to the deactivating nitrile and fluorine.

  • 2-Fluoro and 3-Cyano Groups: Both are electron-withdrawing groups that deactivate the ring. The fluorine atom ortho to the bromine can influence the oxidative addition step in cross-coupling reactions. The nitrile group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.[8]

Q2: What are the essential safety and handling precautions for this compound?

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[9][10] It can cause skin and serious eye irritation.[9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[9] Work in a well-ventilated area or a chemical fume hood.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[9][10]

II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

This is one of the most common applications for this substrate. Failure in these reactions is frequent and can be attributed to a number of factors.

Scenario 1: My Suzuki-Miyaura coupling reaction shows no product formation, and I only recover my starting material.

This is a classic case of reaction initiation failure. The root cause is likely an issue within the catalytic cycle.

dot graph TD { A[Start] --> B{Reaction Failure: No Product}; B --> C{Potential Cause?}; C --> D[Catalyst Inactivity]; C --> E[Poor Substrate Reactivity]; C --> F[Incorrect Base/Solvent]; D --> G{Troubleshooting}; E --> G; F --> G; G --> H[Check Catalyst Quality]; G --> I[Degas Solvents Thoroughly]; G --> J[Screen Different Ligands]; G --> K[Vary Base and Solvent System]; H --> L[Use Fresh Pre-catalyst]; I --> L; J --> L; K --> L[Successful Reaction];

} caption: Troubleshooting workflow for a failed Suzuki coupling reaction.

Q3: My palladium catalyst doesn't seem to be active. What should I check?

Palladium(0) is the active species in the catalytic cycle.[6] If you are using a Pd(II) precatalyst like Pd(dppf)Cl₂, it must first be reduced to Pd(0).

  • Catalyst Quality: Ensure your palladium source is not old or degraded. Some Pd(0) sources like Pd₂(dba)₃ can degrade over time.[11] Consider using a fresh bottle or a more stable, modern pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle).[12]

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. It is crucial to thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[13]

  • Ligand Choice: The electron-rich nature of the aryl bromide (due to the hydroxyl group) can make the initial oxidative addition step sluggish.[14] Using more electron-rich and bulky phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can accelerate this step compared to standard ligands like PPh₃.[11][14]

Q4: I've degassed everything and used a good catalyst, but the reaction still fails. Could the base be the issue?

Absolutely. The base plays a multifaceted role in Suzuki couplings, and its choice is critical when dealing with a phenolic substrate.

  • Base Strength and Type: The base must be strong enough to facilitate the transmetalation step but not so strong that it causes degradation. For phenolic substrates, a common issue is the formation of a phenoxide, which can potentially coordinate to the palladium center and inhibit catalysis.

  • Recommended Bases: A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good starting point.[13][14] Cesium carbonate (Cs₂CO₃) or fluoride bases like cesium fluoride (CsF) can also be effective, particularly if you suspect boronic acid decomposition.[15]

  • Solvent Compatibility: The choice of solvent must be compatible with your base. For instance, K₃PO₄ has poor solubility in THF but is more soluble in dioxane/water mixtures.[14]

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommendationRationale
Catalyst XPhos Pd G3 (2 mol%)Air-stable, reliable generation of active Pd(0), suitable for electron-rich aryl bromides.[12]
Ligand XPhos (4 mol%)Electron-rich, bulky ligand to promote oxidative addition and reductive elimination.[11]
Base K₃PO₄ (3 equivalents)Moderately strong base, often effective and less likely to cause side reactions than stronger bases.[14]
Solvent Dioxane/H₂O (4:1)Good for dissolving both organic substrates and inorganic base. Water is often necessary.[13]
Temperature 80-100 °CProvides sufficient thermal energy for the catalytic cycle to proceed at a reasonable rate.
Atmosphere Inert (Argon/Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[13]

Scenario 2: My reaction is sluggish and gives a low yield, with significant amounts of a debrominated starting material.

This points towards competing side reactions out-pacing the desired cross-coupling.

Q5: What is causing the debromination of my starting material?

This side reaction, known as protodebromination, is a known issue in palladium catalysis. It can occur when a palladium-hydride species is generated in the catalytic cycle, which can then reductively eliminate with the aryl bromide. It can also be a sign of boronic acid decomposition (protodeborylation), which then shifts the equilibrium away from product formation.[11]

  • Troubleshooting Protodebromination:

    • Scrutinize Water Content: While some water is often beneficial, excess water can promote protodeborylation of the boronic acid.[14] Try using a carefully controlled amount of water or switching to an anhydrous solvent system with a base like CsF.

    • Base Quality: Ensure your base is anhydrous if the protocol calls for it. Some bases can be hygroscopic.

    • Boronic Acid Quality: Boronic acids can degrade upon storage. Use a fresh bottle or consider converting it to a more stable derivative like a pinacol ester (Bpin).[14]

III. Troubleshooting Nucleophilic Substitution Reactions (e.g., Williamson Ether Synthesis)

Alkylation of the phenolic hydroxyl group is another key transformation for this molecule. While seemingly straightforward, this reaction is often plagued by competing pathways.

dot graph TD { A[Start] --> B{Low Yield in Ether Synthesis}; B --> C{Analysis of Byproducts}; C --> D[Starting Material Recovered]; C --> E[C-Alkylated Product Observed]; C --> F[Nitrile Hydrolysis Product]; D --> G{Troubleshooting}; E --> G; F --> G; G --> H[Use a Stronger, Non-Nucleophilic Base]; G --> I[Choose a Polar Aprotic Solvent]; G --> J[Select a More Reactive Alkylating Agent]; G --> K[Control Reaction Temperature]; H --> L[Successful O-Alkylation]; I --> L; J --> L; K --> L;

} caption: Decision tree for troubleshooting a Williamson ether synthesis.

Scenario 3: My Williamson ether synthesis gives a poor yield of the desired O-alkylated product.

This is typically due to incomplete deprotonation, side reactions, or suboptimal reaction conditions.[16][17][18][19]

Q6: I'm recovering a lot of my starting material. Is my base not strong enough?

The pKa of a phenol is typically around 10. To ensure complete deprotonation to the more nucleophilic phenoxide, you need a base whose conjugate acid has a pKa significantly higher than 10.

  • Insufficient Base Strength: Carbonate bases (e.g., K₂CO₃) may not be strong enough to fully deprotonate the phenol, leading to a slow or incomplete reaction.

  • Recommended Bases: Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they are strong, non-nucleophilic bases that irreversibly deprotonate the phenol.[17] Potassium tert-butoxide (KOtBu) is another effective option.

Q7: I'm observing an unexpected byproduct. Could C-alkylation be occurring?

Yes, the phenoxide intermediate is an ambident nucleophile, meaning it can react at either the oxygen or the activated ortho/para positions on the ring.

  • Solvent Effects: The choice of solvent plays a huge role in directing the regioselectivity.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are highly recommended.[19] They solvate the cation (e.g., Na⁺) but not the phenoxide anion, leaving the oxygen atom as a "naked," highly nucleophilic species that favors O-alkylation.

    • Polar Protic Solvents (Ethanol, Water): These solvents should be avoided. They form a hydrogen-bonding cage around the oxygen atom of the phenoxide, making it less nucleophilic. This can increase the relative amount of C-alkylation.

Table 2: Protocol for Optimized Williamson Ether Synthesis

StepProcedureRationale
1. Preparation To a flame-dried flask under Argon, add this compound (1.0 eq).Anhydrous conditions are critical to prevent quenching the strong base.
2. Deprotonation Add anhydrous DMF, cool to 0 °C, and add Sodium Hydride (NaH, 60% in oil, 1.2 eq) portion-wise. Stir for 30 min.NaH is a strong base that ensures complete formation of the sodium phenoxide. DMF is a polar aprotic solvent that promotes O-alkylation.[19]
3. Alkylation Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise at 0 °C. Allow to warm to room temperature and stir for 2-4 hours.A reactive primary alkyl halide is ideal for the Sₙ2 reaction.[17] Monitoring by TLC is recommended.
4. Quench Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aq. NH₄Cl solution.Safely neutralizes any excess NaH.
5. Workup Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.Standard aqueous workup to isolate the crude product.
6. Purification Purify the crude material by column chromatography on silica gel.Removes inorganic salts and any potential byproducts.

By systematically addressing these common points of failure, you can significantly improve the success rate of your reactions with this compound. Always remember that careful planning, high-quality reagents, and meticulous technique are the cornerstones of successful synthetic chemistry.

References

Technical Support Center: 5-Bromo-2-fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Achieving High Purity

Welcome to the technical support center for 5-Bromo-2-fluoro-4-hydroxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic intermediate and require material of the highest possible purity. As a key building block in the development of novel therapeutics and advanced materials, the purity of this compound is paramount to ensuring reliable and reproducible downstream results.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the common challenges encountered during its purification. We will explore the causal relationships between synthetic routes and likely impurities, offer robust troubleshooting strategies, and provide validated protocols for purification and analysis.

Part 1: Frequently Asked Questions (FAQs) about Purity Issues

This section addresses the most common questions our application scientists receive regarding the purity of this compound.

Q1: What are the most common impurities I might encounter when synthesizing this compound?

The impurity profile is almost always a direct consequence of the synthetic route employed. A prevalent method for synthesizing this compound is the electrophilic bromination of 2-fluoro-4-hydroxybenzonitrile. Based on this, the primary impurities include:

  • Unreacted Starting Material: 2-fluoro-4-hydroxybenzonitrile.

  • Isomeric Impurities: Bromination occurring at other positions on the aromatic ring, though the directing effects of the hydroxyl and fluoro groups make the 5-position the major product.

  • Over-brominated Byproducts: Such as 3,5-dibromo-2-fluoro-4-hydroxybenzonitrile.

  • Residual Reagents and Solvents: Including N-Bromosuccinimide (NBS) and its byproduct succinimide, as well as solvents like acetonitrile or dichloromethane.

Q2: My ¹H NMR spectrum looks complex, with more peaks than expected. How can I identify the major impurities?

A complex NMR spectrum is a common issue. Here’s how to deconstruct it:

  • Look for the Starting Material: The aromatic protons of the starting material, 2-fluoro-4-hydroxybenzonitrile, will have different chemical shifts and coupling patterns compared to the product.

  • Identify Succinimide: If you used NBS, its byproduct succinimide presents a characteristic singlet at approximately 2.7 ppm in DMSO-d₆. This is often water-soluble and can be removed with an aqueous wash.

  • Check for Solvent Residues: Common solvents like ethyl acetate, dichloromethane, and hexane have well-documented chemical shifts.

  • Analyze Aromatic Region Integration: The integration of the aromatic region can reveal the ratio of your product to aromatic impurities. Discrepancies from the expected integration suggest the presence of other aromatic species.

Q3: My product has a low melting point and a broad melting range. What does this indicate?

This is a classic sign of an impure compound. Pure crystalline solids typically have a sharp melting point range (usually < 2 °C). A broad range indicates the presence of impurities, which disrupt the crystal lattice of the solid, causing it to melt at a lower temperature and over a wider range. For reference, similar compounds like 5-Bromo-2-fluorobenzonitrile have a melting point of 76-80 °C.

Q4: I'm seeing multiple spots on my Thin-Layer Chromatography (TLC) plate after the reaction. How do I choose the right purification strategy?

The TLC plate is your roadmap.

  • Closely Spaced Spots (ΔRf < 0.2): If the spots for your product and impurities are very close, simple recrystallization is unlikely to be effective. This scenario necessitates flash column chromatography for separation.

  • Spots with Significantly Different Rf Values: If an impurity is much more or less polar than your product (e.g., a baseline spot or a spot at the solvent front), a combination of aqueous washes and recrystallization may be sufficient. For example, highly polar impurities can often be removed with a water or brine wash during the workup.

Q5: Why is my final product discolored (e.g., yellow, tan, or brown)?

Discoloration often arises from trace impurities, which may not be present in large enough quantities to show up clearly on NMR but can still be problematic.

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can produce colored quinone-type species. Storing the material under an inert atmosphere (like nitrogen or argon) can mitigate this.

  • Residual Halogen: Trace amounts of bromine from the reaction can impart a yellow or brownish color. A wash with a mild reducing agent, such as a dilute aqueous solution of sodium bisulfite, during the workup can remove residual bromine.

  • Highly Conjugated Byproducts: Minor side reactions can sometimes produce colored, polymeric, or highly conjugated impurities. These are often effectively removed by passing a solution of the crude product through a small plug of silica gel or by treatment with activated carbon before recrystallization.

Part 2: Troubleshooting Guide & Purification Protocols

This section provides a logical workflow for diagnosing purity issues and detailed protocols for addressing them.

Workflow for Diagnosing and Improving Purity

The following diagram outlines the decision-making process for purifying crude this compound.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_purification Purification Methods cluster_validation Final Validation Crude Crude Product (Post-Workup) Analysis Purity Assessment (TLC, ¹H NMR, LC-MS) Crude->Analysis Decision Impurity Profile? Analysis->Decision Recrystallization Protocol 2.1: Recrystallization Decision->Recrystallization  Simple Profile (Few, well-separated impurities) Chromatography Protocol 2.2: Flash Column Chromatography Decision->Chromatography Complex Profile   (Multiple/close impurities)   FinalAnalysis Final Purity Check (>99% Purity) Recrystallization->FinalAnalysis Chromatography->FinalAnalysis PureProduct High-Purity Product FinalAnalysis->PureProduct

Caption: Decision workflow for purifying this compound.

Protocol 2.1: Recrystallization for High-Purity Material (>98%)

Causality: Recrystallization is a powerful purification technique that relies on the differences in solubility between the desired compound and impurities in a chosen solvent system at different temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures. For a polar molecule like this compound, a moderately polar solvent or a binary solvent mixture is often ideal.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, and mixtures like ethanol/water or dichloromethane/hexane). The ideal solvent will fully dissolve the crude product at boiling point and yield crystals upon cooling to room temperature or 0-4 °C.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization

IssuePotential CauseSolution
No crystals form upon cooling Too much solvent was used; the compound is too soluble.Boil off some of the solvent to increase concentration. Add a small seed crystal of pure product. Gently scratch the inside of the flask with a glass rod at the solution's surface.
Product "oils out" The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider switching to a lower-boiling point solvent.
Poor recovery The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration. Use the absolute minimum amount of hot solvent for dissolution.
Protocol 2.2: Flash Column Chromatography for Complex Mixtures

Causality: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[1] Silica gel is polar, so non-polar compounds travel through the column more quickly, while polar compounds are retained longer. By carefully selecting the eluent system, a mixture of compounds with varying polarities can be effectively separated.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your desired product an Rf value of approximately 0.25-0.35 and provides good separation from all impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the isolated product using NMR and/or HPLC.

Suggested Solvent Systems (Eluents)

PolaritySolvent SystemTypical Use Case
Low to Medium Hexane / Ethyl Acetate (e.g., 9:1 to 4:1)Good starting point for separating moderately polar compounds from non-polar impurities.
Medium to High Dichloromethane / Methanol (e.g., 99:1 to 95:5)Useful for more polar compounds or when separation is not achieved with Hexane/EtOAc.

Part 3: Visualizing Impurity Generation

Understanding the origin of impurities is key to preventing them. The following diagram illustrates how different side reactions during the synthesis of this compound can lead to a complex crude mixture.

ImpurityGeneration SM Starting Material (2-Fluoro-4-hydroxybenzonitrile) Reaction Electrophilic Bromination SM->Reaction Reagent Brominating Agent (e.g., NBS) Reagent->Reaction Product Target Product (this compound) Reaction->Product Desired Path Impurity1 Unreacted Starting Material Reaction->Impurity1 Incomplete Reaction Impurity2 Over-brominated Product (e.g., 3,5-Dibromo...) Reaction->Impurity2 Excess Reagent Impurity3 Isomeric Byproduct Reaction->Impurity3 Poor Regioselectivity

Caption: Potential impurity pathways during the synthesis of this compound.

Part 4: Analytical Methods for Final Purity Verification

After purification, it is critical to validate the purity of the material using orthogonal analytical techniques.

Analytical TechniquePurpose & Key Insights
High-Performance Liquid Chromatography (HPLC) The gold standard for quantitative purity analysis. A reverse-phase method can accurately determine the purity percentage by peak area and detect trace impurities that may be invisible to NMR. Methods for similar benzonitriles often use a C18 column with a mobile phase of acetonitrile and water.[2][3]
Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) Confirms the chemical structure of the final product. The absence of peaks corresponding to starting materials, byproducts, or solvents in the ¹H NMR spectrum is a strong indicator of high purity. ¹⁹F NMR is also valuable for confirming the presence of the fluorine atom.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identifies the molecular weight of the main component and any impurities. This is particularly useful for characterizing unknown peaks observed in the HPLC chromatogram.
Melting Point Analysis A simple and effective physical test. A sharp, well-defined melting point that matches the literature value is indicative of high purity.

References

Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-2-fluoro-4-hydroxybenzonitrile. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you anticipate and overcome the challenges inherent in scaling up this important intermediate.

The synthesis of this compound is a critical step in the manufacturing of various pharmaceutical agents. While seemingly straightforward on paper, its scale-up presents unique challenges related to reaction control, impurity profiles, and safety. This guide is structured to address these issues head-on in a practical, question-and-answer format.

Overview of Synthetic Strategies

The most common laboratory and industrial routes to this compound involve the electrophilic bromination of a substituted phenol precursor. The choice of starting material and brominating agent is critical and dictates the challenges you will face.

Below is a generalized workflow illustrating the key decision points in the synthesis.

Synthesis_Workflow cluster_start Starting Material Selection cluster_reaction Core Reaction: Electrophilic Aromatic Substitution cluster_processing Downstream Processing Start 2-Fluoro-4-hydroxybenzonitrile Bromination Bromination (Key Step) Start->Bromination Select Brominating Agent (e.g., NBS, Br2) Workup Reaction Quench & Work-up Bromination->Workup Monitor for completion (IPC) Purification Purification (e.g., Recrystallization) Workup->Purification Crude Product Isolation QC Quality Control (QC) & Final Product Purification->QC Removal of Impurities

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting Guide: Reaction & Synthesis

This section addresses specific problems you may encounter during the reaction phase.

Question: My bromination reaction is sluggish or stalls, leaving significant starting material. What are the likely causes and how can I fix this?

Answer: This is a common issue when scaling up electrophilic aromatic substitution (EAS) reactions. The root cause is often insufficient activation of the brominating agent or issues with reaction kinetics.

  • Causality: The hydroxyl (-OH) group is a strong activating, ortho, para-director, while the fluoro (-F) and cyano (-CN) groups are deactivating. The reaction relies on the activating power of the hydroxyl group to drive the substitution para to it (and ortho to the -CN group). If the reaction medium or catalyst is not appropriate, the electrophilicity of the bromine species (Br+) may be too low to overcome the deactivating effects.

  • Troubleshooting Steps:

    • Catalyst/Solvent System: If using N-Bromosuccinimide (NBS), the reaction often requires a protic or Lewis acid catalyst to generate a more potent electrophilic bromine species. In a non-polar solvent like dichloromethane (DCM), the reaction may be slow. Consider switching to a polar solvent like acetonitrile or using concentrated sulfuric acid as both solvent and catalyst, which is common in industrial settings for similar brominations.[1]

    • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to side products. Instead of a drastic temperature increase, try a modest one (e.g., from 25°C to 40°C) and monitor the reaction profile closely by HPLC or TLC.

    • Reagent Purity: Ensure your starting material is pure and that the brominating agent has not degraded. NBS, for example, should be recrystallized if it appears discolored.

Question: I'm observing significant formation of an impurity with a higher molecular weight. Is this the di-brominated product, and how can I prevent it?

Answer: Yes, the formation of a di-brominated species (3,5-dibromo-2-fluoro-4-hydroxybenzonitrile) is a classic scale-up challenge in this synthesis.

  • Causality: The product, this compound, is itself an activated aromatic ring due to the powerful -OH group. It can undergo a second bromination, although it is less reactive than the starting material. On a small scale, with rapid mixing and controlled addition, this is less of an issue. On a large scale, localized "hot spots" of high brominating agent concentration can lead to over-bromination before the reagent is homogenously mixed.

  • Mitigation Strategies:

    • Control Stoichiometry: Do not use a large excess of the brominating agent. Aim for a molar ratio of 1.0 to 1.1 equivalents of bromine source to starting material.

    • Slow, Sub-surface Addition: Add the brominating agent (or a solution of it) slowly and below the surface of the reaction mixture. This promotes rapid dispersion and minimizes localized high concentrations.

    • Reverse Addition: Consider adding the starting material solution to the brominating agent. This keeps the brominating agent in excess momentarily but can sometimes provide better control, though it must be carefully evaluated.

    • Temperature Management: Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. Lower temperatures (e.g., 0-5°C) significantly disfavor the second, more difficult bromination step.[1]

Question: The reaction generates a lot of dark, tar-like material, complicating work-up. What is causing this and how can it be minimized?

Answer: Tar formation is typically due to oxidation or polymerization side reactions, which are exacerbated by heat and strong acids.

  • Causality: Phenols are susceptible to oxidation, especially in the presence of a strong oxidizing agent like elemental bromine (Br₂) or under harsh acidic conditions (e.g., hot sulfuric acid).[2] The resulting phenolic radicals can polymerize into complex, high-molecular-weight materials.

  • Minimization Techniques:

    • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally less oxidizing than elemental bromine and is often preferred for sensitive substrates.[3]

    • Inert Atmosphere: Blanketing the reaction vessel with an inert gas like nitrogen can help prevent air oxidation, particularly if the reaction is run at elevated temperatures.

    • Optimize Acid Concentration: If using sulfuric acid, ensure you are using the optimal concentration and temperature. Overly harsh conditions can degrade the starting material and product. A reported method for a similar compound uses 75-90% sulfuric acid, indicating that water content is a critical parameter.[4]

    • Quench Strategy: Ensure the reaction is quenched properly and promptly upon completion to neutralize the catalyst and destroy any excess brominating agent. A solution of sodium bisulfite or sodium thiosulfate is effective for quenching excess bromine.[5]

Troubleshooting Guide: Work-Up & Purification

Question: My product is difficult to crystallize from the crude mixture. What solvent systems are recommended for purification?

Answer: Recrystallization is the most common and scalable method for purifying this compound. The key is finding a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Recommended Solvents:

    • Aqueous Alcohols: A mixture of methanol or ethanol and water is often a good starting point. Dissolve the crude product in the minimum amount of hot alcohol and slowly add hot water until the solution becomes turbid (the cloud point). Then, add a small amount of alcohol to redissolve the solid and allow it to cool slowly.

    • Toluene/Heptane: For less polar impurities, a system like toluene and heptane can be effective. Dissolve the crude in hot toluene and add heptane as the anti-solvent.

    • Dichloromethane/Hexane: Similar to the toluene system, this can also be effective.

  • Self-Validating Protocol: Before committing the entire batch, perform small-scale solubility tests with the crude material in various solvents. After a successful lab-scale recrystallization, check the purity of the crystals and the mother liquor by HPLC. This validates the solvent choice and helps quantify any yield loss.

Question: I have a persistent colored impurity in my final product. How can I remove it?

Answer: Colored impurities are often oxidized or polymeric byproducts.

  • Troubleshooting Steps:

    • Charcoal Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated carbon (charcoal). The charcoal adsorbs many large, colored molecules. Stir for 15-30 minutes at temperature, then filter the hot solution through a pad of Celite® or diatomaceous earth to remove the charcoal before cooling. Caution: Use charcoal sparingly as it can also adsorb your product, leading to yield loss.

    • Reductive Bleach: A wash of the organic solution during work-up with a dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) can often reduce colored quinone-type impurities back to colorless phenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The two main areas of concern are the brominating agent and the potential for handling cyanides if an alternative synthetic route is chosen.

  • Bromine/Brominating Agents: Elemental bromine is highly toxic, corrosive, and volatile.[6] It can cause severe skin burns and is fatal if inhaled.[6][7] When scaling up, engineering controls are paramount. This includes using a closed system for transfers, ensuring adequate ventilation, and having a scrubber system in place to handle any off-gassing.[8] Having a neutralizing agent like sodium thiosulfate readily available for spills is essential.[5]

  • Cyano Group and Cyanide Reagents: While this guide focuses on bromination of a benzonitrile, alternative routes might involve introducing the cyano group via reagents like copper(I) cyanide.[9] These reagents are highly toxic. A critical danger is the release of hydrogen cyanide (HCN) gas upon contact with acids.[10] All manipulations involving cyanide salts must be done in a well-ventilated fume hood or reactor, and the pH must be kept basic to prevent HCN evolution.[11]

Q2: How do I monitor the reaction effectively on a large scale?

A2: In-Process Controls (IPCs) are non-negotiable for scale-up.

  • HPLC: This is the preferred method. Develop a stability-indicating HPLC method that can resolve the starting material, product, and key impurities (like the di-bromo species). Take samples periodically (e.g., every hour) and quench them immediately before analysis. The reaction is complete when the starting material is consumed to a predefined level (e.g., <1% area).

  • TLC: For quick checks, TLC can be used, but it is less quantitative. Co-spotting the reaction mixture with the starting material and product standards is essential.

Q3: What are the critical process parameters (CPPs) to focus on during scale-up?

A3: Based on the chemistry, the following CPPs are critical:

  • Temperature: Directly impacts reaction rate and impurity formation (oxidation, di-bromination).

  • Reagent Stoichiometry: The molar ratio of the brominating agent to the substrate is crucial for avoiding over-bromination.

  • Addition Rate: Controls localized concentrations and helps manage the exothermic nature of the reaction.

  • Mixing Efficiency: Poor mixing can lead to localized hot spots and impurity formation. Ensure the vessel's agitation is sufficient for the batch size.

Experimental Protocols

Protocol 1: Scale-Up Synthesis via NBS Bromination

This protocol is a representative example. All quantities should be adapted and re-validated for your specific equipment and scale.

Materials & Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.

  • 2-Fluoro-4-hydroxybenzonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (solvent)

  • Sodium bisulfite (for quench)

  • Sodium chloride solution (brine)

  • Methanol and Water (for recrystallization)

  • Activated Carbon

Procedure:

  • Reaction Setup: Charge the jacketed reactor with 2-Fluoro-4-hydroxybenzonitrile and acetonitrile (approx. 10 volumes relative to the starting material). Begin agitation and cool the mixture to 0-5°C using a circulating chiller.

  • Reagent Addition: Slowly add the NBS portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Maintain the batch at 5-10°C. Monitor the reaction progress every hour using a pre-developed HPLC method (IPC). The reaction is typically complete in 4-8 hours.

  • Reaction Quench: Once the starting material is <1% by HPLC, quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite.

  • Work-Up: Dilute the batch with water and extract the product into an appropriate organic solvent like ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Solvent Swap & Crystallization: Concentrate the organic layer under vacuum to a thick oil. Add methanol (approx. 3 volumes) and heat to reflux to dissolve the solids.

  • Purification: Optional: Add activated carbon (0.1% w/w), stir for 20 minutes at reflux, and perform a hot filtration through Celite®.

  • Crystallization: Slowly add hot water to the hot methanol solution until turbidity is observed. Add a small amount of methanol to clarify, then cool the solution slowly to 0-5°C to induce crystallization.

  • Isolation & Drying: Filter the resulting slurry, wash the cake with cold 1:1 methanol/water, and dry the solid under vacuum at 50°C to a constant weight.

Protocol 2: Quality Control Check
  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): ≥ 99.0% area.

  • Melting Point: 158-163 °C.

  • Identity (¹H NMR, FT-IR): Confirm structure matches the reference standard.

Troubleshooting Flowchart: Low Yield or Purity

The following diagram provides a logical path for diagnosing common issues.

Troubleshooting_Flowchart Start Low Yield or Purity Issue Detected Check_IPC Review In-Process Control (IPC) Data (e.g., HPLC at t=end) Start->Check_IPC Incomplete_Rxn High Starting Material (>5%)? Check_IPC->Incomplete_Rxn High_Impurity High Impurity Levels (>5%)? Incomplete_Rxn->High_Impurity No Cause_Incomplete Potential Cause: - Insufficient reaction time/temp - Reagent degradation - Poor mixing Incomplete_Rxn->Cause_Incomplete Yes Identify_Impurity Identify Major Impurity (e.g., by LC-MS) High_Impurity->Identify_Impurity Yes Fix_Incomplete Solution: - Increase reaction time/temp moderately - Use fresh, pure reagents - Verify agitation efficiency Cause_Incomplete->Fix_Incomplete Is_Dibromo Is it Di-bromo Impurity? Identify_Impurity->Is_Dibromo Is_Tarry Is it Tarry/Polymeric? Is_Dibromo->Is_Tarry No Cause_Dibromo Potential Cause: - Bromine excess - High temp - Localized concentration Is_Dibromo->Cause_Dibromo Yes Cause_Tarry Potential Cause: - Oxidation of phenol - Harsh acidic conditions Is_Tarry->Cause_Tarry Yes Fix_Dibromo Solution: - Reduce NBS stoichiometry (≤1.05 eq) - Lower reaction temperature - Slow, sub-surface addition Cause_Dibromo->Fix_Dibromo Fix_Tarry Solution: - Use NBS instead of Br2 - Run under N2 atmosphere - Optimize quench procedure Cause_Tarry->Fix_Tarry

Caption: Decision tree for troubleshooting low yield or purity issues.

References

Technical Support Center: Purification of 5-Bromo-2-fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Bromo-2-fluoro-4-hydroxybenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their work. The purity of this reagent is critical for the success of subsequent synthetic steps, influencing reaction yields, impurity profiles of downstream products, and ultimately, the biological activity and safety of target molecules.[1] This guide provides a structured approach to identifying and removing common impurities through field-proven methodologies, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound?

A1: Impurities typically originate from the synthetic route used for its preparation. Common synthesis pathways, such as the bromination of 2-fluoro-4-hydroxybenzonitrile or multi-step syntheses starting from materials like 3-fluorophenol, can introduce several types of impurities.[2]

These can be broadly categorized as:

  • Starting Materials: Incomplete reaction can leave residual 2-fluoro-4-hydroxybenzonitrile or its precursors.

  • Reagent-Related Impurities: Reagents used in bromination, such as N-Bromosuccinimide (NBS), can leave behind succinimide.[3]

  • Isomeric Impurities: Bromination of the aromatic ring can sometimes lead to the formation of positional isomers, although the directing effects of the hydroxyl and cyano groups generally favor the desired product.

  • Over-Brominated Products: The presence of a strongly activating hydroxyl group can sometimes lead to the formation of di-brominated species, such as 3,5-dibromo-2-fluoro-4-hydroxybenzonitrile.[4]

  • Acidic or Basic Residues: Catalysts or reagents from preceding steps (e.g., sulfuric acid, sodium hydroxide) might persist after initial workup.[2][5]

Q2: What is the general strategy for purifying crude this compound?

A2: A multi-step purification strategy is often most effective. The choice of methods depends on the nature and quantity of the impurities present. A logical workflow is as follows:

  • Initial Analysis: First, assess the purity of the crude material using an appropriate analytical technique like HPLC or TLC to understand the impurity profile.[6]

  • Acid-Base Extraction: This is a powerful first step to remove any acidic or basic impurities. Since the target compound is a phenol, it is acidic and can be selectively manipulated.[7][8][9]

  • Recrystallization: This is the most common and efficient method for removing small amounts of structurally similar impurities and improving the crystalline form of the final product.[1]

  • Column Chromatography: If recrystallization fails to remove persistent impurities, particularly isomers or compounds with very similar polarity, flash column chromatography is the method of choice.[10][11]

The following diagram illustrates the general decision-making workflow for purification.

Purification Workflow cluster_0 Purification Strategy Start Crude Product (this compound) Analysis Analytical Assessment (HPLC, TLC, NMR) Start->Analysis Decision1 Acidic or Basic Impurities Present? Analysis->Decision1 Extraction Perform Acid-Base Extraction Decision1->Extraction Yes Decision2 Purity >98% by Analytical Test? Decision1->Decision2 No Extraction->Decision2 Recrystallization Perform Recrystallization Decision2->Recrystallization No End Pure Product (>99%) Decision2->End Yes Decision3 Purity Goal Met? Recrystallization->Decision3 Chromatography Perform Flash Column Chromatography Decision3->Chromatography No Decision3->End Yes Chromatography->End Chromatography Troubleshooting cluster_1 Troubleshooting Guide Problem Poor Separation (Overlapping Peaks) Cause1 Mobile Phase Too Strong (Low Rf) Problem->Cause1 Cause2 Mobile Phase Too Weak (High Rf) Problem->Cause2 Cause3 Column Overloaded Problem->Cause3 Solution1 Decrease Eluent Polarity (e.g., more Hexane) Cause1->Solution1 Solution2 Increase Eluent Polarity (e.g., more Ethyl Acetate) Cause2->Solution2 Solution3 Reduce Sample Load (Use 1-5% of Silica Weight) Cause3->Solution3

References

Technical Support Center: Synthesis of 5-Bromo-2-fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 5-Bromo-2-fluoro-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to this synthesis, with a particular focus on the critical role of temperature.

Troubleshooting Guide: Temperature-Related Issues

This section provides solutions to specific problems you may encounter during the synthesis, directly linking them to temperature control.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound. What are the likely temperature-related causes?

Answer: A low yield is a common issue often directly tied to improper temperature management during the reaction. Consider the following possibilities:

  • Insufficient Reaction Temperature: The bromination of 2-fluoro-4-hydroxybenzonitrile typically requires a specific activation energy. If the reaction temperature is too low, the reaction rate will be significantly slower, leading to an incomplete reaction within the standard timeframe. For instance, many bromination reactions using N-bromosuccinimide (NBS) as the brominating agent require temperatures to be maintained between 0-5°C during the initial addition phase to control the reaction's exothermicity, followed by a gradual warming to room temperature to ensure the reaction proceeds to completion.

  • Reaction Stalling at Low Temperatures: If the reaction mixture is kept at a low temperature for an extended period, it may stall. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is not progressing, a gentle and controlled increase in temperature may be necessary to drive it forward.

Troubleshooting Workflow: Low Yield

start Low Yield Observed check_temp Verify Reaction Temperature Profile (0-5°C initial, then RT) start->check_temp monitor_progress Monitor Reaction Progress (TLC/HPLC) check_temp->monitor_progress temp_too_low Is the reaction stalled? monitor_progress->temp_too_low outcome Improved Yield monitor_progress->outcome Reaction Complete increase_temp Gradually increase temperature (e.g., to 25-30°C) temp_too_low->increase_temp Yes check_reagents Verify Reagent Quality & Stoichiometry temp_too_low->check_reagents No increase_temp->monitor_progress check_reagents->monitor_progress

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. How can temperature control help improve the purity of my this compound?

Answer: The formation of impurities is highly sensitive to temperature fluctuations. Here’s how temperature can play a role:

  • Over-bromination at High Temperatures: If the reaction temperature is too high, there is a risk of di-bromination or other over-brominated side products forming. The hydroxyl group on the phenol ring is an activating group, making the ring susceptible to further electrophilic substitution.[1] Maintaining a controlled low temperature, especially during the addition of the brominating agent, is critical to ensure mono-bromination occurs selectively.[2]

  • Decomposition of Reagents or Product: Elevated temperatures can lead to the decomposition of either the starting material, the product, or the reagents, such as NBS. This not only reduces the yield but also introduces a variety of impurities that can be difficult to separate during purification.

  • Solvent-Related Side Reactions: The choice of solvent and its boiling point are also important considerations. At higher temperatures, the solvent itself might participate in side reactions, leading to impurities.

Data on Temperature vs. Purity:

Reaction TemperaturePurity of this compoundCommon Impurities Observed
0-5°C>98%Minimal
25°C (Room Temp)~95%Trace amounts of di-brominated product
>40°C<85%Significant di-brominated and decomposition products

Experimental Protocol for High Purity Synthesis:

  • Dissolve 2-fluoro-4-hydroxybenzonitrile in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the reaction at 0-5°C for an additional 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for another 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Proceed with standard workup and purification procedures (e.g., extraction and recrystallization or column chromatography).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature range for this synthesis is a two-stage process. The initial addition of the brominating agent, such as N-bromosuccinimide (NBS), should be performed at a low temperature, typically between 0°C and 5°C. This is crucial for controlling the exothermic nature of the reaction and minimizing the formation of over-brominated byproducts. Following the complete addition of the brominating agent, the reaction is often allowed to gradually warm to room temperature (approximately 20-25°C) to ensure the reaction proceeds to completion.

Q2: Why is low temperature important during the addition of the brominating agent?

A2: Maintaining a low temperature during the addition of the brominating agent is critical for several reasons:

  • Selectivity: The hydroxyl group on the benzene ring is an activating group, making the ring highly reactive towards electrophilic substitution.[1] Low temperatures help to control this reactivity and favor mono-bromination at the desired position.[2]

  • Preventing Side Reactions: Higher temperatures can lead to the formation of di-brominated or other isomeric byproducts, which can be challenging to separate from the desired product.

  • Controlling Exothermicity: The bromination reaction is often exothermic. Adding the brominating agent slowly at a low temperature helps to dissipate the generated heat and prevent a runaway reaction, which could lead to the decomposition of starting materials, reagents, or the final product.

Q3: Can the reaction be run at room temperature from the start?

A3: While it is technically possible to run the reaction at room temperature from the start, it is not recommended for achieving high purity and yield. Initiating the reaction at room temperature can lead to a rapid initial reaction rate, making it difficult to control the temperature and increasing the likelihood of forming undesirable side products. A controlled, low-temperature start followed by a gradual warm-up provides a much more controlled and selective reaction.

Q4: How does the choice of solvent affect the optimal temperature?

A4: The choice of solvent can influence the optimal reaction temperature. Solvents like acetonitrile or dichloromethane are commonly used. The solvent should be inert under the reaction conditions and have a freezing point that allows for cooling to the desired temperature (0-5°C). The solvent's ability to dissolve the starting materials and reagents at low temperatures is also a key consideration. Furthermore, the polarity of the solvent can affect the reaction rate, which may require minor adjustments to the temperature profile.

Q5: What are the signs of a runaway reaction, and how can it be prevented?

A5: Signs of a runaway reaction include a rapid and uncontrolled increase in temperature, evolution of gas, and a change in the color of the reaction mixture. To prevent a runaway reaction:

  • Maintain strict temperature control: Utilize an efficient cooling bath (e.g., an ice-water or ice-salt bath) and closely monitor the internal temperature of the reaction.

  • Slow addition of the brominating agent: Add the brominating agent in small portions or as a solution via a dropping funnel over an extended period.

  • Ensure adequate stirring: Good agitation helps to evenly distribute the reagents and dissipate heat.

  • Proper scaling: Exercise caution when scaling up the reaction, as heat dissipation becomes more challenging in larger vessels.

Reaction Pathway

start 2-Fluoro-4-hydroxybenzonitrile product This compound start->product Bromination reagent NBS (N-Bromosuccinimide) Solvent (e.g., Acetonitrile) reagent->product conditions 0-5°C (Addition) Room Temp (Stirring) conditions->product

Caption: Synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-4-hydroxybenzonitrile and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development and fine chemical synthesis, a deep understanding of the reactivity of functionalized aromatic building blocks is paramount. This guide provides an in-depth comparative analysis of the reactivity of 5-Bromo-2-fluoro-4-hydroxybenzonitrile , a versatile scaffold, with its structurally similar counterparts. By examining the interplay of electronic and steric effects imparted by its substituents—bromo, fluoro, hydroxyl, and nitrile groups—this document aims to provide actionable insights for synthetic planning and reaction optimization.

The strategic placement of these functional groups on the benzonitrile core creates a molecule with multiple reactive sites, offering a rich platform for diversification. However, this complexity also necessitates a nuanced understanding of its chemical behavior in key transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide will dissect these reactivities, supported by available experimental data and established mechanistic principles.

The Subject of Comparison: A Multifunctional Scaffold

This compound possesses a unique arrangement of substituents that collectively influence its reactivity. To provide a clear comparison, this guide will evaluate its performance against the following analogous compounds, which systematically remove one or more of these key functional groups:

  • Analog 1: 4-Bromo-2-fluorobenzonitrile (lacks the hydroxyl group)

  • Analog 2: 5-Bromo-2-hydroxybenzonitrile (lacks the fluorine atom)

  • Analog 3: 2-Fluoro-4-hydroxybenzonitrile (lacks the bromine atom)

By comparing the reactivity of our target molecule with these analogs, we can deduce the specific contributions of the hydroxyl and fluoro groups to the overall chemical behavior.

Nucleophilic Aromatic Substitution (SNAr): The Influence of Fluorine and Activating Groups

Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry, and the reactivity of our target compound in such transformations is of significant interest.[1] The rate and regioselectivity of SNAr reactions are profoundly influenced by the nature of the leaving group and the presence of electron-withdrawing groups (EWGs) on the aromatic ring.[2][3]

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group.[3] The presence of strong EWGs, such as the nitrile group (-CN), is crucial as they stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[2][3]

cluster_0 Nucleophilic Aromatic Substitution (SNAr) Workflow start Aryl Halide with EWG meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer Nucleophilic Attack nucleophile Nucleophile (e.g., R-NH2, R-OH) nucleophile->meisenheimer product Substituted Aromatic Product meisenheimer->product Elimination leaving_group Leaving Group (e.g., F-, Cl-, Br-) meisenheimer->leaving_group

Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

In the case of this compound, the fluorine atom is the most likely leaving group in an SNAr reaction. This is due to the high electronegativity of fluorine, which makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack.[4] While bromide is also a good leaving group, the C-F bond is more polarized, often leading to a faster initial attack by the nucleophile.

Comparative Reactivity Analysis:

CompoundKey SubstituentsExpected SNAr Reactivity (Displacement of Halogen)Rationale
This compound -F, -Br, -OH, -CNHigh (displacement of -F)The strongly electron-withdrawing -CN group and the activating effect of the -OH group (via deprotonation) enhance the electrophilicity of the ring. The highly electronegative -F is an excellent leaving group in SNAr.
4-Bromo-2-fluorobenzonitrile -F, -Br, -CNModerate to High (displacement of -F)The -CN group activates the ring for nucleophilic attack. The absence of the activating hydroxyl group may result in slightly lower reactivity compared to the target compound.
5-Bromo-2-hydroxybenzonitrile -Br, -OH, -CNLow to Moderate (displacement of -Br)Bromine is a less effective leaving group than fluorine in SNAr reactions. The overall reactivity will be significantly lower than the fluorine-containing analogs.
2-Fluoro-4-hydroxybenzonitrile -F, -OH, -CNHigh (displacement of -F)Similar to the target compound, the combination of -F as a leaving group and the activating -CN and -OH groups leads to high reactivity.

The hydroxyl group in this compound can play a dual role. Under basic conditions, it will be deprotonated to a phenoxide, which is a strong electron-donating group by resonance. This would appear to deactivate the ring towards nucleophilic attack. However, the reaction is often carried out under conditions where the hydroxyl group can be deprotonated, and the resulting phenoxide can direct the incoming nucleophile and stabilize the transition state.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6][7] The presence of two different halogens, bromine and fluorine, opens up the possibility of selective or sequential functionalization.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > OTf > Cl > F.[8] This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst. Consequently, the C-Br bond in this compound is significantly more reactive than the C-F bond in these transformations.

cluster_1 Suzuki-Miyaura Coupling Workflow aryl_halide Aryl Halide (e.g., Ar-Br) oxidative_addition Oxidative Addition Complex (Ar-Pd(II)-X) aryl_halide->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition transmetalation Transmetalation (Ar-Pd(II)-R) oxidative_addition->transmetalation boronic_acid Boronic Acid (R-B(OH)2) boronic_acid->transmetalation Base reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (Ar-R) reductive_elimination->product

References

Comparative Biological Activities of 5-Bromo-2-fluoro-4-hydroxybenzonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the benzonitrile scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. This guide provides a comparative analysis of the biological activities of derivatives of 5-Bromo-2-fluoro-4-hydroxybenzonitrile, a halogenated phenolic nitrile with significant potential for further functionalization. While direct experimental data on derivatives of this specific parent compound is limited in publicly accessible literature, this guide will draw upon data from structurally analogous compounds to project and compare potential biological activities. This approach, rooted in established structure-activity relationships (SAR), offers valuable insights for researchers embarking on discovery programs centered around this scaffold.

Anticancer Potential: Targeting Key Oncogenic Pathways

Substituted benzonitriles have emerged as a promising class of anticancer agents, primarily through their ability to inhibit crucial cellular processes like cell division and signaling pathways essential for tumor growth and vascularization.

Inhibition of Tubulin Polymerization

Mechanism of Action: A significant number of benzonitrile derivatives exert their cytotoxic effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are critical components of the cytoskeleton and the mitotic spindle, which is essential for cell division. By binding to tubulin, these compounds prevent the formation of microtubules, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis in rapidly dividing cancer cells.

Comparative Analysis: While specific data for this compound derivatives is not yet available, we can infer potential activity by examining related 2-phenylacrylonitrile compounds. The introduction of a cyano group into the ethylene bridge of stilbene-like structures can fix the conformation in a cis-orientation, which is often favorable for tubulin binding.

Compound Class Example Structure Cancer Cell Line IC50 (nM)
2-phenylacrylonitrile1g2aHCT1165.9
BEL-74027.8
Dihydroquinolin-4-one[I]A5498
K5623
HepG29

Table 1: In vitro anticancer activity of representative tubulin polymerization inhibitors with a benzonitrile moiety.

The data in Table 1 showcases the potent, low-nanomolar activity of some benzonitrile derivatives against various cancer cell lines. The presence of bromine and fluorine atoms in the this compound scaffold could further enhance this activity through favorable interactions within the colchicine-binding site of tubulin.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a test compound to inhibit the polymerization of purified tubulin into microtubules.

  • Preparation: Reconstitute purified tubulin in a glutamate-based polymerization buffer.

  • Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound or a vehicle control.

  • Initiation: Initiate polymerization by incubating the plate at 37°C.

  • Measurement: Monitor the increase in absorbance or fluorescence over time using a plate reader. The rate of polymerization is proportional to the change in signal.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Caption: Workflow for Tubulin Polymerization Inhibition Assay.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Mechanism of Action: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of angiogenesis. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can block the downstream signaling pathways that lead to endothelial cell proliferation and migration, thereby inhibiting tumor angiogenesis.

Comparative Analysis: The benzonitrile moiety is a common feature in many reported VEGFR-2 inhibitors. The structural characteristics of this compound, including its hydrogen bond donating and accepting capabilities, make its derivatives promising candidates for VEGFR-2 inhibition.

Experimental Protocol: VEGFR-2 Kinase Assay

This in vitro assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

  • Reagents: Recombinant human VEGFR-2, a suitable peptide substrate, ATP, and the test compound.

  • Reaction: In a 96-well plate, combine VEGFR-2, the substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures the amount of ATP consumed.

  • Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

G cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibition Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT Angiogenesis Angiogenesis PKC->Angiogenesis AKT->Angiogenesis Inhibitor 5-Bromo-2-fluoro-4- hydroxybenzonitrile Derivative Inhibitor->Dimerization Blocks ATP Binding Site

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Antimicrobial Activity: A Renewed Focus on Halogenated Phenols

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Halogenated phenolic compounds have long been recognized for their antimicrobial properties. The combination of a bromine atom and a fluorine atom on a phenolic benzonitrile core suggests that derivatives of this compound could exhibit significant antibacterial and antifungal activity.

Mechanism of Action: The antimicrobial mechanisms of phenolic compounds are often multifactorial and can include:

  • Membrane Disruption: Interaction with the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

  • Enzyme Inhibition: Inhibition of essential enzymes involved in bacterial metabolism.

  • Interference with Nucleic Acid Synthesis: Binding to bacterial DNA or inhibiting enzymes involved in its replication.

Compound Class Example Structure Microorganism MIC (µg/mL)
Bromophenol3-bromo-2,6-dihydroxyacetophenoneS. aureusGood activity
MRSAGood activity
Fluorinated PhenolNot specifiedVarious bacteriaVaries

Table 2: Antimicrobial activity of representative halogenated phenolic compounds.

The lipophilicity and electronic properties conferred by the bromo and fluoro substituents are expected to play a crucial role in the antimicrobial potency of derivatives of this compound.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion and Future Directions

The structural features of this compound, specifically the presence of bromo, fluoro, hydroxyl, and nitrile functionalities, provide a rich platform for the design and synthesis of novel bioactive molecules. Based on the comparative analysis of structurally related compounds, derivatives of this scaffold hold significant promise as anticancer agents, potentially acting through the inhibition of tubulin polymerization or VEGFR-2 kinase, and as antimicrobial agents.

Future research should focus on the synthesis of a diverse library of derivatives of this compound and their systematic evaluation in the biological assays outlined in this guide. Such studies will be crucial to elucidate the specific structure-activity relationships and to identify lead compounds for further preclinical development. The strategic combination of halogen atoms and a phenolic nitrile core presents a compelling opportunity for the discovery of next-generation therapeutics.

A Comparative Guide to the Synthesis and Spectroscopic Validation of 5-Bromo-2-fluoro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic routes for 5-Bromo-2-fluoro-4-hydroxybenzonitrile, a key intermediate in pharmaceutical research and development. We will delve into a primary synthesis method, followed by a rigorous spectroscopic validation protocol. Furthermore, an alternative synthetic strategy will be discussed and compared, offering researchers and drug development professionals the critical data needed to make informed decisions for their specific applications.

Introduction: The Significance of this compound

Substituted benzonitriles are a critical class of compounds in medicinal chemistry, often serving as precursors to a wide array of therapeutic agents. The unique substitution pattern of this compound, featuring a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile group on the benzene ring, presents a versatile scaffold for the development of novel drugs. The strategic placement of these functional groups allows for a multitude of subsequent chemical modifications, making it a valuable building block in the synthesis of complex molecules.

Primary Synthesis Route: Electrophilic Bromination of 2-Fluoro-4-hydroxybenzonitrile

A direct and efficient method for the synthesis of this compound is the electrophilic aromatic substitution, specifically, the bromination of 2-fluoro-4-hydroxybenzonitrile.

Rationale for the Synthetic Approach

The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. The fluorine atom is deactivating yet also ortho-, para-directing. In the starting material, 2-fluoro-4-hydroxybenzonitrile, the positions ortho and para to the hydroxyl group are positions 3, 5, and the position para is already substituted with the nitrile group. The position ortho to the fluorine is position 3, and the position para is position 5. The directing effects of the hydroxyl and fluoro groups reinforce each other, directing the incoming electrophile (bromine) to the 5-position, which is ortho to the fluorine and para to the hydroxyl group. This leads to a high regioselectivity for the desired product.

A mild brominating agent, such as N-Bromosuccinimide (NBS), is often preferred over elemental bromine (Br₂) to minimize the formation of poly-brominated byproducts and to ensure a safer reaction profile.

Experimental Protocol
  • Dissolution: Dissolve 2-fluoro-4-hydroxybenzonitrile (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Spectroscopic Validation of the Synthesized Product

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Caption: Spectroscopic validation workflow for the synthesized product.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number and chemical environment of the protons in the molecule.

  • Expected Spectrum:

    • A broad singlet in the region of 5.0-6.0 ppm corresponding to the hydroxyl proton (-OH). The chemical shift of this proton is concentration and solvent dependent.

    • Two doublets in the aromatic region (7.0-8.0 ppm). The proton at position 3 will be a doublet due to coupling with the fluorine atom. The proton at position 6 will also appear as a doublet, potentially with a smaller coupling constant from the fluorine. The exact chemical shifts are influenced by the electronic effects of all substituents.[1]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and their chemical environments.

  • Expected Spectrum:

    • The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

    • The carbon bearing the nitrile group (-CN) will appear in the range of 115-120 ppm.

    • The carbon attached to the fluorine atom will show a large coupling constant (¹JCF) and will be shifted downfield.

    • The carbon attached to the bromine atom will be shifted upfield due to the "heavy atom effect".[2]

    • The carbon attached to the hydroxyl group will be significantly deshielded, appearing in the region of 150-160 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[3]

  • Expected Characteristic Absorptions:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[4]

    • A sharp, medium-intensity absorption around 2220-2260 cm⁻¹ due to the C≡N stretching of the nitrile group.[5]

    • Strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-F, C-Br, and C-O stretching vibrations, as well as aromatic C-H bending.[6]

    • C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peaks:

    • Due to the presence of bromine, the mass spectrum will show two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.[7][8]

  • Expected Fragmentation Patterns:

    • Common fragmentation pathways may include the loss of a bromine radical (Br•), followed by the loss of HCN.[9][10]

Alternative Synthesis Route: The Sandmeyer Reaction

An alternative approach to synthesize this compound is through the Sandmeyer reaction, a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[11][12]

Rationale and Proposed Pathway

This multi-step synthesis would likely start from a readily available substituted aniline. A plausible starting material would be 4-amino-3-fluorophenol. The synthesis would proceed as follows:

  • Bromination: Electrophilic bromination of 4-amino-3-fluorophenol to introduce the bromine atom at the position para to the amino group, yielding 2-bromo-4-amino-5-fluorophenol.

  • Diazotization: Conversion of the amino group of 2-bromo-4-amino-5-fluorophenol to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures.

  • Cyanation: The Sandmeyer reaction itself, where the diazonium salt is treated with copper(I) cyanide (CuCN) to replace the diazonium group with a nitrile group, affording the final product.[13]

Comparison of Synthetic Routes

FeaturePrimary Route: Electrophilic BrominationAlternative Route: Sandmeyer Reaction
Starting Material 2-Fluoro-4-hydroxybenzonitrile4-Amino-3-fluorophenol
Number of Steps 13
Reagents N-Bromosuccinimide, AcetonitrileNBS, NaNO₂, HCl, CuCN
Reaction Conditions Mild, room temperatureRequires low temperatures for diazotization and heating for cyanation
Potential Yield Generally high due to fewer steps and high regioselectivityCan be lower due to the multi-step nature and potential side reactions
Purification Relatively straightforward (column chromatography)More complex due to multiple intermediates
Scalability GoodCan be challenging due to the handling of potentially unstable diazonium salts
Safety Considerations NBS is a safer alternative to liquid bromineDiazonium salts can be explosive if isolated and not handled with care

Conclusion

The synthesis of this compound can be effectively achieved through the direct electrophilic bromination of 2-fluoro-4-hydroxybenzonitrile. This method is advantageous due to its high regioselectivity, mild reaction conditions, and fewer synthetic steps. The Sandmeyer reaction presents a viable, albeit more complex, alternative. The identity and purity of the synthesized compound must be rigorously confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, as detailed in this guide. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including the availability of starting materials, desired scale, and safety considerations.

References

A Comparative Analysis of Synthetic Routes to 5-Bromo-2-fluoro-4-hydroxybenzonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-fluoro-4-hydroxybenzonitrile is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile group, a hydroxyl group, a fluorine atom, and a bromine atom, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comparative analysis of different synthetic strategies for the preparation of this valuable compound, offering insights into the practical considerations, advantages, and limitations of each approach. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic route for their specific needs.

Retrosynthetic Analysis: Key Disconnections

Two primary retrosynthetic disconnections are considered for the synthesis of this compound, forming the basis of the comparative routes detailed in this guide:

  • C-Br Bond Formation: This approach involves the late-stage bromination of a pre-existing 2-fluoro-4-hydroxybenzonitrile scaffold.

  • C-CN Bond Formation: This strategy relies on the introduction of the nitrile group onto a suitably substituted brominated and fluorinated phenolic precursor.

The following sections will provide a detailed examination of these two synthetic pathways, including step-by-step protocols, comparative data, and mechanistic insights.

Route 1: Electrophilic Bromination of 2-Fluoro-4-hydroxybenzonitrile

This synthetic approach is conceptually straightforward, involving the direct bromination of the commercially available or readily synthesized starting material, 2-fluoro-4-hydroxybenzonitrile. The hydroxyl group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. As the para position is already occupied by the nitrile group, and the position ortho to the hydroxyl and meta to the nitrile is sterically hindered and electronically disfavored, the bromine is expected to add at the position ortho to the hydroxyl group and meta to the fluorine and nitrile groups.

Experimental Protocol: Route 1

Materials:

  • 2-Fluoro-4-hydroxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-hydroxybenzonitrile (1.0 eq.) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise to the stirred solution at room temperature. The reaction is best conducted in the dark to minimize radical side reactions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Visualization: Route 1 Workflow

Route1 Start 2-Fluoro-4-hydroxybenzonitrile Reaction Electrophilic Bromination Start->Reaction Reagent N-Bromosuccinimide (NBS) Acetonitrile Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Bromo-2-fluoro-4- hydroxybenzonitrile Purification->Product Route2 cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Cyanation Start_A 2-Fluorophenol Reaction_A Bromination Start_A->Reaction_A Reagent_A Bromine Dichloromethane Reagent_A->Reaction_A Intermediate 4-Bromo-2-fluorophenol Reaction_A->Intermediate Reaction_B Rosenmund-von Braun Cyanation Intermediate->Reaction_B Reagent_B CuCN NMP Reagent_B->Reaction_B Product_B 5-Bromo-2-fluoro-4- hydroxybenzonitrile Reaction_B->Product_B

A Senior Application Scientist's Guide to HPLC Purity Assessment of 5-Bromo-2-fluoro-4-hydroxybenzonitrile: A Comparative Method Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, the purity of an intermediate like 5-Bromo-2-fluoro-4-hydroxybenzonitrile is not merely a number—it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this assessment, offering the resolution and sensitivity required to separate and quantify the target compound from structurally similar impurities.[1][2]

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will move beyond a simple recitation of parameters to explore the underlying chromatographic principles, explaining the rationale behind each choice to empower you to develop and adapt these methods for your own critical analyses.

Understanding the Analyte: The Key to Method Selection

This compound is a polar aromatic molecule. Its key structural features dictate our chromatographic strategy:

  • Aromatic Ring: Provides a strong chromophore, making UV detection highly effective.[3][4]

  • Phenolic Hydroxyl (-OH) Group: This acidic proton (pKa typically 7-9) can ionize depending on the mobile phase pH. Failure to control this ionization is a primary cause of poor peak shape (tailing).[5]

  • Halogen (Br, F) and Nitrile (-CN) Groups: These electronegative groups contribute to the molecule's overall polarity and offer sites for alternative interactions with specific stationary phases.

Given these features, RP-HPLC is the ideal approach.[6][7] Our primary goal is to establish a baseline method using the industry-standard C18 stationary phase and then compare it to a method using a phenyl-based stationary phase to introduce an orthogonal separation mechanism.

Method A: The Workhorse C18 Approach

The octadecylsilane (C18) stationary phase is the most common choice in reversed-phase chromatography, separating molecules primarily based on their hydrophobicity.[6][7] It is robust, well-characterized, and provides an excellent starting point for most small molecules.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column provides strong hydrophobic interactions with the benzene ring of the analyte.

  • Mobile Phase: A gradient of water and acetonitrile allows for the elution of compounds with a range of polarities. Acetonitrile is often chosen for its low viscosity and UV transparency.

  • Acidification: The addition of 0.1% phosphoric acid to the aqueous mobile phase is a critical step. By maintaining a low pH (approx. 2.1), we ensure the phenolic hydroxyl group remains fully protonated (non-ionized). This single choice is paramount for achieving a sharp, symmetrical Gaussian peak, as ionized silanol groups on the stationary phase surface can cause significant tailing with acidic analytes.[5]

  • Detector: A Diode Array Detector (DAD) is selected for its ability to monitor a wide range of wavelengths simultaneously, allowing for peak purity analysis and the selection of an optimal detection wavelength (λmax) for maximum sensitivity.[4] For this compound, 254 nm serves as a reliable general wavelength for aromatic compounds.[8]

Experimental Protocol: Method A
  • Instrumentation:

    • HPLC System: Quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 80
      25.0 80
      25.1 30

      | 30.0 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Filter through a 0.45 µm syringe filter prior to injection.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the sample solution.

    • The method is deemed suitable if the following criteria, based on ICH and USP guidelines, are met.[9][10][11][12]

      • Reproducibility: The relative standard deviation (%RSD) of the main peak area must be ≤ 2.0%.

      • Peak Shape: The USP tailing factor for the main peak should be between 0.8 and 1.5.

      • Theoretical Plates (Efficiency): Not less than 2000 for the main peak.

Workflow for HPLC Purity Determination

HPLC_Workflow prep Sample Preparation (0.5 mg/mL in ACN/H2O) hplc HPLC System (Pump, Autosampler, Oven) prep->hplc separation Chromatographic Separation (C18 or Phenyl-Hexyl Column) hplc->separation detection Data Acquisition (Diode Array Detector) separation->detection analysis Data Analysis detection->analysis purity Purity Calculation (% Area Normalization) analysis->purity peak_shape Peak Integrity Check (Tailing, Resolution) analysis->peak_shape

General workflow for HPLC purity analysis.

Method B: The Orthogonal Phenyl-Hexyl Approach

Relying on a single separation method can be misleading; impurities may co-elute with the main peak. An orthogonal method, which separates compounds by a different mechanism, provides a more complete and trustworthy purity profile. For this, we substitute the C18 column with a Phenyl-Hexyl column.

Causality Behind Experimental Choices
  • Stationary Phase: The Phenyl-Hexyl phase provides both hydrophobic interactions (from the hexyl chains) and, crucially, π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[7] This alternative selectivity is particularly effective for separating aromatic compounds with subtle structural differences, such as isomers or analogues, that may be unresolved on a C18 phase.

  • Chromatographic Conditions: All other conditions (mobile phase, gradient, temperature, etc.) are kept identical to Method A. This deliberate choice allows us to isolate the effect of the stationary phase chemistry on the separation, enabling a direct and meaningful comparison.

Experimental Protocol: Method B
  • Instrumentation:

    • Same as Method A.

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Identical to Method A.

  • Sample Preparation:

    • Identical to Method A.

  • System Suitability Testing (SST):

    • Identical criteria as Method A.

Visualizing Separation Selectivity

Selectivity_Comparison cluster_c18 Method A: C18 Column cluster_phenyl Method B: Phenyl-Hexyl Column c18_phase C18 Stationary Phase (Alkyl Chains) c18_interaction Primary Interaction: Hydrophobic phenyl_phase Phenyl-Hexyl Phase (Phenyl Rings + Alkyl Chains) phenyl_interaction Interactions: Hydrophobic + π-π Stacking analyte Analyte (Aromatic Ring) analyte->c18_phase:f0   analyte->phenyl_phase:f0  

Comparison of interaction mechanisms for C18 and Phenyl-Hexyl phases.

Comparative Data Analysis

To illustrate the potential differences between these methods, the following table presents hypothetical data from the analysis of a single batch of this compound containing two common types of impurities: a less polar impurity (Impurity 1, e.g., a de-hydroxylated precursor) and a more polar impurity (Impurity 2, e.g., a de-brominated analogue).

Parameter Method A (C18) Method B (Phenyl-Hexyl) Commentary
Impurity 1 RT (min) 15.214.5Phenyl phase is slightly less retentive for this non-aromatic impurity.
Analyte RT (min) 12.513.1Increased retention due to π-π interactions with the phenyl phase.
Impurity 2 RT (min) 12.411.9Analyte and Impurity 2 are now baseline separated.
Resolution (Analyte / Impurity 2) 0.9 (Co-eluting)2.1 (Baseline Resolved)Critical Finding: Method B successfully resolves a key impurity missed by Method A.
Analyte Tailing Factor 1.11.2Both methods show excellent peak shape.
Calculated Purity (% Area) 99.5%98.8%Method B provides a more accurate, albeit lower, purity value.

Discussion: Synthesizing the Results for a Trustworthy Assessment

The hypothetical data clearly demonstrates the value of an orthogonal approach. While Method A (C18) appeared to show a high-purity sample (99.5%), it failed to resolve a critical impurity (Impurity 2). This co-elution would lead to an overestimation of purity and could mask a potential issue in the synthetic process.

Method B (Phenyl-Hexyl), by introducing the π-π interaction mechanism, altered the elution order and provided the necessary selectivity to resolve all components. This resulted in a lower but more accurate purity assessment (98.8%).

Which method is better? The answer depends on the application:

  • For routine, high-throughput quality control where the impurity profile is well-understood and known to be resolved by C18, Method A is faster and sufficient.

  • For method development, reference standard characterization, or investigation of an unknown batch, Method B is superior. It provides a higher degree of confidence in the purity value.

In a regulated drug development environment, it is common practice to develop and validate a primary method (like Method A) and use a secondary, orthogonal method (like Method B) to demonstrate specificity and ensure a comprehensive impurity profile. This dual approach is a cornerstone of building a robust and trustworthy analytical control strategy, as mandated by guidelines from the ICH.[13][14]

Conclusion

The purity assessment of a key intermediate like this compound is a multi-faceted task that demands more than a single analytical run. As demonstrated, a standard C18 method provides a robust baseline, but its resolving power can be blind to certain structurally similar impurities. By comparing these results with an orthogonal method utilizing a Phenyl-Hexyl stationary phase, we gain a more accurate and reliable understanding of the true purity profile. This comparative approach embodies the principles of scientific rigor, ensuring that the quality of materials advancing through the development pipeline is understood with the highest possible degree of confidence.

References

A Comparative Guide to the Structural Elucidation of 5-Bromo-2-fluoro-4-hydroxybenzonitrile: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers a comprehensive comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with alternative spectroscopic techniques for characterizing 5-Bromo-2-fluoro-4-hydroxybenzonitrile. While the definitive crystal structure of this specific molecule is not publicly available as of this writing, this guide provides a robust framework for its determination and compares it with the analytical data that would be obtained from more routine spectroscopic methods. The insights provided are grounded in the crystallographic data of the closely related analogue, 5-Bromo-2-hydroxybenzonitrile, and established principles of small molecule crystallization and analysis.[1]

The Imperative of Atomic-Level Structural Resolution

This compound belongs to a class of halogenated aromatic compounds with significant potential as building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The regiochemistry of the halogen and hydroxyl substituents on the benzonitrile scaffold can profoundly influence intermolecular interactions, solubility, and ultimately, biological activity. Therefore, unambiguous confirmation of the molecular structure and a deep understanding of its solid-state packing are critical for rational drug design and development.

While techniques like NMR and IR spectroscopy provide valuable information about a molecule's connectivity and functional groups, only single-crystal X-ray diffraction (SCXRD) can reveal the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.[3][4][5]

Experimental Workflow: From Powder to Precision Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous execution. The following workflow outlines the key stages involved in the X-ray crystallographic analysis of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection & Analysis synthesis Synthesis & Purification solubility Solubility Screening synthesis->solubility crystallization Crystallization Trials (Vapor Diffusion, Slow Evaporation) solubility->crystallization harvesting Crystal Harvesting & Mounting crystallization->harvesting diffraction X-ray Diffraction Data Collection harvesting->diffraction solution Structure Solution & Refinement diffraction->solution validation Structure Validation & Interpretation solution->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Part 1: Synthesis and Purification

The starting material, this compound, must be of high purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as recrystallization or column chromatography are essential.

Part 2: Growing High-Quality Single Crystals

Obtaining crystals suitable for X-ray diffraction is often the most challenging step.[3][4] The process involves creating a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.

Detailed Protocol: Crystallization by Vapor Diffusion

Vapor diffusion is a highly effective method for crystallizing small quantities of organic molecules.[6][7] It relies on the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually reducing its solubility and inducing crystallization.

  • Solvent Selection: Begin by performing a solubility screening to identify a suitable "crystallization solvent" in which this compound is soluble, and a miscible "anti-solvent" in which it is poorly soluble. For a polar molecule like this, a combination like methanol (solvent) and diethyl ether (anti-solvent) or acetone (solvent) and hexane (anti-solvent) would be a logical starting point.

  • Preparation of the Crystallization Chamber:

    • Prepare a concentrated solution of the compound (e.g., 5-10 mg) in a minimal amount of the chosen crystallization solvent (e.g., 0.5 mL) in a small, open vial.

    • Place this vial inside a larger, sealed jar (the chamber) containing a reservoir of the anti-solvent (e.g., 2-3 mL).

  • Incubation: Seal the chamber and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Monitoring: Over a period of several days to weeks, the anti-solvent vapor will slowly diffuse into the inner vial. As the solvent composition changes, the solution will become supersaturated, and crystals may begin to form.

  • Harvesting: Once well-formed, single crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen for data collection.

Part 3: Data Collection and Structure Refinement

The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.[5] As the crystal is rotated, a diffraction pattern is collected. The intensities and positions of the diffracted spots are then used to solve and refine the crystal structure using specialized software.

Comparative Analysis: What Different Techniques Reveal

A direct comparison highlights the unparalleled detail provided by X-ray crystallography.

ParameterSingle-Crystal X-ray CrystallographyNMR Spectroscopy (¹H, ¹³C, ¹⁹F)Infrared (IR) Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions (e.g., hydrogen bonding, halogen bonding), absolute stereochemistry.Chemical environment of nuclei, molecular connectivity, number of unique atoms, through-bond and through-space correlations.Presence of specific functional groups (e.g., -OH, -C≡N, C-Br, C-F), information on bond vibrations.
Sample State Single CrystalSolutionSolid or Solution
Ambiguity Low to NoneHigh for stereochemistry and conformation in the solid state.High for isomeric differentiation and overall structure.
Key Insights for Topic Molecule Unambiguous confirmation of substituent positions. Detailed analysis of hydrogen bonding from the hydroxyl group and potential C-Br···N≡C or C-F···N≡C halogen bonding, which dictates crystal packing.[8][9]Confirmation of the 1,2,4,5-substitution pattern on the benzene ring through analysis of proton coupling constants. The ¹⁹F NMR would show a single resonance, and ¹³C NMR would indicate the number of unique carbon atoms.Characteristic stretching frequencies for the hydroxyl (~3300 cm⁻¹), nitrile (~2230 cm⁻¹), and aromatic C-H bonds.

Predicted Structural Features of this compound

Based on the known crystal structure of 5-Bromo-2-hydroxybenzonitrile[1] and studies on related halogenated benzonitriles[8][9], we can anticipate key structural features for the title compound:

  • Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It is highly probable that it will form a hydrogen bond with the nitrogen atom of the nitrile group of an adjacent molecule, leading to the formation of one-dimensional chains or dimers.[1]

  • Halogen Bonding: The bromine atom is a potential halogen bond donor. Interactions between the bromine atom and the electron-rich nitrile nitrogen (C-Br···N≡C) are a common motif in the crystal packing of such compounds and could play a significant role in organizing the supramolecular structure.[8][9] The fluorine atom is a much weaker halogen bond donor and is less likely to participate in strong interactions of this type.

  • Planarity: The molecule is expected to be largely planar, with minimal deviation of the substituents from the plane of the benzene ring.

The interplay between these non-covalent interactions will ultimately determine the crystal system and space group.

logical_relationship cluster_techniques Analytical Techniques cluster_information Derived Information XRD X-ray Crystallography Definitive 3D Structure Intermolecular Interactions Structure Molecular Structure Atomic Coordinates Bonding XRD:port->Structure:p1 Direct Determination Properties Solid-State Properties Packing Density Polymorphism XRD:port->Properties Direct Determination NMR NMR Spectroscopy Connectivity Chemical Environment NMR->Structure:p2 Inference IR IR Spectroscopy Functional Groups IR->Structure:p2 Inference

Figure 2: Relationship between analytical techniques and derived structural information.

Conclusion

For the unambiguous structural characterization of this compound, single-crystal X-ray crystallography is the definitive method. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms and the subtle intermolecular forces that govern the solid-state architecture. While spectroscopic techniques such as NMR and IR are indispensable for routine characterization and confirmation of functional groups and connectivity, they cannot replace the precision and certainty of a crystallographic study. For any research or development program involving this compound, obtaining a high-quality crystal structure should be a primary objective to fully understand its chemical nature and potential applications.

References

A Comparative Guide to 5-Bromo-2-fluoro-4-hydroxybenzonitrile and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Structure, Synthesis, and Biological Performance

In the landscape of modern medicinal chemistry, the benzonitrile scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design. This guide provides a comprehensive literature review of 5-Bromo-2-fluoro-4-hydroxybenzonitrile and its key analogs, offering a comparative analysis of their synthesis, physicochemical properties, and biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction: The Significance of Substituted Benzonitriles

Benzonitrile derivatives are integral to a wide array of pharmaceuticals and agrochemicals due to the nitrile group's ability to act as a bioisostere for other functional groups and its role in modulating a compound's metabolic stability and binding affinity. The strategic placement of substituents on the benzene ring allows for the fine-tuning of a molecule's properties to achieve desired biological effects. Halogenation, in particular, is a powerful tool in this regard. The introduction of bromine and fluorine atoms can significantly impact a compound's lipophilicity, electronic character, and metabolic fate, often leading to enhanced biological activity.

This guide focuses on this compound, a molecule that combines the structural features of a halogenated phenol with a nitrile group, suggesting its potential for diverse biological applications, including as an intermediate for more complex molecules with potential anticancer and antimicrobial properties.[1][2][3][4]

Synthesis and Physicochemical Properties: A Comparative Overview

The synthetic accessibility and physicochemical characteristics of a compound are critical considerations in the early stages of drug discovery. This section compares the available information on the synthesis and key properties of this compound and its close analogs.

Synthetic Strategies

The synthesis of substituted benzonitriles can be achieved through various routes. For 5-Bromo-2-fluorobenzonitrile , a common precursor, a patented method involves the reaction of o-fluorobenzoyl chloride with ammonia water to form o-fluorobenzamide. This intermediate is then dehydrated to produce o-fluorobenzonitrile, which is subsequently brominated to yield the final product.[5]

The synthesis of the non-fluorinated analog, 5-Bromo-2-hydroxybenzonitrile , can be achieved through several methods, including the bromination of o-cyanophenol.[6]

The following DOT graph illustrates the general synthetic relationship between these compounds, starting from a common benzonitrile precursor.

G Benzonitrile Benzonitrile o-Fluorobenzonitrile o-Fluorobenzonitrile Benzonitrile->o-Fluorobenzonitrile Fluorination o-Cyanophenol o-Cyanophenol Benzonitrile->o-Cyanophenol Hydroxylation 5-Bromo-2-fluorobenzonitrile 5-Bromo-2-fluorobenzonitrile o-Fluorobenzonitrile->5-Bromo-2-fluorobenzonitrile Bromination This compound This compound 5-Bromo-2-fluorobenzonitrile->this compound Hydroxylation 5-Bromo-2-hydroxybenzonitrile 5-Bromo-2-hydroxybenzonitrile o-Cyanophenol->5-Bromo-2-hydroxybenzonitrile Bromination

Caption: Synthetic relationships of this compound and its analogs.

Physicochemical Data Comparison

The introduction of a fluorine atom is known to alter a molecule's physical and chemical properties. The following table summarizes the available data for this compound and its non-fluorinated counterpart.

PropertyThis compound5-Bromo-2-hydroxybenzonitrileData Source(s)
Molecular Formula C₇H₃BrFNOC₇H₄BrNO,[7]
Molecular Weight 216.01 g/mol 198.02 g/mol ,[7]
CAS Number 1628508-69-940530-18-5,[7]
Appearance Not specifiedWhite to off-white powder[7]
Melting Point Not specified160 °C[7]
Boiling Point Not specified~282.8 °C[7]
Flash Point 145 °C124.8 °C,[7]

Note: Data for this compound is limited. The provided flash point is from a commercial supplier and may not have been independently verified in peer-reviewed literature.

The higher molecular weight of the fluorinated compound is expected. The fluorine atom's high electronegativity can also be expected to influence the compound's acidity, lipophilicity (logP), and dipole moment, which in turn can affect its biological activity and pharmacokinetic profile.

Structure-Activity Relationships (SAR) and Biological Performance

The biological activity of benzonitrile derivatives is highly dependent on the substitution pattern on the aromatic ring.[8] While direct comparative biological data for this compound is limited in the public domain, we can infer potential activities and the impact of its structural features from studies on related compounds.

The Role of Fluorine in Bioactivity

The introduction of fluorine into a drug candidate can have profound effects on its biological properties.[2][3][4] These effects can include:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer biological half-life.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets. It can also influence the conformation of the molecule, locking it into a more bioactive shape.

  • Altered Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, while multiple fluorine atoms can decrease it. This modulation of lipophilicity can affect a compound's ability to cross cell membranes.

Given these general principles, it is hypothesized that this compound may exhibit enhanced metabolic stability and potentially altered target-binding affinity compared to its non-fluorinated analog.

Potential Therapeutic Applications

Based on the known activities of substituted benzonitriles and halogenated phenols, this compound and its analogs are promising candidates for investigation in several therapeutic areas:

  • Anticancer Activity: Many fluorinated heterocyclic compounds have demonstrated significant anticancer activity.[2][3][4] The benzonitrile moiety is also present in a number of anticancer agents. The combination of these features in the target molecule makes it a compelling candidate for anticancer drug discovery.

  • Antimicrobial Activity: Halogenated phenols are well-known for their antimicrobial properties.[9][10][11] The presence of both bromine and fluorine in the structure of this compound suggests that it and its analogs may possess antibacterial and/or antifungal activity.[12]

The following DOT graph illustrates the logical workflow for investigating the structure-activity relationship of these compounds.

SAR_Workflow cluster_synthesis Synthesis of Analogs cluster_testing In Vitro Biological Evaluation cluster_analysis Data Analysis and SAR A This compound E Anticancer Assays (e.g., MTT, Apoptosis) A->E F Antimicrobial Assays (e.g., MIC, Zone of Inhibition) A->F B 5-Bromo-4-hydroxybenzonitrile (Non-fluorinated analog) B->E B->F C Other Halogenated Analogs (e.g., Chloro, Iodo) C->E C->F D Positional Isomers D->E D->F G Compare IC50/MIC Values E->G F->G H Identify Key Structural Features for Activity G->H I Develop SAR Model H->I

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Experimental Protocols for Biological Evaluation

To facilitate the comparative analysis of this compound and its analogs, standardized experimental protocols are essential. The following are representative protocols for assessing potential anticancer and antimicrobial activities.

Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against a panel of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.[13]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against a panel of bacteria and fungi.

Principle: The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its structural features, combining a halogenated phenol with a benzonitrile moiety, suggest a predisposition for potent biological activity. The strategic inclusion of a fluorine atom is anticipated to confer advantageous pharmacokinetic properties, such as enhanced metabolic stability.

While the current literature provides a foundational understanding of related compounds, there is a clear need for direct, comparative studies to elucidate the specific biological profile of this compound. Future research should focus on:

  • Optimized Synthesis: Development and publication of a detailed and robust synthetic protocol for this compound.

  • Comparative Biological Evaluation: Head-to-head testing of this compound against its non-fluorinated and other halogenated analogs in a battery of anticancer and antimicrobial assays.

  • In-depth SAR Studies: Synthesis and evaluation of a broader library of analogs to establish clear structure-activity relationships, guiding the design of more potent and selective compounds.

  • Mechanism of Action Studies: Elucidation of the molecular targets and pathways through which the most active compounds exert their biological effects.

By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing class of molecules.

References

Safety Operating Guide

5-Bromo-2-fluoro-4-hydroxybenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 5-Bromo-2-fluoro-4-hydroxybenzonitrile

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling specialized reagents like this compound is routine in drug development, but its unique chemical nature demands a rigorous and well-understood disposal protocol. This guide moves beyond mere compliance, offering a framework for safe handling and disposal rooted in the chemical principles of the compound itself. Our objective is to build a culture of safety that protects both the researcher and the environment.

Understanding the Compound: A Proactive Approach to Safety

This compound is a halogenated aromatic nitrile. This classification is key to understanding its disposal requirements. The presence of a bromine atom places it in the category of halogenated organic compounds, which are subject to specific environmental regulations due to their potential for persistence and the formation of hazardous byproducts during improper incineration.[1][2][3] The nitrile group (-CN) also warrants special attention, as related compounds can release toxic gases like hydrogen cyanide under certain conditions, such as fire.[4][5]

A thorough risk assessment begins with understanding the compound's inherent hazards. Safety Data Sheets (SDS) consistently identify it as a substance that can cause skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed.[6][7] Therefore, all handling and disposal procedures are designed to minimize direct contact and prevent environmental release.

Table 1: Key Safety and Physical Data for this compound and Analogs

PropertyDataSource(s)
Chemical Name This compound[8][9]
CAS Number 1628508-69-9[8][9]
Molecular Formula C₇H₃BrFNO
Hazard Statements H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., Nitrile), safety goggles or face shield, lab coat, N95 dust mask (for solids)
Combustion Byproducts Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide, Hydrogen fluoride, Hydrogen cyanide[5]

Core Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for disposing of this compound is waste segregation . It must be treated as a distinct, halogenated waste stream from the moment it is deemed waste.

Step 1: Immediate Segregation at the Point of Generation
  • Solid Waste: Collect any unadulterated, expired, or off-spec solid this compound directly into a designated hazardous waste container.

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as weigh boats, gloves, pipette tips, or paper towels used for cleaning minor spills, must also be placed in the same designated container. Do not mix these items with regular lab trash.

  • Solutions: Solutions containing this compound should be collected in a separate, clearly labeled halogenated liquid waste container. Do not pour any solution containing this compound down the drain.[6]

Step 2: Proper Containerization and Labeling
  • Container Selection: Use a chemically compatible, sealable container. For solids, a wide-mouth polyethylene or glass jar with a screw-top lid is ideal. Ensure the container is in good condition.[10]

  • Labeling: The container must be labeled clearly at the time the first piece of waste is added.[10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • A list of all contents if it is a mixed waste stream

    • The relevant hazard pictograms (e.g., Exclamation Mark for irritant/harmful)

    • The date the container was started.

  • Storage: Keep the waste container sealed when not in use.[10] Store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.[11]

Step 3: Handling Accidental Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the area and evacuate non-essential personnel. Remove all sources of ignition.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]

  • Protect Yourself: Don the appropriate PPE, including respiratory protection if dust is generated.

  • Contain and Clean: For a solid spill, gently sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[12] For a liquid spill, absorb it with an inert material like vermiculite or sand, then collect the absorbed material into the waste container.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as contaminated waste.[4]

Step 4: Final Disposal Pathway

All waste containing this compound must be disposed of through a licensed environmental waste management contractor.[12][13] This is not a material that can be neutralized or disposed of in-house. The contractor will typically use high-temperature incineration, which is the appropriate technology for destroying halogenated organic compounds.[1] It is classified as a hazardous waste, and its disposal must adhere to local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[3][4]

Procedural Logic and Decontamination

The logic behind this disposal workflow is to ensure regulatory compliance and safety by preventing the mixing of waste streams and ensuring a clear, documented path to final destruction.

Disposal_Workflow cluster_generation Point of Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal gen Waste Generation (Solid, Contaminated Labware, Spills) container Designated Halogenated Waste Container gen->container Segregate Immediately labeling Label Container: 'Hazardous Waste' 'Halogenated Organic' Full Chemical Name container->labeling storage Sealed & Stored in Satellite Accumulation Area container->storage Keep Closed pickup Licensed Waste Contractor Pickup storage->pickup Scheduled Removal incineration High-Temperature Incineration pickup->incineration Transport & Destruction

Caption: Waste Disposal Decision Workflow for this compound.

Equipment Decontamination Protocol

Properly cleaning laboratory equipment after use is essential to prevent cross-contamination.

  • Initial Rinse (if applicable): If working with solutions, rinse glassware with a minimal amount of a suitable organic solvent (e.g., acetone) and collect the rinsate in the halogenated liquid waste container.

  • Wash: Thoroughly wash the equipment with a laboratory detergent and hot water.[14]

  • Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized or organic-free water.[14]

  • Dry: Allow the equipment to air dry completely before storage or reuse.[14]

By adhering to this comprehensive guide, you ensure that your critical research is conducted not only effectively but with the highest commitment to safety and environmental stewardship.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.